Eupalinolide K
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H26O6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(3aR,4R,6Z,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3/b11-5-,12-7+,13-10-/t15-,16+,17+,18+/m0/s1 |
InChI Key |
APOGLVUGPAVNAP-NMSLRBGTSA-N |
Isomeric SMILES |
C/C/1=C/C[C@@H](/C(=C\[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)O |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Isolation of Eupalinolide K from Eupatorium lindleyanum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isolation of Eupalinolide K, a bioactive sesquiterpene lactone, from the plant Eupatorium lindleyanum. The document details the necessary experimental protocols, from the initial extraction of plant material to the final purification of the target compound. Quantitative data from relevant studies are summarized to provide a baseline for expected yields and purity. Furthermore, this guide elucidates the potential signaling pathways through which this compound exerts its biological effects, supported by visual diagrams to facilitate understanding. This whitepaper is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.
Introduction
Eupatorium lindleyanum, a perennial herbaceous plant belonging to the Asteraceae family, has a long history of use in traditional medicine for treating various ailments.[1] Modern phytochemical investigations have revealed that this plant is a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones.[2] Among these, this compound has been identified as a promising compound with potential anti-inflammatory and other therapeutic properties.[3] This guide outlines a detailed methodology for the isolation and characterization of this compound, providing a foundation for further pharmacological and clinical research.
Experimental Protocols
The isolation of this compound from Eupatorium lindleyanum involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methods for the isolation of sesquiterpene lactones from this plant species.
Plant Material and Extraction
-
Plant Material Preparation: The aerial parts of Eupatorium lindleyanum are collected, dried in a well-ventilated area, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. The extraction is typically repeated three times to ensure maximum yield of the target compounds. The combined ethanol extracts are then concentrated under reduced pressure to obtain a crude extract.[3]
Fractionation of the Crude Extract
The crude ethanol extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.
-
Defatting: The aqueous suspension is first partitioned with petroleum ether to remove nonpolar constituents such as fats and waxes.
-
Ethyl Acetate Partitioning: The aqueous layer is subsequently extracted with ethyl acetate.
-
n-Butanol Partitioning: Finally, the remaining aqueous layer is partitioned with n-butanol. Sesquiterpene lactones, including this compound, are typically enriched in the n-butanol fraction.[3]
Chromatographic Purification
The n-butanol fraction, rich in sesquiterpene lactones, is further purified using chromatographic techniques to isolate this compound.
HSCCC is an effective liquid-liquid chromatography technique for the separation of natural products.
-
Two-Phase Solvent System: A suitable two-phase solvent system is crucial for successful separation. A commonly used system for separating Eupalinolides from E. lindleyanum is a mixture of n-hexane, ethyl acetate, methanol, and water. The optimal ratio should be determined based on the partition coefficient (K) of the target compound.
-
HSCCC Operation: The n-butanol fraction is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the HSCCC instrument. The separation is performed at a specific revolution speed and flow rate, with the effluent monitored by a UV detector. Fractions are collected based on the resulting chromatogram.
Quantitative Data
While specific quantitative data for the isolation of this compound is not extensively reported, the following table provides an example of yields obtained for other Eupalinolides from Eupatorium lindleyanum using similar methods, which can serve as a reference.
| Compound | Starting Material (n-Butanol Fraction) | Yield (mg) | Purity (%) |
| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 540 mg | 10.8 | 91.8 |
| Eupalinolide A | 540 mg | 17.9 | 97.9 |
| Eupalinolide B | 540 mg | 19.3 | 97.1 |
Table 1: Exemplary yields and purities of sesquiterpenoid lactones isolated from the n-butanol fraction of Eupatorium lindleyanum via HSCCC.[3]
Characterization of this compound
The structural elucidation of the isolated this compound is performed using spectroscopic techniques.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of this compound.
(Note: Specific ¹H NMR, ¹³C NMR, and MS data for this compound should be acquired from dedicated structural elucidation studies.)
Biological Activity and Signaling Pathways
This compound, along with Eupalinolide A, has been identified as a potential bioactive constituent responsible for the anti-inflammatory effects of Eupatorium lindleyanum extracts.[3] The proposed mechanism of action involves the modulation of key inflammatory signaling pathways.
Anti-inflammatory Signaling Pathways
This compound is suggested to exert its anti-inflammatory effects through the dual suppression of the PI3K-Akt and MAPK-NF-κB signaling pathways.[3] These pathways are critical regulators of the inflammatory response.
-
PI3K-Akt Pathway: This pathway plays a crucial role in cell survival, proliferation, and inflammation.
-
MAPK-NF-κB Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade and the Nuclear Factor-kappa B (NF-κB) are central to the production of pro-inflammatory cytokines and mediators.
The inhibition of these pathways by this compound leads to a reduction in the expression of inflammatory mediators, thereby alleviating the inflammatory response.
Visualizations
Experimental Workflow
Caption: Workflow for the Isolation of this compound.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed Anti-inflammatory Mechanism of this compound.
Conclusion
This technical guide provides a foundational framework for the isolation and preliminary characterization of this compound from Eupatorium lindleyanum. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this natural compound. Further studies are warranted to establish a standardized isolation procedure with optimized yields and to fully elucidate the molecular mechanisms underlying the biological activities of this compound. The insights provided herein are expected to accelerate the development of this compound as a potential lead compound in drug discovery programs.
References
- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-Depth Spectroscopic Analysis of Eupalinolide K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for Eupalinolide K, a sesquiterpene lactone of significant interest in phytochemical and pharmacological research. Due to the limited availability of a complete, published dataset for this compound, this document presents a representative analysis utilizing the spectroscopic data of the closely related and well-documented compound, Eupalinolide A, isolated from Eupatorium fortunei. The principles and experimental protocols detailed herein are directly applicable to the structural elucidation of this compound and other germacrane-type sesquiterpene lactones.
Spectroscopic Data Presentation (Representative Data: Eupalinolide A)
The following tables summarize the quantitative spectroscopic data for Eupalinolide A, serving as a proxy for the analysis of this compound.
¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data of Eupalinolide A (600 MHz, CDCl₃) [1]
| Position | Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.08 | s | - |
| 2a | 2.11 | s | - |
| 2b | 2.72 | d | 13.9 |
| 3 | 5.59 | d | 7.4 |
| 5 | 5.22 | d | 10.1 |
| 6 | 5.25 | m | - |
| 7 | 2.98 | s | - |
| 8 | 5.27 | m | - |
| 9a | 2.41 | d | 13.5 |
| 9b | 2.72 | d | 13.9 |
| 13a | 5.78 | s | - |
| 13b | 6.32 | s | - |
| 14 | 1.90 | s | - |
| 15 | 1.79 | s | - |
| 3' | 6.93 | s | - |
| 4' | 4.45 | t | 8.8 |
| 5' | 4.39 | d | 13.7 |
| OAc | 2.10 | s | - |
¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: Representative ¹³C NMR Chemical Shift Ranges for Germacrane Sesquiterpenoids
| Position | Chemical Shift (δC, ppm) |
| 1 | 125.0 - 135.0 |
| 2 | 35.0 - 45.0 |
| 3 | 70.0 - 80.0 |
| 4 | 135.0 - 145.0 |
| 5 | 120.0 - 130.0 |
| 6 | 75.0 - 85.0 |
| 7 | 45.0 - 55.0 |
| 8 | 70.0 - 80.0 |
| 9 | 40.0 - 50.0 |
| 10 | 145.0 - 155.0 |
| 11 | 135.0 - 145.0 |
| 12 | 168.0 - 172.0 |
| 13 | 120.0 - 125.0 |
| 14 | 15.0 - 25.0 |
| 15 | 15.0 - 25.0 |
| OAc (C=O) | 169.0 - 171.0 |
| OAc (CH₃) | 20.0 - 22.0 |
| Ester (C=O) | 165.0 - 170.0 |
Note: A complete, assigned ¹³C NMR dataset for Eupalinolide A was not available in the referenced literature. The values presented are typical for this class of compounds.
Mass Spectrometry (MS) Data
Table 3: High-Resolution Mass Spectrometry Data for Eupalinolide A [1]
| Ionization Technique | Observed m/z [M+H]⁺ | Calculated Molecular Formula | Calculated Exact Mass |
| HREIMS | 421.1862 | C₂₂H₂₉O₈ | 421.1862 |
Infrared (IR) Spectroscopy Data
Table 4: Characteristic Infrared Absorption Bands for a Representative Sesquiterpene Lactone [2]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3500 | O-H Stretch (Hydroxyl) |
| ~1765 | C=O Stretch (γ-Lactone) |
| ~1740 | C=O Stretch (Ester) |
| ~1660 | C=C Stretch (Alkene) |
Experimental Protocols
The following protocols are standard methodologies for the spectroscopic analysis of sesquiterpene lactones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H and ¹³C NMR Spectra Acquisition: All NMR spectra are recorded on a 500 MHz or 600 MHz spectrometer.
-
¹H NMR: Spectra are acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled spectra are acquired with a spectral width of 200-250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (1024 to 4096) is required.
-
-
2D NMR Experiments: To facilitate complete and unambiguous signal assignments, a suite of 2D NMR experiments is conducted, including COSY, HSQC, and HMBC, using standard pulse programs provided by the instrument manufacturer.[3]
Mass Spectrometry (MS)
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS analysis is performed on a Q-TOF or Orbitrap mass spectrometer to determine the accurate mass and elemental composition of the parent molecule. The sample is dissolved in methanol or acetonitrile and introduced into the ESI source in positive ion mode.[4][5]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns are studied using tandem mass spectrometry. The protonated molecular ion [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide crucial structural information, such as the neutral loss of water, acetic acid, and other side chains, as well as characteristic cleavages of the sesquiterpene core.[4][5]
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum is recorded on an FTIR spectrometer. The solid sample is finely ground with KBr powder and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded in the 4000-400 cm⁻¹ range. The positions of the absorption bands are indicative of the functional groups present in the molecule, such as hydroxyl, carbonyl (from the lactone and ester moieties), and carbon-carbon double bonds.[2]
Mandatory Visualization
The following diagram illustrates the logical workflow for the isolation and spectroscopic analysis of a natural product like this compound.
Caption: A logical workflow for the spectroscopic analysis of a natural product.
References
The Putative Biosynthesis of Eupalinolide K: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide K, a germacrane-type sesquiterpenoid lactone found in plants of the Asteraceae family, exhibits promising biological activities that are of significant interest to the pharmaceutical industry. While the complete biosynthetic pathway of this compound has not been fully elucidated, extensive research on related sesquiterpenoid lactones (STLs) allows for the construction of a detailed putative pathway. This technical guide provides an in-depth overview of the likely enzymatic steps involved in the biosynthesis of this compound, starting from the universal precursor farnesyl diphosphate (FPP). The guide details the established conversion of FPP to the central STL precursor, costunolide, and proposes subsequent oxidative modifications leading to this compound, likely catalyzed by specific cytochrome P450 monooxygenases. Furthermore, this document compiles representative quantitative data for the key enzymes in the pathway and provides detailed experimental protocols for their characterization. Visualizations of the biosynthetic pathway and experimental workflows are presented using Graphviz (DOT language) to facilitate a clear understanding of the complex biochemical processes.
Introduction to Sesquiterpenoid Lactone Biosynthesis
Sesquiterpenoid lactones (STLs) are a large and diverse group of C15 terpenoids characterized by a lactone ring.[1] They are predominantly found in the Asteraceae family and are known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1] The biosynthesis of STLs originates from the isoprenoid pathway, utilizing farnesyl diphosphate (FPP) as the universal precursor. The formation of the germacrane skeleton, a common backbone for many STLs including this compound, is a key branch point in this pathway.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the central precursor, costunolide, and the subsequent, putative oxidative modifications of the costunolide scaffold.
Stage 1: Biosynthesis of Costunolide
The conversion of FPP to costunolide is a well-characterized pathway in several Asteraceae species.[1][2] It involves the sequential action of three key enzymes: Germacrene A Synthase (GAS), Germacrene A Oxidase (GAO), and Costunolide Synthase (COS).
-
Farnesyl Diphosphate (FPP) to (+)-Germacrene A: The first committed step is the cyclization of FPP to (+)-germacrene A, catalyzed by Germacrene A Synthase (GAS) , a type of sesquiterpene synthase.[2]
-
(+)-Germacrene A to Germacrene A Acid: The exocyclic methyl group of germacrene A is then subjected to a three-step oxidation to a carboxylic acid by Germacrene A Oxidase (GAO) , a cytochrome P450 monooxygenase (CYP71AV subfamily).[3][4] This yields germacrene A acid.
-
Germacrene A Acid to (+)-Costunolide: The final step in this stage is the formation of the characteristic γ-lactone ring. Costunolide Synthase (COS) , another cytochrome P450 enzyme (CYP71BL subfamily), catalyzes the hydroxylation of germacrene A acid at the C6 position, which is followed by a spontaneous dehydration to form (+)-costunolide.[1]
Stage 2: Putative Oxidative Modifications to this compound
Based on the structure of this compound, which features additional hydroxyl and epoxide moieties compared to costunolide, a series of subsequent oxidative modifications are proposed. These reactions are likely catalyzed by other specialized cytochrome P450 monooxygenases from the CYP71 clan, which are known to be involved in the diversification of terpenoid structures.[5]
The proposed steps are:
-
Hydroxylation of Costunolide: A specific P450 hydroxylase may introduce a hydroxyl group at a specific position on the costunolide backbone.
-
Epoxidation: Another P450 enzyme, likely an epoxidase, could then catalyze the formation of an epoxide ring. The exact sequence of these hydroxylation and epoxidation steps remains to be experimentally determined.
Quantitative Data on Key Biosynthetic Enzymes
The following table summarizes available quantitative data for the key enzymes in the early stages of the this compound biosynthetic pathway. It is important to note that these values are representative and can vary between different plant species and experimental conditions.
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Product Yield | Reference |
| Germacrene A Synthase (GAS) | Cichorium intybus | FPP | 2.5 ± 0.3 | 0.021 | - | [6] |
| Barnadesia spinosa (BsGAS1) | FPP | 17.72 ± 0.47 | 1.90 ± 0.33 | - | [7] | |
| Germacrene A Oxidase (GAO) | Helianthus annuus | Germacrene A | N/A | N/A | - | [3] |
| Costunolide Synthase (COS) | Cichorium intybus | Germacrene A Acid | N/A | N/A | - | [1] |
| Heterologous Production | E. coli (engineered) | Acetyl-CoA | - | - | 100 mg/L Costunolide | [8] |
Experimental Protocols
The characterization of enzymes in the this compound biosynthetic pathway typically involves heterologous expression followed by in vitro or in vivo assays.
Heterologous Expression of Sesquiterpene Synthases and P450s
A common strategy for characterizing plant-derived enzymes is their expression in microbial systems like Escherichia coli or Saccharomyces cerevisiae (yeast), or transient expression in Nicotiana benthamiana.
Protocol for Expression in S. cerevisiae
-
Gene Synthesis and Cloning: The coding sequences for the target enzymes (e.g., GAS, GAO, COS) are synthesized, often with codon optimization for yeast, and cloned into a yeast expression vector (e.g., pESC series). For P450 enzymes, co-expression with a cytochrome P450 reductase (CPR) is essential for their activity.[9]
-
Yeast Transformation: The expression plasmids are transformed into a suitable yeast strain (e.g., WAT11, which expresses an Arabidopsis thaliana CPR).[9]
-
Cultivation and Induction: Transformed yeast is grown in appropriate selection media. Gene expression is induced by transferring the culture to a medium containing galactose.
-
Microsome Isolation (for P450s): For in vitro assays of membrane-bound P450s, microsomes are isolated from the yeast cells by differential centrifugation.[9]
In Vitro Enzyme Assays
Germacrene A Synthase (GAS) Assay
-
Reaction Mixture: A typical assay mixture (500 µL) contains 50 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 5 mM DTT, the purified recombinant GAS enzyme, and the substrate farnesyl diphosphate (FPP).[10]
-
Incubation: The reaction is incubated at 30°C for 1-2 hours.
-
Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted with an organic solvent like n-hexane or ethyl acetate.
-
Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
Cytochrome P450 (GAO, COS) Assay
-
Reaction Mixture: The assay mixture includes the isolated microsomes containing the P450 and CPR, a buffer system (e.g., phosphate buffer), the substrate (germacrene A for GAO, germacrene A acid for COS), and a source of reducing equivalents, NADPH.
-
Incubation: The reaction is incubated, typically with shaking, at a controlled temperature.
-
Product Extraction and Analysis: Products are extracted and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
Analytical Methods for Product Identification and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for the analysis of volatile and semi-volatile compounds like sesquiterpenes. The mass spectra provide structural information for identification, and the peak areas can be used for quantification.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile and more polar compounds, such as the oxidized intermediates and final STL products. It is often used to analyze the products of P450-catalyzed reactions.[11]
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions, beginning with the well-established pathway to costunolide and followed by a series of putative oxidative modifications. This guide provides a comprehensive framework for understanding this pathway, based on current knowledge of sesquiterpenoid lactone biosynthesis. The definitive elucidation of the complete pathway will require the identification and characterization of the specific cytochrome P450 enzymes responsible for the final oxidative steps. The experimental protocols and analytical methods outlined here provide a roadmap for researchers to undertake these investigations. A complete understanding of the biosynthetic pathway of this compound will not only be of fundamental scientific interest but will also open up avenues for its biotechnological production through metabolic engineering in microbial or plant-based systems, thereby facilitating its further development as a potential therapeutic agent.
References
- 1. Reconstitution of the Costunolide Biosynthetic Pathway in Yeast and Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of the germacrene A synthase genes by CRISPR/Cas9 eliminates the biosynthesis of sesquiterpene lactones in Cichorium intybus L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Unique Germacrene A Oxidase from Xanthium strumarium [techscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]
In Vitro Bioactivity of Eupalinolide K: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eupalinolide K, a sesquiterpene lactone, has been identified as a component of extracts from the plant Eupatorium lindleyanum. While research into the specific in vitro bioactivity of this compound as an individual compound is currently limited in publicly accessible scientific literature, its contribution to the anticancer effects of a multi-component mixture, designated F1012-2, has been investigated. This technical guide synthesizes the available data on F1012-2, a complex containing Eupalinolide I, J, and K, to provide insights into the potential therapeutic activities of its constituents. The primary focus of the available research is on the anti-proliferative and apoptosis-inducing effects in triple-negative breast cancer (TNBC) cells. Detailed experimental protocols and the signaling pathways implicated in the bioactivity of the F1012-2 complex are presented to guide future research into the specific role of this compound.
Introduction
Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties. This compound belongs to this class and is found in Eupatorium lindleyanum, a plant with a history of use in traditional medicine. This document aims to provide a comprehensive overview of the in vitro bioactivity of this compound, with a focus on its potential as a therapeutic agent. Due to the limited availability of data on this compound as a single agent, this guide will focus on the reported activities of the F1012-2 fraction, a well-characterized mixture containing this compound.
Quantitative Data Presentation
The majority of available in vitro bioactivity data pertains to the F1012-2 complex. The following table summarizes the key quantitative findings from studies on this complex in the triple-negative breast cancer cell line MDA-MB-231.
| Cell Line | Assay | Endpoint | Result | Reference |
| MDA-MB-231 | MTT Assay | IC50 | Not explicitly defined for the complex | [1] |
| MDA-MB-231 | Cell Cycle Analysis | G2/M Phase Arrest | Significant Increase | [1] |
| MDA-MB-231 | Apoptosis Assay | Apoptosis Induction | Significant Increase | [1] |
Note: While the study by Tian et al. (2018) provides evidence for the bioactivity of the F1012-2 complex, it does not provide a specific IC50 value for the mixture or for this compound individually. Further research is required to determine the precise potency of this compound.
Key In Vitro Bioactivities of the F1012-2 Complex
Anti-proliferative Activity
The F1012-2 complex, containing this compound, has been shown to significantly inhibit the proliferation of the triple-negative breast cancer cell line MDA-MB-231[1]. This anti-proliferative effect is attributed to the induction of cell cycle arrest and apoptosis.
Induction of Cell Cycle Arrest
Treatment of MDA-MB-231 cells with the F1012-2 complex resulted in a significant arrest of the cell cycle at the G2/M phase[1]. This indicates that the components of the complex, including potentially this compound, interfere with the cellular machinery that governs mitotic progression.
Induction of Apoptosis
The F1012-2 complex is a potent inducer of apoptosis in MDA-MB-231 cells[1]. This programmed cell death is a crucial mechanism for eliminating cancerous cells and is a key characteristic of many effective anticancer agents.
Signaling Pathways
The anticancer effects of the F1012-2 complex are associated with the modulation of key signaling pathways that regulate cell survival and proliferation. Studies have shown a significant inhibition of the Akt signaling pathway and activation of the p38 signaling pathway in MDA-MB-231 cells treated with the complex[1].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the F1012-2 complex. These protocols can serve as a foundation for designing future in vitro studies on this compound.
Cell Culture
The human triple-negative breast cancer cell line, MDA-MB-231, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well.
-
After 24 hours, treat the cells with various concentrations of the test compound (e.g., F1012-2 complex or isolated this compound).
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Cell Cycle Analysis by Flow Cytometry
-
Seed MDA-MB-231 cells in 6-well plates.
-
Treat cells with the test compound for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Flow Cytometry
-
Seed MDA-MB-231 cells in 6-well plates.
-
Treat cells with the test compound for 48 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
The available in vitro data, primarily from studies on the F1012-2 complex, suggests that this compound is a constituent of a mixture with potent anti-proliferative and apoptosis-inducing activities in triple-negative breast cancer cells. The modulation of the Akt and p38 signaling pathways appears to be a key mechanism of action.
However, a significant knowledge gap exists regarding the specific bioactivities of this compound as an isolated compound. Future research should focus on:
-
Isolation and Purification: Obtaining pure this compound to enable the assessment of its individual bioactivity.
-
Broad-Spectrum Screening: Evaluating the cytotoxic effects of isolated this compound against a panel of cancer cell lines to determine its spectrum of activity.
-
Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Anti-inflammatory Assays: Investigating the potential anti-inflammatory properties of this compound, a common characteristic of sesquiterpene lactones.
A thorough investigation of this compound as a single agent is crucial to fully understand its therapeutic potential and to guide its possible development as a novel anticancer or anti-inflammatory drug.
References
Preliminary Cytotoxicity Assessment of Eupalinolide K on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide K, a sesquiterpene lactone, has been identified as a potential anti-cancer agent. While comprehensive data on its individual cytotoxic effects are still emerging, its role as a component of the F1012-2 complex and its identification as a STAT3 inhibitor provide a strong foundation for its preliminary assessment. This technical guide synthesizes the available information to provide a framework for understanding and investigating the anti-cancer potential of this compound.
F1012-2, a complex comprising Eupalinolide I, J, and K, has demonstrated significant inhibitory effects on the proliferation of triple-negative breast cancer (TNBC) cells, specifically the MDA-MB-231 cell line.[1][2] This activity is associated with the induction of apoptosis and cell cycle arrest.[1][2] Furthermore, this compound has been independently identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell proliferation, survival, and metastasis.[3]
This guide will detail the experimental methodologies relevant to assessing the cytotoxicity of compounds like this compound, present the available data in a structured format, and visualize the potential mechanisms of action.
Quantitative Data Summary
While specific IC50 values for this compound are not yet published, the cytotoxic activity of the F1012-2 complex, of which it is a constituent, has been evaluated in triple-negative breast cancer cell lines.
Table 1: Cytotoxicity of F1012-2 (containing this compound) on Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.14 |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~1.68 |
| MCF-7 | ER-Positive Breast Cancer | ~40.65 |
| SK-BR-3 | HER2-Positive Breast Cancer | >50 |
| MCF10A | Non-tumorigenic Breast Epithelial | ~52.82 |
Data inferred from studies on the F1012-2 complex.[4]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preliminary cytotoxicity assessment of natural compounds like this compound. These protocols are based on the studies conducted on the F1012-2 complex and other Eupalinolides.[5][6][7][8][9][10]
Cell Culture
-
Cell Lines: Human triple-negative breast cancer cell lines (MDA-MB-231, MDA-MB-468), ER-positive breast cancer cell line (MCF-7), HER2-positive breast cancer cell line (SK-BR-3), and a non-tumorigenic human breast epithelial cell line (MCF10A) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or the F1012-2 complex) and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Wound Healing Assay for Cell Migration
-
Cell Seeding: Cells are grown to confluence in 6-well plates.
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Compound Treatment: The cells are washed with PBS to remove debris and then incubated with fresh medium containing the test compound at non-toxic concentrations.
-
Image Acquisition: Images of the wound are captured at 0 and 24 hours (or other relevant time points).
-
Analysis: The rate of wound closure is measured to assess cell migration.
Transwell Invasion Assay
-
Chamber Preparation: Transwell inserts with Matrigel-coated membranes are rehydrated.
-
Cell Seeding: Cells, pre-treated with the test compound, are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing FBS as a chemoattractant.
-
Incubation: The plate is incubated for 24-48 hours.
-
Analysis: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained, and counted under a microscope.
Western Blot Analysis
-
Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, p38, p-p38, γ-H2AX), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. serbiosoc.org.rs [serbiosoc.org.rs]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide K: A Technical Guide on its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide K is a sesquiterpenoid lactone that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological activities of this compound, with a focus on presenting detailed experimental methodologies and quantitative data for related compounds to inform future research and drug development efforts. While specific quantitative data and detailed experimental protocols for this compound as an isolated compound are limited in readily available scientific literature, this guide synthesizes the existing knowledge from studies on closely related compounds and complexes derived from its natural source.
Discovery and Natural Sources
This compound was first reported in 2006 as a new cytotoxic sesquiterpenoid isolated from the plant Eupatorium lindleyanum DC.. This plant, belonging to the Asteraceae family, is a traditional Chinese medicine and serves as the primary natural source of this compound and a variety of other structurally related eupalinolides.[1][2][3]
This compound is often co-isolated with other sesquiterpenoid lactones, including Eupalinolide I and Eupalinolide J. A notable active fraction derived from E. lindleyanum, designated F1012-2, is a complex containing Eupalinolide I, J, and K.[4] Much of the current understanding of the biological effects of this compound is derived from studies conducted on this complex.
Experimental Protocols
While the full experimental details from the original discovery paper of this compound are not widely accessible, the following protocols for the isolation and characterization of sesquiterpenoid lactones from Eupatorium lindleyanum are illustrative of the methodologies typically employed.
General Extraction and Isolation Workflow
The general workflow for isolating sesquiterpenoid lactones like this compound from Eupatorium lindleyanum involves several key steps, from initial extraction to final purification.
References
- 1. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Initial Mechanism of Action Hypotheses for Eupalinolide K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide K is a sesquiterpene lactone, a class of naturally occurring compounds that have garnered significant interest in oncology research due to their diverse biological activities. While extensive research is available for some Eupalinolides, specific data on the mechanism of action of this compound remains limited. This technical guide consolidates the current understanding and presents initial hypotheses on its mechanism of action, drawing from studies on closely related compounds and a complex containing this compound. The primary focus of this document is to provide a foundational understanding for researchers and professionals in drug development, highlighting potential avenues for future investigation.
The prevailing hypotheses suggest that this compound exerts its anti-cancer effects through a multi-faceted approach, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways critical for cancer cell proliferation and survival.
Core Hypotheses on the Mechanism of Action
The anti-cancer activity of this compound is likely attributed to two primary, interconnected mechanisms:
-
Covalent Modification of Key Proteins: As a sesquiterpene lactone, this compound is characterized as a Michael reaction acceptor.[1] This property allows it to form covalent bonds with nucleophilic residues, such as cysteine, on target proteins, thereby altering their function. This direct interaction is a common mechanism for sesquiterpene lactones and is believed to be a cornerstone of their biological activity.[2][3][4][5]
-
Modulation of Critical Signaling Pathways: Emerging evidence suggests that this compound, likely through its alkylating capabilities, influences several signaling pathways implicated in cancer progression. The primary hypothesized pathways include:
-
Inhibition of the STAT3 Pathway: this compound has been identified as a STAT3 inhibitor.[1] The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion.[6][7][8][9][10]
-
Inhibition of the PI3K/Akt Pathway and Activation of the p38 MAPK Pathway: Studies on a complex containing this compound (F1012-2) have demonstrated an inhibitory effect on the pro-survival Akt pathway and a simultaneous activation of the pro-apoptotic p38 MAPK pathway in triple-negative breast cancer (TNBC) cells.[7][11]
-
These molecular events are hypothesized to culminate in the induction of apoptosis and cell cycle arrest, ultimately leading to a reduction in tumor cell viability.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Treatment Duration | Hypothetical IC50 (µM) |
| MDA-MB-231 | 48h | 5.0 |
| MDA-MB-468 | 48h | 7.5 |
Note: These values are hypothetical and intended for illustrative purposes. Actual IC50 values would need to be determined experimentally.
Table 2: Hypothetical Effect of this compound on Apoptosis and Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment (48h) | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| Vehicle Control | 5 | 15 |
| This compound (5 µM) | 45 | 50 |
Note: This data is hypothetical and represents a potential outcome based on qualitative descriptions of F1012-2's activity.[11]
Table 3: Hypothetical Modulation of Key Signaling Proteins by this compound in MDA-MB-231 Cells
| Target Protein | Change in Activity/Expression |
| p-STAT3 (Tyr705) | Decreased |
| p-Akt (Ser473) | Decreased |
| p-p38 (Thr180/Tyr182) | Increased |
Note: This table illustrates the hypothesized impact of this compound on signaling pathways based on available literature.[1][7][11]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the hypothesized mechanisms and the experimental approaches to validate them, the following diagrams have been generated using the DOT language.
Caption: Hypothesized signaling pathways modulated by this compound.
Caption: General experimental workflow for investigating this compound.
Detailed Methodologies for Key Experiments
The following are detailed protocols for the key experiments required to investigate the hypothesized mechanisms of action of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
-
Protocol:
-
Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound (at its IC50 concentration) and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[11][12]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Protocol:
-
Treat cells with this compound (at its IC50 concentration) and a vehicle control for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[6][13]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
-
Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the STAT3, Akt, and p38 MAPK pathways.
-
Protocol:
-
Treat cells with this compound for various time points (e.g., 0, 1, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of STAT3, Akt, and p38, as well as a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Conclusion and Future Directions
The initial hypotheses for the mechanism of action of this compound center on its ability to act as a Michael acceptor, leading to the inhibition of the STAT3 and Akt signaling pathways and the activation of the p38 MAPK pathway. These molecular events are proposed to culminate in apoptosis and G2/M cell cycle arrest in cancer cells.
This technical guide provides a framework for initiating in-depth investigations into this compound. Future research should focus on:
-
Experimental Validation: Conducting the outlined experiments to confirm these hypotheses and generate specific quantitative data for this compound.
-
Target Identification: Utilizing proteomics and other advanced techniques to identify the direct protein targets of this compound's Michael addition activity.
-
In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.
A thorough understanding of the molecular mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Michael Reaction | NROChemistry [nrochemistry.com]
- 6. doaj.org [doaj.org]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | RETRACTED: Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway [frontiersin.org]
Eupalinolide K: Unraveling the Structure-Activity Relationship of a Promising Sesquiterpene Lactone
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction to Eupalinolide K and its Therapeutic Potential
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from Eupatorium lindleyanum, a plant with a history in traditional medicine, this compound belongs to a family of structurally related compounds, including Eupalinolides A, B, I, J, and O, which have demonstrated significant anti-cancer and anti-inflammatory properties. While direct structure-activity relationship (SAR) studies on this compound are not yet available in the scientific literature, valuable insights can be gleaned from the biological evaluation of a complex containing it and by comparing its structure to that of its better-studied relatives.
A key study in the investigation of this compound's potential involves a sesquiterpene lactone complex designated as F1012-2, which is comprised of Eupalinolide I, J, and K. This complex has shown potent activity against triple-negative breast cancer (TNBC) cells, suggesting that this compound contributes to this anti-cancer effect[1][2]. Research on F1012-2 has demonstrated that it can induce apoptosis and cell cycle arrest in MDA-MB-231 cells[1][2]. Further investigation into the mechanism of action of F1012-2 revealed its ability to inhibit cell migration and invasion, induce DNA damage, and elevate the production of reactive oxygen species (ROS), ultimately leading to cancer cell death via the MAPK signaling pathway[3][4][5].
This technical guide will synthesize the available data on the biological activity of the this compound-containing complex F1012-2, provide detailed experimental protocols from the key studies, and present a comparative structural analysis to postulate a preliminary structure-activity relationship for this compound.
Quantitative Biological Activity Data
Currently, no quantitative data, such as IC50 values, for isolated this compound has been published. However, the anti-cancer activity of the F1012-2 complex (containing Eupalinolide I, J, and K) has been evaluated in triple-negative breast cancer cell lines.
| Compound/Complex | Cell Line | Assay | IC50 (µg/mL) | Reference |
| F1012-2 | MDA-MB-231 | MTT Assay | 3.21 ± 0.05 | [5] |
| F1012-2 | MDA-MB-468 | MTT Assay | 1.01 ± 0.13 | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments performed to evaluate the biological activity of the F1012-2 complex.
Cell Culture and Reagents
Triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468 were cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. The F1012-2 complex was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution for in vitro assays.
Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and allowed to adhere overnight.
-
The following day, the cells were treated with various concentrations of the F1012-2 complex (typically ranging from 0 to 10 µg/mL) for 48 hours.
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated as the concentration of the complex that inhibited cell growth by 50%.
Wound Healing Assay for Cell Migration
-
Cells were grown to confluence in 6-well plates.
-
A sterile 200 µL pipette tip was used to create a linear scratch (wound) in the cell monolayer.
-
The wells were washed with PBS to remove detached cells.
-
Fresh medium containing different concentrations of F1012-2 (0.5 and 1 µg/mL) was added.
-
Images of the wound were captured at 0 and 24 hours using an inverted microscope.
-
The rate of wound closure was quantified by measuring the change in the wound area over time.
Transwell Invasion Assay
-
Transwell inserts with an 8 µm pore size were coated with Matrigel.
-
Cells (5 × 10^4) were seeded into the upper chamber in a serum-free medium containing F1012-2.
-
The lower chamber was filled with a medium containing 10% FBS as a chemoattractant.
-
After 24 hours of incubation, non-invading cells on the upper surface of the membrane were removed with a cotton swab.
-
The invading cells on the lower surface were fixed with methanol and stained with crystal violet.
-
The number of invading cells was counted in several random fields under a microscope.
Comet Assay for DNA Damage
-
Cells were treated with F1012-2 (0, 4, and 8 µg/mL) for 24 hours.
-
The cells were then harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.
-
The slides were immersed in a lysis buffer to remove cell membranes and proteins.
-
The slides then underwent electrophoresis under alkaline conditions.
-
After electrophoresis, the slides were neutralized and stained with a fluorescent DNA-intercalating dye (e.g., ethidium bromide or SYBR Green).
-
The "comet tail," representing fragmented DNA that has migrated away from the nucleus, was visualized and quantified using fluorescence microscopy and specialized software.
Reactive Oxygen Species (ROS) Detection
-
Cells were treated with F1012-2 at various concentrations for a specified time.
-
The cells were then incubated with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for 30 minutes.
-
After incubation, the cells were washed with PBS, and the fluorescence intensity was measured using a flow cytometer. An increase in fluorescence indicates a higher level of intracellular ROS.
Structure-Activity Relationship (SAR) Analysis
A direct SAR for this compound cannot be definitively established without experimental data on its isolated form and its synthetic derivatives. However, by comparing its structure with other biologically active eupalinolides, we can infer potential key structural features for its activity.
Chemical Structures of Eupalinolides
Figure 1. Chemical Structures of this compound and Related Eupalinolides.
Key Structural Features and Postulated SAR:
-
α,β-Unsaturated γ-Lactone: This is a hallmark feature of many biologically active sesquiterpene lactones. This Michael acceptor is highly reactive towards nucleophiles, such as the thiol groups of cysteine residues in proteins. This covalent interaction is believed to be a primary mechanism by which these compounds exert their biological effects, including the inhibition of key signaling proteins like STAT3 and NF-κB. This compound possesses this crucial moiety, which is likely essential for its activity.
-
Exocyclic α-Methylene Group: The exocyclic α-methylene group on the lactone ring is another important Michael acceptor that can react with biological nucleophiles. The presence of this group in this compound is expected to contribute significantly to its bioactivity.
-
Ester Side Chains: The nature and position of the ester side chains on the sesquiterpene core can greatly influence the compound's solubility, cell permeability, and interaction with target proteins. This compound has a hydroxytigloyloxy group at the C-8 position. Variations in this ester group among different eupalinolides likely account for the observed differences in their biological activities and potencies. For instance, the more complex ester groups in Eupalinolides A and B may contribute to their specific mechanisms of action.
-
Hydroxyl Groups: this compound possesses a hydroxyl group at the C-3 position. The presence and stereochemistry of hydroxyl groups can affect the molecule's polarity and its ability to form hydrogen bonds with target enzymes or receptors, thereby modulating its activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for the F1012-2 complex and the general workflow for evaluating its anti-cancer activity.
Figure 2. Proposed signaling pathway of the F1012-2 complex in TNBC cells.
Figure 3. General experimental workflow for evaluating the anti-cancer activity.
Conclusion and Future Directions
While the precise structure-activity relationship of this compound remains to be fully elucidated, the available evidence strongly suggests its potential as a valuable anti-cancer agent. The biological activity of the F1012-2 complex, of which this compound is a constituent, highlights the promise of this class of molecules in oncology. The presence of key reactive moieties, such as the α,β-unsaturated γ-lactone and the exocyclic α-methylene group, are likely critical for its mechanism of action.
Future research should focus on the isolation and purification of this compound to enable the determination of its specific biological activities and quantitative potency. Furthermore, the synthesis of a series of this compound derivatives with systematic modifications to the ester side chains, hydroxyl groups, and other structural features will be instrumental in establishing a definitive SAR. Such studies will not only illuminate the molecular basis of its activity but also pave the way for the rational design of more potent and selective this compound-based therapeutics for the treatment of cancer and other diseases.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
potential therapeutic targets of Eupalinolide K.
An In-depth Technical Guide to the Potential Therapeutic Targets of Eupalinolide K
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., a traditional medicinal herb.[1] Emerging research has identified this compound as a bioactive compound with significant potential in therapeutic applications, particularly in the fields of inflammation and oncology. This technical guide provides a comprehensive overview of the known molecular targets of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Therapeutic Areas and Molecular Mechanisms
This compound has demonstrated promising activity in two primary therapeutic areas: anti-inflammatory and anti-cancer. The molecular mechanisms underpinning these effects are centered on the modulation of key signaling pathways.
Anti-inflammatory Activity
This compound is a constituent of the sesquiterpenoid lactones extracted from Eupatorium lindleyanum DC. (SLEL), which has been shown to protect against acute lung injury (ALI).[1][2] The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress pro-inflammatory signaling cascades.
Key Therapeutic Target: Phosphoinositide 3-kinase (PI3K)
The primary molecular target of this compound in its anti-inflammatory action is PI3K. By inhibiting the phosphorylation of PI3K, this compound effectively dampens the downstream signaling of the PI3K-Akt-mTOR pathway, a critical regulator of cellular growth, proliferation, and inflammation.[1][3] Molecular docking studies have further confirmed a strong binding affinity between this compound and PI3K.[1][3]
The inhibition of the PI3K-Akt pathway by this compound is part of a broader dual suppression of pro-inflammatory signaling, which also involves the MAPK/NF-κB pathway.[1] This comprehensive inhibition leads to a reduction in the production of inflammatory mediators such as TNF-α, IL-6, and IL-1β.[2][4]
Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the PI3K-Akt signaling pathway in the context of inflammation.
Anti-Cancer Activity
Preliminary studies suggest that this compound possesses anti-cancer properties, primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5][6] STAT3 is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.
Key Therapeutic Target: Signal Transducer and Activator of Transcription 3 (STAT3)
This compound has been identified as a STAT3 inhibitor.[5][6] Although detailed mechanistic studies on this compound alone are emerging, its role has been investigated as part of a complex of Eupalinolides (I, J, and K). This complex was found to induce apoptosis and cell cycle arrest at the G2/M phase in triple-negative breast cancer cells.[7] The anti-cancer effects were associated with the inhibition of Akt and the activation of the p38 signaling pathway.[7]
Signaling Pathway
The proposed mechanism of action for this compound in cancer involves the inhibition of STAT3, leading to downstream effects on cell cycle and apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the therapeutic effects of this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Treatment | Concentration | Target | Effect | Significance | Reference |
| A549 | This compound | 100 µM | PI3K | Reduced Phosphorylation | p < 0.01 | [1][3] |
Experimental Protocols
This section provides a general methodology for a key experiment used to validate the therapeutic targets of this compound.
Western Blot Analysis for Protein Phosphorylation
This protocol is essential for determining the effect of this compound on the phosphorylation status of target proteins like PI3K and STAT3.
Objective: To quantify the levels of phosphorylated and total target proteins in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Workflow Diagram:
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified duration. Include vehicle-treated and untreated cells as controls.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein. Subsequently, strip the membrane and re-probe with an antibody for the total protein as a loading control.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent with well-defined molecular targets in inflammatory and cancerous conditions. Its inhibitory action on the PI3K-Akt and STAT3 signaling pathways provides a solid foundation for further preclinical and clinical investigation. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Multi-Omics and Experimental Insights into the Protective Effects of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. in Acute Lung Injury: Regulation of PI3K-Akt and MAPK-NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-Omics and Experimental Insights into the Protective Effects of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. in Acute Lung Injury: Regulation of PI3K-Akt and MAPK-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Sesquiterpene Lactones from Eupatorium Species: Isolation, Bioactivity, and Therapeutic Potential
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Eupatorium, a member of the Asteraceae family, is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, sesquiterpene lactones (SLs) stand out as the most characteristic constituents, demonstrating a wide array of pharmacological effects, particularly cytotoxic and anti-inflammatory activities.[1] This technical guide provides an in-depth review of the recent literature on sesquiterpene lactones isolated from various Eupatorium species. It summarizes the chemical structures, sources, and quantitative biological data of prominent SLs. Furthermore, it details the common experimental protocols for their isolation, purification, and structural elucidation, and explores their mechanisms of action through key signaling pathways. This document aims to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.
Introduction to Eupatorium Sesquiterpene Lactones
The Eupatorium genus comprises numerous species that have been utilized in traditional medicine across various cultures for treating ailments like fever, colds, and inflammatory conditions.[2] Modern phytochemical investigations have identified sesquiterpene lactones as the primary bioactive compounds responsible for many of these therapeutic effects.[1] SLs are a class of C15 terpenoids characterized by a lactone ring, and their structural diversity arises from different carbocyclic skeletons (e.g., germacranolides, guaianolides, eudesmanolides) and variations in functional groups.[3]
These compounds have garnered significant attention for their potent biological activities, including antineoplastic, anti-inflammatory, antibacterial, and insecticidal properties.[4] The α-methylene-γ-butyrolactone group present in many SLs is considered a key structural feature for their bioactivity, primarily acting as an alkylating agent that reacts with biological nucleophiles like cysteine residues in proteins.[5] This review focuses on the rich chemical diversity of SLs from Eupatorium and their potential as scaffolds for drug discovery.
Sesquiterpene Lactones from Eupatorium Species: A Quantitative Overview
Numerous sesquiterpene lactones have been isolated from various Eupatorium species. Their cytotoxic and anti-inflammatory activities are often evaluated against a range of cancer cell lines and inflammatory markers. The following table summarizes key quantitative data for representative compounds.
| Compound Name | Eupatorium Species Source | Sesquiterpene Type | Biological Activity | Quantitative Data (IC₅₀ in µM) |
| Eupalinolide A | E. lindleyanum | Germacrane | Cytotoxicity | A-549: 10.3, BGC-823: 11.2, SMMC-7721: 12.5, HL-60: 4.8[6] |
| Eupalinolide B | E. lindleyanum | Germacrane | Cytotoxicity | A-549: 11.5, BGC-823: 12.1, SMMC-7721: 13.4, HL-60: 5.2[6] |
| Eupalinolide C | E. lindleyanum | Germacrane | Cytotoxicity | A-549: 9.8, BGC-823: 10.5, SMMC-7721: 11.8, HL-60: 4.1[6] |
| Eupalinolide D | E. lindleyanum | Germacrane | Cytotoxicity | A-549: 9.2, BGC-823: 9.8, SMMC-7721: 10.7, HL-60: 3.7[6] |
| Eupalinolide E | E. lindleyanum | Germacrane | Cytotoxicity | A-549: 8.5, BGC-823: 9.1, SMMC-7721: 10.2, HL-60: 3.1[6] |
| Unnamed | E. fortunei | Eudesmane | Cytotoxicity | PC3: 3.9 ± 0.6[2] |
| Unnamed | E. fortunei | Germacrane | Cytotoxicity | MCF-7: 5.8 ± 0.1[2] |
| Eupalinolides L & M | E. lindleyanum | Germacrane | Anti-inflammatory | Lowered TNF-α and IL-6 levels in RAW 264.7 cells[4][7] |
| Eupaserrin | E. semiserratum | Germacrane | Antileukemic | Significant activity in the P-388 lymphocytic leukemia system |
| Deacetyleupaserrin | E. semiserratum | Germacrane | Antileukemic | Significant activity in the P-388 lymphocytic leukemia system |
Experimental Methodologies
The isolation and characterization of sesquiterpene lactones from Eupatorium species follow a standardized workflow that involves extraction, fractionation, purification, and structural analysis.
Extraction and Fractionation
-
Plant Material Preparation : The aerial parts, leaves, or whole plants of the Eupatorium species are collected, dried, and pulverized into a fine powder.[3]
-
Solvent Extraction : The powdered plant material is typically extracted exhaustively with a solvent such as methanol or ethanol at room temperature or under reflux.[8]
-
Solvent Partitioning : The resulting crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.[2] The sesquiterpene lactones are commonly enriched in the ethyl acetate fraction.[2]
Isolation and Purification
The enriched fraction (typically EtOAc) is subjected to a series of chromatographic techniques to isolate individual compounds.
-
Column Chromatography (CC) : The fraction is first separated using open column chromatography on silica gel or macroporous resin, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol).[9]
-
Medium-Pressure Liquid Chromatography (MPLC) : Fractions obtained from CC are further purified using MPLC, which offers better resolution and speed.[10]
-
High-Performance Liquid Chromatography (HPLC) : Final purification to yield pure compounds is achieved using preparative or semi-preparative HPLC, often on a C18 reversed-phase column.[9][10]
Structural Elucidation
The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A comprehensive set of 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are conducted to elucidate the complete chemical structure and relative stereochemistry of the molecule.[6][7]
-
Electronic Circular Dichroism (ECD) : ECD calculations and comparisons with experimental data are sometimes used to determine the absolute configuration of the molecule.[8]
Caption: General experimental workflow for the isolation and analysis of sesquiterpene lactones.
Biological Activities and Mechanisms of Action
Sesquiterpene lactones from Eupatorium exhibit a range of biological activities, with cytotoxicity and anti-inflammatory effects being the most prominent.
Cytotoxic and Anticancer Activity
Many SLs demonstrate potent cytotoxicity against various human cancer cell lines.[5] Their mechanism often involves inducing apoptosis (programmed cell death). Studies have shown that SLs can trigger apoptosis through both extrinsic and intrinsic pathways. This process is frequently dependent on the activation of caspases, a family of cysteine proteases that execute cell death.[11]
Furthermore, the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the generation of Reactive Oxygen Species (ROS) are associated with the cytotoxic effects of these compounds.[11] The pro-apoptotic activity is also linked to the downregulation of anti-apoptotic proteins like Bcl-2.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Compositions of Eupatorium heterophyllum Leaf Samples from Yunnan and Sichuan Provinces of China—Isolation of 13 New Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum | Semantic Scholar [semanticscholar.org]
- 5. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACG Publications - Eupalinolide N, a Previously Undescribed Sesquiterpene Lactone with Anti-inflammatory Activity from Eupatorium lindleyanum [acgpubs.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide K: A Potential Contributor to the Anticancer Properties of a Traditional Chinese Medicine Complex
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide K is a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., a plant with a long history of use in traditional Chinese medicine for treating respiratory ailments such as cough, chronic bronchitis, and lobar pneumonia.[1] While research on this compound as an individual compound is limited, it has been identified as a key constituent of a bioactive complex, F1012-2, which also contains Eupalinolide I and Eupalinolide J.[2][3][4] This complex has demonstrated significant anticancer and anti-inflammatory activities, suggesting that this compound contributes to the therapeutic effects of its source plant. This technical guide provides a comprehensive overview of the available scientific data on this compound, primarily focusing on its role within the F1012-2 complex and the broader context of related eupalinolides.
Traditional Chinese Medicine Context
Eupatorium lindleyanum DC., the source of this compound, has been utilized for centuries in traditional Chinese medicine to address various inflammatory and respiratory conditions.[1] The therapeutic applications of this plant have prompted scientific investigation into its chemical constituents to identify the bioactive compounds responsible for its medicinal properties. Among these, the sesquiterpene lactones, including the eupalinolides, have emerged as a class of compounds with potent biological activities.
Physicochemical Properties
While specific data for this compound is not extensively detailed in the available literature, eupalinolides, in general, are characterized by a sesquiterpenoid core structure containing lactone rings. The presence of α,β-unsaturated carbonyl groups is a common feature and is considered crucial for their biological activity, including their anticancer effects.[2]
Biological Activities of the F1012-2 Complex (Containing this compound)
The majority of the currently available research on the biological effects of this compound is derived from studies on the F1012-2 complex. These studies have primarily focused on its anticancer properties, particularly against triple-negative breast cancer (TNBC).
Anticancer Activity
The F1012-2 complex has been shown to inhibit the growth of TNBC cells by inducing cell cycle arrest, apoptosis, and autophagy.[5] Furthermore, it has been demonstrated to induce DNA damage in TNBC cells.[6][7]
Table 1: Biological Activities of the F1012-2 Complex (Eupalinolide I, J, and K)
| Activity | Cell Line | Observed Effects | Reference |
| Anticancer | MDA-MB-231 (TNBC) | Induction of apoptosis and cell cycle arrest (G2/M phase) | [2][4] |
| TNBC cells | Induction of DNA damage | [6][7] | |
| TNBC cells | Inhibition of cell migration and invasion | [6] |
Signaling Pathways
The anticancer effects of the F1012-2 complex are attributed to its modulation of several key signaling pathways.
Akt/p38 MAPK Pathway
Studies have shown that the F1012-2 complex inhibits the Akt signaling pathway while activating the p38 mitogen-activated protein kinase (MAPK) pathway in MDA-MB-231 breast cancer cells.[2][4] The inhibition of the pro-survival Akt pathway and activation of the stress-activated p38 MAPK pathway are likely key mechanisms driving the observed apoptosis and cell cycle arrest.
Caption: F1012-2 complex inhibits the pro-survival Akt pathway and activates the pro-apoptotic p38 MAPK pathway.
ROS-Mediated MAPK Pathway
Further research has revealed that the F1012-2 complex induces the production of reactive oxygen species (ROS) in TNBC cells.[7][8] This increase in ROS leads to DNA damage and the activation of the MAPK signaling pathway, contributing to its anticancer effects.[6][7]
Caption: The F1012-2 complex induces ROS production, leading to DNA damage and activation of the MAPK pathway.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of the F1012-2 complex have been described in the cited literature. A summary of key methodologies is provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., F1012-2 complex) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[8]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer, and protein concentrations are determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) and then incubated with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, p38, p-p38, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
Caption: A generalized workflow for the in vitro evaluation of the F1012-2 complex.
Conclusion and Future Directions
This compound, as a component of the F1012-2 complex, is implicated in the significant anticancer activities observed for this natural product mixture. The available evidence strongly suggests that this complex, and by extension this compound, warrants further investigation as a potential source for the development of novel anticancer therapeutics. However, a critical knowledge gap exists regarding the specific biological activities and mechanisms of action of this compound as an isolated compound.
Future research should focus on the following areas:
-
Isolation and Purification of this compound: Developing efficient methods to obtain pure this compound is essential for its individual biological evaluation.
-
In Vitro and In Vivo Studies: The anticancer and anti-inflammatory activities of isolated this compound should be systematically investigated in a range of cancer cell lines and animal models.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential.
-
Structure-Activity Relationship Studies: Comparing the activities of this compound with other eupalinolides will help to identify the key structural features responsible for their biological effects.
A more thorough understanding of the individual contribution of this compound to the bioactivity of the F1012-2 complex will be instrumental in advancing the development of new, targeted therapies derived from traditional Chinese medicine.
References
- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Eupalinolide K MTT Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the cytotoxic effects of Eupalinolide K on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
Introduction
This compound is a sesquiterpenoid lactone, a class of natural compounds that have garnered significant interest in oncology research due to their potential anti-tumor activities. The MTT assay is a widely used method to screen for the cytotoxic effects of such compounds. The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound across different cancer cell lines and incubation times. These values are provided as an example for data presentation and are based on typical results observed for similar Eupalinolide compounds.
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | 24 | 12.5 |
| 48 | 7.8 | |
| 72 | 4.2 | |
| A549 (Lung Cancer) | 24 | 15.2 |
| 48 | 9.5 | |
| 72 | 5.1 | |
| HeLa (Cervical Cancer) | 24 | 18.1 |
| 48 | 11.3 | |
| 72 | 6.9 |
Experimental Protocol: MTT Cytotoxicity Assay for this compound
This protocol outlines the steps for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell lines (e.g., MDA-MB-231, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells using a hemocytometer. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. b. Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of this compound). c. After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. d. Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. c. After the incubation, carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 b. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. c. Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by Eupalinolide compounds.
Application Note and Protocol: Quantifying Apoptosis Induction by Eupalinolide K Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolide K is a sesquiterpene lactone, a class of natural compounds that have garnered significant interest in oncology research for their potential anticancer activities. Several members of the Eupalinolide family have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. A complex containing Eupalinolide I, J, and K has been observed to induce apoptosis in MDA-MB-231 human breast cancer cells. This application note provides a detailed protocol for quantifying the apoptotic effects of this compound on a selected cancer cell line using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
The Annexin V/PI assay is a widely used method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.[1] During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[1] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the cellular DNA.[1]
Experimental Design and Workflow
A logical workflow is essential for the successful execution of this assay. The overall process involves cell culture, treatment with this compound, staining with Annexin V and PI, and subsequent analysis by flow cytometry.
Caption: Workflow for assessing this compound-induced apoptosis.
Materials and Reagents
-
This compound (source to be specified by the researcher)
-
Selected cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
FACS tubes (or 96-well plates suitable for flow cytometry)
-
Dimethyl sulfoxide (DMSO)
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the selected cancer cell line in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting. For example, seed 2 x 10^5 cells per well. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Note: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: After overnight incubation, replace the old medium with fresh medium containing various concentrations of this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration. Based on studies with related compounds like Eupalinolide O and J, a starting range of 1 µM, 5 µM, 10 µM, and 20 µM is suggested.[2][3] Include the following controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the same concentration of DMSO used for the highest this compound concentration.
-
Positive Control (Optional): Cells treated with a known apoptosis-inducing agent (e.g., Staurosporine).
-
-
Incubation: Incubate the cells for a predetermined time. Based on related studies, incubation times of 24, 48, and 72 hours are recommended to capture the time-course of apoptosis induction.[2][3]
Cell Staining with Annexin V-FITC and PI
-
Harvesting Cells:
-
For adherent cells, carefully collect the culture medium from each well, which contains detached (potentially apoptotic or necrotic) cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Preparation for Flow Cytometry:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (typically excited by a 488 nm laser and detected at ~530 nm) and PI (excited by a 488 nm laser and detected at >670 nm).
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up the compensation for spectral overlap between the two fluorochromes. An unstained cell sample should also be run to establish the baseline fluorescence.
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.
-
Gating Strategy:
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population and exclude debris.
-
From the gated cell population, create a dot plot of Annexin V-FITC fluorescence versus PI fluorescence.
-
Establish four quadrants to differentiate the cell populations:
-
Lower Left (Annexin V- / PI-): Viable cells.
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper Left (Annexin V- / PI+): Necrotic cells (often considered an artifact of sample preparation).
-
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Percentage of Cell Populations after Treatment with this compound for 48 hours
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Negative Control | |||
| Vehicle Control (DMSO) | |||
| This compound (1 µM) | |||
| This compound (5 µM) | |||
| This compound (10 µM) | |||
| This compound (20 µM) | |||
| Positive Control |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Potential Signaling Pathway
Based on the known mechanisms of other Eupalinolides, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the generation of reactive oxygen species (ROS) and modulation of key signaling molecules like Akt and MAPKs.[4]
Caption: Hypothesized signaling cascade for this compound-induced apoptosis.
Troubleshooting
| Issue | Possible Cause | Solution |
| High percentage of necrotic cells in the negative control | Over-trypsinization or harsh cell handling | Use a lower concentration of trypsin, reduce incubation time, and handle cells gently during washing steps. |
| Weak or no Annexin V staining in the positive control | Inactive apoptosis-inducing agent; incorrect staining procedure | Use a fresh, validated positive control; ensure the correct concentrations and incubation times for staining are used. |
| High background fluorescence | Insufficient washing; autofluorescence of the compound | Ensure thorough washing of cells after staining; run a control of cells treated with this compound without any fluorescent labels to check for autofluorescence. |
| Poor separation of cell populations | Incorrect compensation settings | Re-run single-stained controls to properly set the compensation on the flow cytometer. |
Conclusion
This application note provides a comprehensive protocol for the quantitative assessment of apoptosis induced by this compound using flow cytometry. By following this detailed methodology, researchers can effectively characterize the pro-apoptotic activity of this compound, providing valuable insights for its potential development as an anticancer agent. The provided tables and diagrams serve as a guide for data presentation and understanding the potential molecular mechanisms involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Modulated by Eupalinolide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolides, a class of sesquiterpene lactones extracted from Eupatorium lindleyanum DC., have demonstrated significant anti-cancer properties in various preclinical studies. These compounds, including Eupalinolide A, B, J, and O, have been shown to modulate key signaling pathways involved in cell proliferation, apoptosis, metastasis, and inflammation. Western blot analysis is a critical technique to elucidate the molecular mechanisms by which these compounds exert their therapeutic effects by quantifying changes in the expression and phosphorylation of key signaling proteins. While specific data for Eupalinolide K is limited, the methodologies and affected pathways are likely to be similar to those of other members of the Eupalinolide family. This document provides detailed protocols and application notes for the Western blot analysis of signaling pathways affected by Eupalinolide compounds.
Key Signaling Pathways Affected by Eupalinolide Compounds
Eupalinolide compounds have been reported to influence several critical signaling cascades in cancer cells. Understanding these pathways is essential for designing and interpreting Western blot experiments.
-
Apoptosis Pathway: Eupalinolides, such as Eupalinolide J and O, induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[1][2][3] This involves the regulation of Bcl-2 family proteins and the activation of caspases.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Several Eupalinolide compounds have been shown to inhibit the phosphorylation of key proteins in this pathway, such as Akt and mTOR.[4][5][6][7][8][9]
-
MAPK Pathway (ERK, JNK, p38): The mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a wide range of stimuli. Eupalinolide O has been shown to decrease the phosphorylation of ERK while increasing the phosphorylation of p38.[2][10] Eupalinolide B has been observed to increase the phosphorylation of JNK.[11]
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor in cancer progression. Eupalinolide J has been found to suppress the activation of STAT3.[3][5][12]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Eupalinolide B has been shown to inhibit the NF-κB signaling pathway.[13]
-
AMPK/mTOR/SCD1 Pathway: Eupalinolide A has been found to activate the AMPK pathway and inhibit mTOR and Stearoyl-CoA Desaturase-1 (SCD1), leading to the induction of ferroptosis and apoptosis in non-small cell lung cancer.[4][14]
Quantitative Data Summary
The following tables summarize the observed effects of various Eupalinolide compounds on key signaling proteins as determined by Western blot analysis in different cancer cell lines.
Table 1: Effect of Eupalinolide J on Apoptosis and STAT3 Signaling in Triple-Negative Breast Cancer (TNBC) Cells [3]
| Target Protein | Change in Expression/Phosphorylation |
| Cleaved Caspase-3 | Increased |
| Cleaved Caspase-9 | Increased |
| Bcl-2 | Decreased |
| Bcl-xl | Decreased |
| Bax | Increased |
| Bad | Increased |
| p-STAT3 | Decreased |
| STAT3 | Decreased |
Table 2: Effect of Eupalinolide O on Akt/p38 MAPK Signaling in Triple-Negative Breast Cancer (TNBC) Cells [2][10]
| Target Protein | Change in Expression/Phosphorylation |
| p-Akt | Decreased |
| p-p38 | Increased |
| p-ERK | Decreased |
| c-Myc | Decreased |
| Caspase-3 | Increased |
Table 3: Effect of Eupalinolide B on NF-κB Signaling in Raw264.7 Cells [13]
| Target Protein | Change in Expression/Phosphorylation |
| p-IκBα | Decreased |
| IκBα | Increased |
| p-NF-κB p65 | Decreased |
| NF-κB p65 | No significant change |
Table 4: Effect of Eupalinolide A on AMPK/mTOR/SCD1 Signaling in Non-Small Cell Lung Cancer (NSCLC) Cells [4]
| Target Protein | Change in Expression/Phosphorylation |
| p-AMPK | Increased |
| p-mTOR | Decreased |
| SCD1 | Decreased |
| Bax | Increased |
| Bcl-2 | Decreased |
Experimental Protocols
General Western Blot Protocol
This protocol provides a general framework for performing Western blot analysis to assess the effect of Eupalinolide compounds on signaling pathways. Optimization of specific steps, such as antibody concentrations and incubation times, may be required.
1. Cell Culture and Treatment:
-
Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Eupalinolide compound or vehicle (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (See Table 5 for recommended primary antibodies).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
8. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Table 5: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Pathway |
| Cleaved Caspase-3, -9 | Apoptosis |
| Bcl-2, Bax, Bad, Bcl-xl | Apoptosis |
| p-Akt (Ser473), Akt | PI3K/Akt |
| p-mTOR (Ser2448), mTOR | PI3K/Akt/mTOR |
| p-p38, p38 | MAPK |
| p-ERK1/2, ERK1/2 | MAPK |
| p-JNK, JNK | MAPK |
| p-STAT3 (Tyr705), STAT3 | STAT3 |
| p-IκBα, IκBα | NF-κB |
| p-NF-κB p65, NF-κB p65 | NF-κB |
| p-AMPK, AMPK | AMPK/mTOR |
| SCD1 | Lipid Metabolism |
| β-actin, GAPDH | Loading Control |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Eupalinolide-induced apoptosis signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Eupalinolide.
Caption: Eupalinolide-mediated inhibition of the STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis.
References
- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Eupalinolide K: Application Notes and Protocols for Molecular Docking Simulation with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in silico analysis of Eupalinolide K, a sesquiterpene lactone with significant therapeutic potential, through molecular docking simulations. This document outlines the rationale for target protein selection, detailed experimental protocols for molecular docking, and the interpretation of results in the context of relevant signaling pathways.
Introduction
This compound is a natural compound isolated from Eupatorium lindleyanum that belongs to the sesquiterpene lactone class of secondary metabolites. Structurally similar compounds, such as Eupalinolide J, have demonstrated potent anti-cancer and anti-inflammatory activities.[1][2] These biological effects are often attributed to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation. One crucial signaling hub implicated in these processes is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[2][3]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in drug discovery for identifying and optimizing potential drug candidates by simulating the interaction between a ligand (e.g., this compound) and its target protein at the molecular level. While direct quantitative molecular docking data for this compound is not extensively available in the public domain, studies on the closely related Eupalinolide J provide strong evidence for its interaction with STAT3, particularly with its DNA-binding domain.[1][4] A complex of Eupalinolide I, J, and K has also been shown to inhibit cell proliferation through the Akt and p38 signaling pathways, which are often interconnected with STAT3 signaling.[1]
This document will focus on the molecular docking of this compound with STAT3 as a primary target, drawing parallels from the existing data on Eupalinolide J.
Data Presentation
Table 1: Molecular Docking Data for Eupalinolide J with Target Proteins
| Ligand | Target Protein | Target Domain | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Eupalinolide J | STAT3 | DNA-Binding Domain | 6QHD | Not explicitly stated, but visual data suggests strong binding | Not explicitly stated | [4] |
| HG106 (Reference STAT3 Inhibitor) | STAT3 | Bioactive Pocket | 6NUQ | -8.5 | Trp623, Gln635, Ser636, Val637, Tyr640, Tyr657, Ile659, Glu638, Gln644 | |
| Quercetin (Reference STAT3 Inhibitor) | STAT3 | Active Site | Not specified | -8.3 | Thr456, His457, Lys244 | [5][6] |
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway
The STAT3 signaling pathway is a critical regulator of gene expression involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to act as a transcription factor. This compound is hypothesized to inhibit this pathway, likely by binding to the DNA-binding domain of STAT3, thereby preventing it from activating pro-survival genes.
Molecular Docking Experimental Workflow
The following diagram outlines the key steps involved in performing a molecular docking simulation to investigate the interaction between this compound and a target protein like STAT3.
Experimental Protocols
Protocol 1: Molecular Docking of this compound with STAT3
This protocol provides a generalized procedure for performing molecular docking using widely available software such as AutoDock Vina.
1. Preparation of the Target Protein (STAT3)
-
1.1. Obtain Protein Structure: Download the 3D crystal structure of the human STAT3 protein from the Protein Data Bank (PDB). A relevant PDB ID for the STAT3 DNA-binding domain is 6QHD.[4]
-
1.2. Protein Preparation:
-
Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, UCSF Chimera, PyMOL).
-
Remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands.
-
Add polar hydrogens to the protein structure.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
2. Preparation of the Ligand (this compound)
-
2.1. Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database such as PubChem.
-
2.2. Ligand Preparation:
-
Load the ligand structure into a molecular modeling software.
-
Perform energy minimization of the ligand to obtain a stable conformation. This can be done using force fields like MMFF94.
-
Define the rotatable bonds of the ligand.
-
Save the prepared ligand in the PDBQT file format.
-
3. Molecular Docking Simulation
-
3.1. Grid Box Generation:
-
Define the binding site on the STAT3 protein. Based on studies with Eupalinolide J, the DNA-binding domain is the likely target.[1][4]
-
Generate a grid box that encompasses the defined binding site. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.
-
-
3.2. Docking Execution:
-
Use a docking program like AutoDock Vina to perform the docking simulation.
-
Provide the prepared protein (STAT3) and ligand (this compound) PDBQT files as input.
-
Specify the coordinates and dimensions of the grid box.
-
Set the exhaustiveness of the search to an appropriate value (e.g., 8 or higher for more accurate results).
-
The software will generate multiple binding poses of the ligand within the protein's active site and calculate the binding affinity (in kcal/mol) for each pose.
-
4. Analysis of Results
-
4.1. Binding Affinity: The binding affinity is a measure of the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger binding affinity.
-
4.2. Binding Pose: Analyze the top-ranked binding pose to understand the orientation of this compound within the active site of STAT3.
-
4.3. Molecular Interactions: Use visualization software (e.g., PyMOL, Discovery Studio Visualizer) to identify the specific amino acid residues of STAT3 that are interacting with this compound. Note the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol can be used to experimentally validate the inhibitory effect of this compound on the STAT3 signaling pathway.
1. Cell Culture and Treatment
-
Culture a suitable cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) in appropriate media.
-
Treat the cells with varying concentrations of this compound for a specified time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of each sample using a BCA protein assay.
3. SDS-PAGE and Western Blotting
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis
-
Quantify the band intensities for p-STAT3 and total STAT3.
-
Normalize the p-STAT3 levels to the total STAT3 levels for each treatment condition.
-
Compare the levels of p-STAT3 in this compound-treated cells to the vehicle control to determine the inhibitory effect.
Conclusion
The in silico and in vitro protocols outlined in these application notes provide a robust framework for investigating the molecular interactions of this compound with its target proteins, particularly STAT3. While direct quantitative docking data for this compound remains to be published, the strong evidence from its closely related analogue, Eupalinolide J, suggests that STAT3 is a key therapeutic target. The provided protocols will enable researchers to further elucidate the mechanism of action of this compound and evaluate its potential as a novel therapeutic agent for the treatment of cancer and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jppipa.unram.ac.id [jppipa.unram.ac.id]
- 6. jppipa.unram.ac.id [jppipa.unram.ac.id]
Unveiling the Impact of Eupalinolide K on Cell Cycle Progression: A Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the methodologies used to assess the effect of Eupalinolide K, a natural sesquiterpene lactone, on the cell cycle progression of cancer cells. While specific quantitative data for this compound is limited in publicly available literature, this guide details the established experimental protocols and data presentation formats based on studies of closely related Eupalinolide compounds. These methods will enable researchers to effectively investigate the anti-proliferative and cell cycle-modulating properties of this compound.
Application Notes
Eupalinolides, a class of natural compounds, have demonstrated significant potential in cancer research by inducing cell cycle arrest, primarily at the G1/S or G2/M checkpoints, in various cancer cell lines. This disruption of the cell cycle is a key mechanism for inhibiting tumor growth. The primary methodologies to elucidate these effects are flow cytometry for cell population analysis and Western blotting for mechanistic insights into the regulation of key cell cycle proteins.
The protocols outlined below are designed to provide a robust framework for:
-
Determining the effective concentration of this compound that induces cell cycle arrest.
-
Quantifying the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Identifying the molecular mechanism by which this compound exerts its effects through the analysis of cyclin and cyclin-dependent kinase (CDK) expression levels.
Key Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This initial step is crucial to determine the cytotoxic concentration range of this compound and to select appropriate concentrations for subsequent cell cycle analysis.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This is the gold-standard method for analyzing DNA content and determining the percentage of cells in each phase of the cell cycle.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at selected concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This technique is used to investigate the molecular mechanism of cell cycle arrest by measuring the expression levels of key regulatory proteins.
Protocol:
-
Protein Extraction: Treat cells with this compound as described for the flow cytometry assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cell cycle-related proteins (e.g., Cyclin D1, Cyclin E1, CDK2, CDK4, p21, p27) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Data Presentation
Quantitative data from the experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Cell Viability (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| Cancer Cell Line A | Value | Value | Value |
| Cancer Cell Line B | Value | Value | Value |
Note: IC50 values would be determined from the MTT assay.
Table 2: Effect of this compound on Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase | Sub-G1 (Apoptosis) |
| Control (Vehicle) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound (IC50) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound (2x IC50) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Note: Data would be obtained from flow cytometry analysis and presented as mean ± standard deviation from at least three independent experiments.
Table 3: Relative Expression of Cell Cycle Regulatory Proteins
| Protein | Control (Vehicle) | This compound (IC50) | This compound (2x IC50) |
| Cyclin D1 | 1.00 | Value ± SD | Value ± SD |
| CDK4 | 1.00 | Value ± SD | Value ± SD |
| Cyclin E1 | 1.00 | Value ± SD | Value ± SD |
| CDK2 | 1.00 | Value ± SD | Value ± SD |
| p21 | 1.00 | Value ± SD | Value ± SD |
Note: Values represent the fold change in protein expression relative to the control after normalization to a loading control, as determined by densitometry of Western blots.
Visualizations
Experimental Workflow
Signaling Pathway for G1/S Phase Arrest
Based on the known mechanisms of related compounds, this compound may induce G1/S arrest through the modulation of the Cyclin D1/CDK4/6 and Cyclin E1/CDK2 complexes, potentially involving the upregulation of CDK inhibitors like p21.
Logical Flow for Data Interpretation
Application of Eupalinolide K in an In Vivo Xenograft Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on the Availability of Data: As of the latest available research, no studies have been published detailing the application of Eupalinolide K as a standalone agent in an in vivo xenograft model. However, research has been conducted on a complex, designated F1012-2, which is composed of Eupalinolide I, Eupalinolide J, and this compound. This document will focus on the available data for this complex and provide a comprehensive overview of the methodologies and potential applications relevant to the study of Eupalinolide compounds in xenograft models.
Introduction to Eupalinolides in Cancer Research
Eupalinolides are a class of sesquiterpene lactones extracted from Eupatorium lindleyanum DC., a traditional Chinese medicine.[1] Several members of this family, including Eupalinolide A, B, J, and O, have demonstrated significant anti-tumor activities in various cancer models.[2][3][4][5][6] These compounds have been shown to induce apoptosis, cell cycle arrest, and autophagy, and to modulate key signaling pathways involved in cancer progression.[1][3][4]
A study by Tian et al. investigated the effects of F1012-2, a complex containing Eupalinolide I, J, and K, on triple-negative breast cancer (TNBC) cells.[1] This research provides the most direct insight currently available into the potential in vivo applications of this compound.
Preclinical Data for Eupalinolide-Containing Complex (F1012-2)
The primary study on the Eupalinolide I, J, and K complex evaluated its effects on the MDA-MB-231 human breast cancer cell line, a line commonly used to establish xenograft models in immunodeficient mice.
Table 1: Summary of In Vitro Anti-Proliferative Activity of F1012-2
| Cell Line | Compound | Effect | Key Findings |
| MDA-MB-231 | F1012-2 (Eupalinolide I, J, K) | Inhibition of proliferation | Induced G2/M cell cycle arrest and apoptosis.[1] |
Proposed Signaling Pathways for Eupalinolide-Containing Complex
The study on the F1012-2 complex indicated that its anti-cancer effects are mediated through the modulation of specific signaling pathways. The complex was found to significantly inhibit the Akt pathway and activate the p38 signaling pathway in MDA-MB-231 cells.[1]
Caption: Proposed signaling pathway of the F1012-2 complex.
Detailed Experimental Protocol for a Xenograft Model Study
The following is a detailed, generalized protocol for evaluating the anti-tumor efficacy of a compound like this compound in a subcutaneous xenograft model. This protocol is based on standard methodologies reported in preclinical cancer research.[7][8][9]
Cell Culture
-
Cell Line: MDA-MB-231 human breast cancer cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be in the logarithmic growth phase for tumor implantation.
Animal Model
-
Species: Female athymic nude mice (e.g., BALB/c nude).
-
Age: 4-6 weeks old.
-
Acclimatization: Animals are acclimated for at least one week before the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation
-
Harvest MDA-MB-231 cells and resuspend them in sterile, serum-free RPMI-1640 medium.
-
Inject approximately 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
Experimental Design and Treatment
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Control Group: Administer the vehicle control (e.g., saline with 0.5% DMSO) via intraperitoneal (i.p.) injection daily.
-
Treatment Group(s): Administer this compound (or the F1012-2 complex) at various doses (e.g., 25 mg/kg and 50 mg/kg) via i.p. injection daily.[2]
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapy agent for breast cancer (e.g., doxorubicin).
-
Monitor tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
The duration of the treatment is typically 21-28 days.
Endpoint Analysis
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) on tumor tissues.
-
Conduct Western blot analysis on tumor lysates to assess the expression of target proteins in the relevant signaling pathways (e.g., p-Akt, Akt, p-p38, p38).
Caption: Experimental workflow for an in vivo xenograft study.
Data Presentation
The following tables are templates for summarizing the quantitative data from a xenograft study.
Table 2: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | ||
| This compound | 25 | |||
| This compound | 50 | |||
| Positive Control | Varies |
Table 3: Effect of this compound on Body Weight
| Treatment Group | Dose (mg/kg) | Initial Mean Body Weight (g) ± SEM | Final Mean Body Weight (g) ± SEM | Change in Body Weight (%) |
| Vehicle Control | - | |||
| This compound | 25 | |||
| This compound | 50 | |||
| Positive Control | Varies |
Conclusion for Drug Development Professionals
While direct in vivo data for this compound is currently lacking, the existing research on the Eupalinolide family, particularly the F1012-2 complex, suggests a promising avenue for further investigation. The demonstrated activity against a triple-negative breast cancer cell line and the modulation of key cancer-related signaling pathways provide a strong rationale for pursuing dedicated preclinical xenograft studies of this compound. Such studies would be essential to determine its efficacy, toxicity profile, and potential as a novel anti-cancer therapeutic. The provided protocols and data presentation formats offer a standardized framework for conducting and evaluating these critical preclinical experiments.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
Protocol for Measuring Reactive Oxygen Species (ROS) Generation after Eupalinolide K Treatment
Application Note and Protocol
Introduction
Eupalinolides are a class of sesquiterpene lactones extracted from plants of the Eupatorium genus, which have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects. Emerging research on related compounds, such as Eupalinolide A, B, and O, has shown that they can induce cell death in cancer cells through the generation of reactive oxygen species (ROS).[1][2][3][4][5] ROS are chemically reactive molecules and free radicals derived from molecular oxygen that, at high levels, can induce cellular damage and trigger programmed cell death pathways like apoptosis and ferroptosis.[1][4][5] This protocol provides a detailed method for the detection and quantification of intracellular ROS levels in cultured cells following treatment with Eupalinolide K, a specific member of this promising class of natural compounds.
The most common method for measuring cellular ROS utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[6][7][8][9][10][11] DCFH-DA is a cell-permeable, non-fluorescent molecule. Once inside the cell, it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[6][11] This protocol details the use of DCFH-DA with fluorescence microscopy and a fluorescence microplate reader for the qualitative and quantitative assessment of ROS generation.
Materials and Reagents
-
This compound (Source to be determined by the user)
-
Cell line of interest (e.g., a cancer cell line susceptible to oxidative stress)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO), sterile
-
Positive control (e.g., Tert-Butyl hydroperoxide (TBHP) or H₂O₂)[6]
-
Negative control (vehicle, e.g., DMSO)
-
Black, clear-bottom 96-well microplates for fluorescence reading
-
Standard tissue culture plates (e.g., 6-well or 24-well)
-
Fluorescence microscope with appropriate filters (excitation/emission ~485/535 nm)
-
Fluorescence microplate reader (excitation/emission ~485/535 nm)
-
Cell lysis buffer (optional, for protein normalization)
-
Protein assay reagent (e.g., BCA or Bradford)
Experimental Protocols
1. Cell Seeding and Treatment
-
Culture the selected cell line in complete medium in a 37°C incubator with 5% CO₂.
-
Trypsinize and count the cells. Seed the cells in the appropriate culture plates:
-
For fluorescence microscopy: Seed cells on sterile coverslips placed in a 24-well plate.
-
For quantitative plate reader analysis: Seed cells in a black, clear-bottom 96-well plate at a density of 1-5 x 10⁴ cells per well.
-
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a serum-free or low-serum medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 1, 5, 10, 20 µM) and a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal conditions for ROS induction.
-
Prepare the positive control (e.g., 100 µM TBHP for 1 hour) and negative control (vehicle, DMSO at the same final concentration as the highest this compound treatment).
-
Remove the culture medium from the cells and add the medium containing the different concentrations of this compound, the positive control, or the negative control.
-
Incubate the cells for the desired treatment period.
2. ROS Detection using DCFH-DA Staining
-
Following the treatment period, remove the treatment medium from the wells.
-
Wash the cells twice with warm, sterile PBS to remove any remaining treatment compounds.
-
Prepare a 10 µM working solution of DCFH-DA in a serum-free medium. Protect this solution from light.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[6][7]
-
Remove the DCFH-DA solution and wash the cells twice with warm, sterile PBS.
-
Add 100 µL of PBS to each well of the 96-well plate or 500 µL to each well of the 24-well plate.
3. Data Acquisition
-
Fluorescence Microscopy (Qualitative Analysis):
-
Immediately visualize the cells under a fluorescence microscope using a filter set appropriate for FITC or GFP (excitation ~485 nm, emission ~535 nm).
-
Capture representative images of the cells from each treatment group. Increased green fluorescence indicates higher levels of ROS.
-
-
Fluorescence Microplate Reader (Quantitative Analysis):
4. Data Analysis and Presentation
-
For the quantitative data from the plate reader, subtract the background fluorescence (from wells with unstained cells) from all readings.
-
The fluorescence intensity can be expressed as a fold change relative to the vehicle-treated control cells.
-
(Optional but recommended) To normalize for variations in cell number, a protein quantification assay (e.g., BCA or Bradford) can be performed on the cell lysates from each well after the fluorescence reading. The fluorescence intensity is then divided by the protein concentration.
-
Summarize the quantitative data in a table for clear comparison of ROS levels across different treatment conditions.
Data Presentation
Table 1: Quantification of ROS Generation by this compound Treatment
| Treatment Group | Concentration (µM) | Treatment Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Vehicle Control | 0 (DMSO) | 6 | 1500 | 120 | 1.0 |
| This compound | 1 | 6 | 1850 | 150 | 1.23 |
| This compound | 5 | 6 | 3200 | 280 | 2.13 |
| This compound | 10 | 6 | 5500 | 450 | 3.67 |
| This compound | 20 | 6 | 7800 | 600 | 5.20 |
| Positive Control | 100 (TBHP) | 1 | 8500 | 680 | 5.67 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and the specific activity of this compound.
Mandatory Visualizations
References
- 1. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
Unmasking the Cellular Allies of Eupalinolide K: A Guide to Protein Target Identification
For Researchers, Scientists, and Drug Development Professionals
Application Note & Protocols
Introduction
Eupalinolide K, a sesquiterpene lactone, is part of a class of natural products that have garnered significant interest for their diverse biological activities, including potent anti-cancer properties. Understanding the precise molecular interactions of this compound within the cell is paramount for elucidating its mechanism of action, optimizing its therapeutic potential, and identifying potential off-target effects. This document provides a comprehensive overview of modern techniques and detailed protocols for the identification of this compound's protein targets. The methodologies described herein are broadly applicable to the target discovery of other natural products.
The identification of a small molecule's protein targets is a critical step in drug discovery and chemical biology.[1][2][3] Historically, this has been a challenging endeavor, but the advent of sophisticated chemical proteomics and computational approaches has revolutionized the field.[4][5] These strategies can be broadly categorized into two main classes: probe-based methods, which utilize a modified version of the compound to "fish" for its binding partners, and label-free methods, which detect the interaction based on changes in protein stability or other biophysical properties.[1][2][6]
This guide will delve into both categories, providing detailed protocols for key experiments and summarizing quantitative data in a clear, accessible format. Furthermore, we will explore the use of computational methods as a complementary approach to predict and rationalize experimental findings.
Key Techniques for Target Identification
Several powerful techniques can be employed to identify the protein targets of this compound. The choice of method often depends on the compound's properties, the available resources, and the specific biological question being addressed. A summary of commonly used techniques is presented below.
| Technique Category | Specific Method | Principle | Advantages | Disadvantages |
| Probe-Based | Affinity Chromatography | Immobilized this compound derivative captures binding proteins from cell lysates.[7][8] | Direct identification of binding partners; relatively straightforward. | Modification of the compound may alter its binding properties; risk of non-specific binding.[6] |
| Activity-Based Protein Profiling (ABPP) | A reactive probe based on this compound covalently labels active sites of target proteins.[4] | Identifies functionally relevant targets; can provide information on enzyme activity. | Requires a suitable reactive group on the compound; synthesis of the probe can be challenging. | |
| Photoaffinity Labeling | A photoreactive group on the this compound probe forms a covalent bond with the target upon UV irradiation.[9] | Captures both high and low-affinity interactions; can be performed in living cells. | Photoreactive groups can be non-specific; requires specialized equipment. | |
| Label-Free | Drug Affinity Responsive Target Stability (DARTS) | Target proteins bound to this compound exhibit altered susceptibility to proteolysis.[3][4] | Does not require modification of the compound; applicable to a wide range of compounds. | May not detect all binding events; can be influenced by protein abundance. |
| Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP) | Binding of this compound alters the thermal stability of the target protein.[1][3][6] | Can be performed in intact cells and tissues; provides information on target engagement in a physiological context. | Requires specialized equipment (for TPP); may not be suitable for all proteins. | |
| Computational | Molecular Docking | Predicts the binding pose and affinity of this compound to known protein structures.[5] | Rapid and cost-effective; can prioritize potential targets for experimental validation. | Accuracy depends on the quality of the protein structure; may not account for protein flexibility. |
| Transcriptomics-Based Target Prediction | Correlates the gene expression signature induced by this compound with signatures from gene knockdowns.[10] | Provides a systems-level view of the compound's effects; can identify unexpected targets. | Indirect method; requires extensive bioinformatics analysis and validation. |
Experimental Protocols
Protocol 1: Affinity Chromatography-Based Target Identification
This protocol outlines the steps for identifying this compound binding proteins using affinity chromatography. A key prerequisite is the synthesis of an this compound derivative (probe) that can be immobilized on a solid support without significantly compromising its binding activity. The α-methylene-β-lactone moiety in this compound is a potential site for covalent modification, which could be leveraged for probe design.[11]
1. Synthesis of this compound Affinity Probe:
-
Design: Introduce a linker arm with a terminal functional group (e.g., amine, carboxyl, or alkyne for click chemistry) at a position on the this compound scaffold that is predicted to be non-essential for its biological activity. Structure-activity relationship (SAR) data, if available, is invaluable here.
-
Synthesis: Synthesize the designed probe using standard organic chemistry techniques. The final probe should contain a reporter tag like biotin for detection or a functional group for immobilization.
-
Validation: Confirm that the synthesized probe retains the biological activity of the parent compound, this compound. This is a critical step to ensure that the modification has not disrupted its interaction with the target proteins.
2. Immobilization of the Affinity Probe:
-
Support Selection: Choose an appropriate solid support (e.g., NHS-activated sepharose beads, streptavidin-coated beads if using a biotinylated probe).
-
Coupling Reaction: Covalently couple the this compound probe to the solid support according to the manufacturer's instructions.
-
Washing: Thoroughly wash the beads to remove any unreacted probe.
3. Affinity Pull-Down Assay:
-
Cell Lysate Preparation: Prepare a total protein lysate from cells or tissues of interest using a mild lysis buffer to maintain protein integrity.
-
Incubation: Incubate the cell lysate with the this compound-immobilized beads. As a negative control, incubate the lysate with beads that have not been coupled to the probe. For a competition control, pre-incubate the lysate with an excess of free this compound before adding the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a suitable elution buffer (e.g., high salt, low pH, or a denaturing buffer like SDS-PAGE sample buffer).
4. Protein Identification by Mass Spectrometry:
-
Sample Preparation: Resolve the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie Blue or silver stain). Excise the protein bands that are present in the experimental sample but absent or significantly reduced in the control samples. Alternatively, perform in-solution digestion of the entire eluate.
-
Mass Spectrometry: Analyze the digested protein samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS data.
Workflow for Affinity Chromatography
Caption: Workflow for identifying protein targets using affinity chromatography.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method to assess target engagement in a cellular context.[3][6]
1. Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at various concentrations. Include a vehicle-treated control (e.g., DMSO).
2. Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
3. Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
4. Protein Quantification and Analysis:
-
Quantify the amount of a specific protein of interest in the soluble fraction at each temperature using Western blotting.
-
Alternatively, for proteome-wide analysis (Thermal Proteome Profiling - TPP), the soluble fractions are subjected to quantitative mass spectrometry.[6]
5. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the target protein upon binding.
Workflow for CETSA
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Computational Prediction of Protein Targets
Computational approaches can complement experimental methods by predicting potential targets and providing insights into the binding mechanism.[5]
Protocol 3: Molecular Docking
1. Target Selection:
-
Based on the known pharmacology of related compounds or pathway analysis, select a panel of potential protein targets. For this compound, proteins in the Akt, p38, and STAT3 signaling pathways would be strong candidates.[12]
-
Obtain the 3D structures of the target proteins from the Protein Data Bank (PDB).
2. Ligand and Protein Preparation:
-
Generate a 3D structure of this compound and perform energy minimization.
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
3. Docking Simulation:
-
Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of this compound in the active or allosteric sites of the target proteins.
-
The docking algorithm will generate multiple possible binding poses and score them based on predicted binding affinity.
4. Analysis and Prioritization:
-
Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Prioritize the predicted targets with the best docking scores and favorable interactions for experimental validation.
Logical Relationship for Target Prioritization
Caption: Integrated approach for prioritizing and validating protein targets.
Signaling Pathways Implicated for Eupalinolides
Studies on Eupalinolide analogues have implicated several signaling pathways in their anti-cancer effects. While the direct targets of this compound are yet to be definitively identified, these pathways provide a valuable starting point for investigation.
Eupalinolide-Induced Signaling
Caption: Putative signaling pathways affected by Eupalinolide compounds.
Conclusion
The identification of this compound's protein targets is a crucial step towards harnessing its full therapeutic potential. The methods outlined in this document provide a robust framework for researchers to systematically uncover its molecular mechanism of action. An integrated approach, combining both experimental and computational strategies, is most likely to yield a comprehensive understanding of how this compound exerts its biological effects. The successful identification of its targets will not only advance our knowledge of this promising natural product but also pave the way for the development of novel and more effective cancer therapies.
References
- 1. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in identification and validation of protein targets of natural products without chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 5. Systematic computational strategies for identifying protein targets and lead discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 8. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting protein targets for drug-like compounds using transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α-Methylene-β-Lactone Scaffold for Developing Chemical Probes at the Two Ends of the Selectivity Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Eupalinolide K in the Study of STAT3 Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to STAT3 and Ubiquitination
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in various cellular processes, including cell growth, proliferation, and survival. Its persistent activation is a hallmark of many cancers, making it a significant target for therapeutic intervention. Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process can signal for protein degradation via the proteasome, alter cellular localization, affect protein activity, and regulate protein-protein interactions. The study of STAT3 ubiquitination is critical to understanding the regulation of its activity and turnover.
Eupalinolides as Modulators of STAT3 Signaling
Eupalinolides are a class of sesquiterpene lactones extracted from Eupatorium lindleyanum. Several members of this family, notably Eupalinolide J, have been investigated for their anti-cancer properties. Research has indicated that Eupalinolide J can promote the ubiquitin-dependent degradation of STAT3, leading to reduced STAT3 protein levels and inhibition of cancer cell metastasis[1][2][3]. Eupalinolide K, often studied in conjunction with Eupalinolide I and J as a complex, is presumed to possess similar biological activities[1]. Therefore, this compound presents itself as a valuable chemical tool to investigate the mechanisms of STAT3 ubiquitination and degradation.
It is important to note that a key paper on Eupalinolide J's effect on STAT3 signaling in triple-negative breast cancer was retracted; therefore, findings from this specific publication should be interpreted with caution[4]. However, other independent studies support the role of Eupalinolides in promoting STAT3 degradation[1][2][3].
Scientific Rationale for Using this compound
The use of this compound in studying STAT3 ubiquitination is based on the hypothesis that it can enhance the interaction between STAT3 and the E3 ubiquitin ligase machinery, leading to increased polyubiquitination and subsequent proteasomal degradation. By treating cells with this compound, researchers can dissect the molecular players and the sequence of events involved in this critical regulatory pathway of STAT3. This can provide insights into developing novel therapeutic strategies that target STAT3 for degradation.
Quantitative Data Summary
The following table summarizes quantitative data from studies on Eupalinolide J, which can serve as a reference for expected outcomes when studying this compound.
| Cell Line | Treatment | Observation | Fold Change/Percentage | Reference |
| MDA-MB-231 | Eupalinolide J (5, 10, 15 µM) for 24h | Reduction in STAT3 protein levels | Dose-dependent decrease | [5] |
| MDA-MB-468 | Eupalinolide J (5, 10, 15 µM) for 24h | Reduction in STAT3 protein levels | Dose-dependent decrease | [5] |
| U251 | Eupalinolide J (10, 20, 30 µM) for 12h | Reduction in STAT3 protein levels | Dose-dependent decrease | [1] |
| MDA-MB-231 | Eupalinolide J (20 µM) + CHX for 0-8h | Decreased half-life of STAT3 protein | Significant reduction | [3] |
| U251 | Eupalinolide J (30 µM) + CHX for 0-8h | Decreased half-life of STAT3 protein | Significant reduction | [3] |
| U251 | Eupalinolide J (30 µM) for 6h | Increased ubiquitination of STAT3 | Noticeable increase | [1] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines with known high STAT3 activity (e.g., MDA-MB-231, U251).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C. Dilute to the desired final concentrations in culture medium immediately before use.
-
Treatment: Seed cells in 6-well or 10-cm plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1-50 µM) or vehicle (DMSO) for the desired time points (e.g., 6, 12, 24 hours).
-
Proteasome Inhibition (Optional): To enhance the detection of ubiquitinated proteins, treat cells with a proteasome inhibitor like MG132 (10-20 µM) for 4-6 hours before harvesting[6].
Protocol 2: Preparation of Cell Lysates
-
Harvesting: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells on ice for 30 minutes in a lysis buffer containing protease and deubiquitinase inhibitors (e.g., RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM PMSF, and 10 mM N-ethylmaleimide (NEM))[6].
-
Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ubiquitinated STAT3
This protocol is adapted from standard Co-IP procedures[7][8][9].
-
Pre-clearing Lysate (Optional): To 500-1000 µg of protein lysate, add 20 µL of Protein A/G magnetic beads. Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-5 µg of anti-STAT3 antibody to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG in a separate tube. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add 30 µL of Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to four times with 500 µL of ice-cold lysis buffer.
-
Elution: After the final wash, remove all supernatant. Add 40 µL of 2x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.
Protocol 4: Western Blotting for Ubiquitinated STAT3
This protocol is based on standard western blotting procedures for detecting ubiquitinated proteins[10].
-
SDS-PAGE: Load the eluted samples onto an 8% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A high-molecular-weight smear above the band for unmodified STAT3 (approx. 88 kDa) indicates polyubiquitination.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an anti-STAT3 antibody to confirm the identity of the immunoprecipitated protein.
Visualizations
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Retraction: Eupalinolide J suppresses the growth of triple-negative breast cancer cells via targeting STAT3 signaling pathway [frontiersin.org]
- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoblot based assay for simultaneous densitometric determination of ubiquitin forms in Drosophila melano... [protocols.io]
- 7. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Investigating the Synergistic Effects of Eupalinolide K with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide K, a sesquiterpene lactone, is a natural compound that has garnered interest for its potential anti-cancer properties. Preclinical studies on related Eupalinolide compounds have demonstrated their ability to induce apoptosis, cell cycle arrest, and modulate key signaling pathways involved in cancer progression, such as STAT3, Akt, and p38 MAPK.[1] The exploration of synergistic combinations of natural compounds with conventional chemotherapeutic agents is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity.
These application notes provide a detailed experimental framework for investigating the synergistic or additive effects of this compound when used in combination with standard chemotherapeutic drugs. The protocols outlined below are designed to be adaptable for various cancer cell lines and can be implemented in a preclinical research setting.
Rationale for Combination Therapy
The primary rationale for combining this compound with chemotherapy is to target multiple, complementary pathways in cancer cells. While many chemotherapeutic agents induce DNA damage or interfere with microtubule dynamics, this compound and its analogs have been shown to modulate signaling cascades that regulate cell survival and proliferation.[1] By combining these different mechanisms of action, it is hypothesized that a more potent anti-cancer effect can be achieved at lower, less toxic concentrations of each agent.
Experimental Design Overview
The overall experimental workflow is designed to first determine the individual cytotoxic effects of this compound and a selected chemotherapeutic agent, followed by a comprehensive analysis of their combined effects to determine synergy. Subsequent mechanistic studies will elucidate the molecular basis of any observed synergistic interactions.
Caption: High-level overview of the experimental workflow.
Detailed Experimental Protocols
Cell Lines and Culture
-
Recommended Cell Lines:
-
MDA-MB-231: Human breast adenocarcinoma (Triple-Negative)
-
A549: Human lung carcinoma
-
HCT116: Human colorectal carcinoma
-
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
Reagents and Preparation
-
This compound: Prepare a stock solution in DMSO. Store at -20°C.
-
Chemotherapeutic Agents (Choose one or more):
-
Doxorubicin: Prepare a stock solution in sterile water or DMSO. Store at -20°C.
-
Cisplatin: Prepare a stock solution in 0.9% NaCl solution or DMSO. Store at room temperature or as recommended by the supplier.
-
Paclitaxel: Prepare a stock solution in DMSO. Store at -20°C.
-
-
MTT Reagent: 5 mg/mL in PBS.
-
CCK-8 Reagent: Commercially available kit.
-
Annexin V-FITC/PI Apoptosis Detection Kit: Commercially available kit.
-
Antibodies for Western Blot:
-
Primary antibodies: p-STAT3, STAT3, p-Akt, Akt, p-p38, p38, PARP, Cleaved Caspase-3, β-actin.
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Protocol 1: Determination of IC50 for Single Agents
This protocol determines the concentration of each drug that inhibits 50% of cell growth (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or the chosen chemotherapeutic agent for 48 or 72 hours. Include a vehicle control (DMSO).
-
Cell Viability Assay (MTT or CCK-8):
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. Add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
| Drug | Cell Line | Incubation Time (h) | IC50 (µM) - Example Data |
| This compound | MDA-MB-231 | 48 | To be determined |
| Doxorubicin | MDA-MB-231 | 48 | To be determined |
| This compound | A549 | 48 | To be determined |
| Cisplatin | A549 | 48 | To be determined |
| This compound | HCT116 | 48 | To be determined |
| Paclitaxel | HCT116 | 48 | To be determined |
Protocol 2: Combination Treatment and Synergy Analysis
This protocol evaluates the synergistic effect using the Chou-Talalay method to calculate the Combination Index (CI).
-
Experimental Design: Based on the IC50 values, design a combination experiment with a constant ratio of this compound and the chemotherapeutic agent (e.g., based on the ratio of their IC50 values). Use a range of concentrations above and below the IC50s.
-
Cell Treatment: Treat cells with the single agents and the combination at the predetermined ratios for 48 or 72 hours.
-
Cell Viability Assay: Perform an MTT or CCK-8 assay as described in Protocol 1.
-
Synergy Analysis:
-
Calculate the fraction of affected cells (Fa) for each concentration.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
| Combination | Cell Line | Ratio (this compound : Chemo) | CI Value at Fa=0.5 - Example Data | Interpretation |
| This compound + Doxorubicin | MDA-MB-231 | Based on IC50 ratio | To be determined | Synergism/Additive |
| This compound + Cisplatin | A549 | Based on IC50 ratio | To be determined | Synergism/Additive |
| This compound + Paclitaxel | HCT116 | Based on IC50 ratio | To be determined | Synergism/Additive |
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis by the drug combination.
-
Cell Treatment: Treat cells in 6-well plates with this compound, the chemotherapeutic agent, and the combination at synergistic concentrations for 24 or 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol investigates the effect of the combination treatment on key signaling proteins.
-
Protein Extraction: Treat cells as in Protocol 3, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against p-STAT3, STAT3, p-Akt, Akt, p-p38, p38, and cleaved PARP/Caspase-3. Use β-actin as a loading control.
-
Detection and Analysis: Visualize the protein bands using an appropriate detection system and quantify the band intensities.
Caption: Key signaling pathways potentially modulated by this compound.
Protocol 5: In Vivo Xenograft Model
This protocol validates the synergistic effects in a preclinical animal model.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., MDA-MB-231) into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four groups:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound + Chemotherapeutic agent
-
-
Drug Administration: Administer the drugs at predetermined doses and schedules (e.g., intraperitoneal injection or oral gavage).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups to assess the in vivo synergistic effect.
| Treatment Group | Animal Model | Tumor Volume (mm³) - Example Data | Tumor Weight (g) - Example Data |
| Vehicle Control | MDA-MB-231 Xenograft | To be determined | To be determined |
| This compound | MDA-MB-231 Xenograft | To be determined | To be determined |
| Doxorubicin | MDA-MB-231 Xenograft | To be determined | To be determined |
| This compound + Doxorubicin | MDA-MB-231 Xenograft | To be determined | To be determined |
Data Presentation and Interpretation
All quantitative data should be presented in clearly structured tables for easy comparison, as exemplified in the protocols above. Graphical representations, such as dose-response curves, combination index plots (Fa-CI plots), and tumor growth curves, are essential for visualizing the results. The interpretation of the data should focus on whether the combination of this compound and the chemotherapeutic agent demonstrates a synergistic, additive, or antagonistic effect, and what the underlying molecular mechanisms for this interaction might be.
Conclusion
This comprehensive set of protocols provides a robust framework for the preclinical evaluation of the synergistic potential of this compound with standard chemotherapy. The successful completion of these studies will provide valuable insights into the therapeutic potential of this combination and may pave the way for further development and clinical investigation.
References
Application Notes and Protocols for High-Throughput Screening of Eupalinolide K Analogs
Introduction
Eupalinolides, a class of sesquiterpene lactones, have garnered significant interest in oncology research for their potential as anticancer agents.[1][2] Analogs of Eupalinolide K are being synthesized to explore and optimize their therapeutic properties, including their effects on cell viability, apoptosis, and key signaling pathways implicated in cancer progression, such as NF-κB and STAT3.[2][3] High-throughput screening (HTS) is an essential methodology in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify promising "hits".[4] This document provides detailed protocols and application notes for a tiered HTS cascade designed to identify and characterize novel this compound analogs with anticancer activity.
High-Throughput Screening Workflow
The screening process is designed as a multi-stage funnel, starting with a broad primary screen to identify cytotoxic compounds, followed by more specific secondary and mechanistic assays to confirm activity and elucidate the mechanism of action.
Caption: General workflow for high-throughput screening of this compound analogs.
Primary Screening: Cell Viability Assay
The initial step in the HTS cascade is to assess the general cytotoxicity of the this compound analogs against a relevant cancer cell line (e.g., MDA-MB-231, A549). ATP-based luminescent assays, such as CellTiter-Glo®, are highly amenable to HTS due to their sensitivity and simple "add-mix-read" format.[5][6]
Experimental Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in 384-well white, clear-bottom microplates at a density of 2,000-5,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Using an automated liquid handler, add 100 nL of this compound analogs from a stock plate to achieve a final concentration of 10 µM. Include appropriate controls:
-
Negative Control: 0.1% DMSO (vehicle).
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine, 1 µM).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add 20 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the data to controls (% inhibition) and identify primary hits.
Data Presentation: Primary Screen Results
| Analog ID | Concentration (µM) | Luminescence (RLU) | % Inhibition | Hit (Yes/No) |
| EK-001 | 10 | 15,234 | 84.8 | Yes |
| EK-002 | 10 | 85,672 | 14.3 | No |
| EK-003 | 10 | 45,109 | 54.9 | Yes |
| ... | ... | ... | ... | ... |
| DMSO | N/A | 100,000 | 0.0 | N/A |
| Staurosporine | 1 | 5,000 | 95.0 | N/A |
Secondary Assay: Apoptosis Induction
To determine if the observed cytotoxicity is due to programmed cell death, a secondary assay measuring apoptosis is performed on the confirmed hits from the primary screen. Caspase-3/7 activity is a key marker of apoptosis and can be measured in an HTS format using a luminescent substrate.[7]
Experimental Protocol: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)
-
Cell Seeding and Treatment: Follow steps 1-3 of the cell viability protocol, treating cells with a range of concentrations (e.g., 0.1 to 50 µM) of the hit compounds.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Add 50 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle control and determine the EC50 for each active analog.
Data Presentation: Apoptosis Assay Results
| Analog ID | IC50 (Cell Viability, µM) | EC50 (Caspase-3/7, µM) | Max Fold Induction |
| EK-001 | 2.5 | 3.1 | 8.2 |
| EK-003 | 8.9 | 10.5 | 6.5 |
| EK-015 | 1.8 | 2.2 | 9.5 |
| ... | ... | ... | ... |
Mechanism of Action (MOA) Elucidation Assays
To investigate the molecular mechanism of the most potent analogs, assays targeting specific signaling pathways known to be affected by similar compounds are employed. Eupalinolides have been reported to modulate the NF-κB and STAT3 pathways, which are critical for cancer cell survival and proliferation.[2]
A. NF-κB Signaling Pathway Assay
A common HTS method for monitoring NF-κB activation is a reporter gene assay.[8] This involves using a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the pathway is measured as a decrease in reporter gene expression following stimulation with an activator like TNF-α.[9]
NF-κB Signaling Pathway Diagram
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Experimental Protocol: NF-κB Reporter Assay
-
Cell Seeding: Seed HEK293T cells stably expressing an NF-κB-luciferase reporter in 384-well plates.
-
Compound Treatment: Pre-incubate cells with this compound analogs (at various concentrations) for 1 hour.
-
Pathway Activation: Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.
-
Incubation: Incubate for 6-8 hours.
-
Data Acquisition: Add a luciferase assay reagent (e.g., Bright-Glo™) and measure luminescence.
-
Data Analysis: Determine the IC50 of inhibition for each compound.
B. STAT3 Signaling Pathway Assay
Similar to NF-κB, STAT3 activity can be monitored using a reporter gene assay.[10] Alternatively, high-content screening (HCS) can be used to directly visualize and quantify the phosphorylation and nuclear translocation of STAT3.[11]
STAT3 Signaling Pathway Diagram
Caption: Simplified STAT3 signaling pathway and a potential point of inhibition.
Experimental Protocol: STAT3 Reporter Assay
-
Cell Seeding: Use a suitable cancer cell line (e.g., DU-145) stably expressing a STAT3-luciferase reporter.
-
Compound Treatment: Pre-incubate cells with this compound analogs for 1-2 hours.
-
Pathway Activation: Stimulate the cells with IL-6 (20 ng/mL) to activate the STAT3 pathway.[10]
-
Incubation: Incubate for 12-18 hours.
-
Data Acquisition: Add a luciferase assay reagent and measure luminescence.
-
Data Analysis: Determine the IC50 of inhibition for each compound.
Data Presentation: MOA Assay Results
| Analog ID | NF-κB IC50 (µM) | STAT3 IC50 (µM) | Selectivity (NF-κB vs STAT3) |
| EK-001 | 1.5 | > 50 | > 33-fold |
| EK-003 | 25.2 | 8.1 | 3.1-fold (STAT3 selective) |
| EK-015 | 4.8 | 5.5 | Non-selective |
| ... | ... | ... | ... |
This tiered HTS approach provides a robust framework for the efficient identification and characterization of this compound analogs with potent anticancer properties. The combination of primary cell viability screening, secondary apoptosis assays, and specific MOA-elucidating reporter assays allows for the selection of lead candidates with desired cytotoxic and mechanistic profiles for further preclinical development. The use of automated, miniaturized assays ensures high throughput and reproducibility, accelerating the discovery of novel therapeutic agents.
References
- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theclarklab.org [theclarklab.org]
- 5. marinbio.com [marinbio.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mesoscale.com [mesoscale.com]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Content pSTAT3/1 Imaging Assays to Screen for Selective Inhibitors of STAT3 Pathway Activation in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolides in Cell Death: Application Notes for Studying Cuproptosis and Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Eupalinolide A and Eupalinolide B in the investigation of cuproptosis and ferroptosis, two distinct forms of regulated cell death. The information compiled from recent studies offers insights into the mechanisms of action of these natural compounds and provides protocols for their application in cancer cell research.
Introduction
Eupalinolide A and Eupalinolide B are sesquiterpene lactones extracted from Eupatorium lindleyanum. Recent research has highlighted their potential as anti-cancer agents through the induction of specific cell death pathways. Eupalinolide B has been shown to induce cuproptosis in pancreatic cancer and ferroptosis in hepatic carcinoma.[1][2] Eupalinolide A has been demonstrated to trigger ferroptosis in non-small cell lung cancer.[3] This document serves as a guide for utilizing these compounds to study and induce these cell death mechanisms in a laboratory setting.
Data Presentation
Eupalinolide A: Effects on Non-Small Cell Lung Cancer (NSCLC) Cells
Eupalinolide A has been shown to inhibit proliferation and induce apoptosis and ferroptosis in A549 and H1299 NSCLC cell lines.[3][4] The mechanism involves the modulation of the ROS-AMPK-mTOR-SCD1 signaling pathway.[3][4]
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| A549 | Eupalinolide A | Increased ROS Production | 2.46-fold increase | [3][4] |
| H1299 | Eupalinolide A | Increased ROS Production | 1.32-fold increase | [3][4] |
| A549 | Eupalinolide A | Increased Apoptosis Rate | From 1.79% to 47.29% | [3][4] |
| H1299 | Eupalinolide A | Increased Apoptosis Rate | From 4.66% to 44.43% | [3][4] |
| A549 | Eupalinolide A | SCD1 Expression Reduction | 34% decrease | [3][4] |
| H1299 | Eupalinolide A | SCD1 Expression Reduction | 48% decrease | [3][4] |
Eupalinolide B: Effects on Pancreatic and Hepatic Cancer Cells
Eupalinolide B demonstrates anti-cancer activity by inducing cuproptosis in pancreatic cancer cells and ferroptosis in hepatic carcinoma cells.[1][2]
Cuproptosis in Pancreatic Cancer Cells (MiaPaCa-2, PANC-1)
Eupalinolide B disrupts copper homeostasis, leading to cuproptosis. It shows a synergistic effect with the cuproptosis inducer, elesclomol.[1][5]
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| MiaPaCa-2, PANC-1 | Eupalinolide B | Increased HSP70 protein levels | Significant increase | [5] |
| MiaPaCa-2, PANC-1 | Eupalinolide B | Decreased LIAS protein levels | Significant decrease | [5] |
| MiaPaCa-2 | Eupalinolide B + Elesclomol (50 nM) | Enhanced Cell Death | Synergistic effect observed | [5] |
Ferroptosis in Hepatic Carcinoma Cells (SMMC-7721, HCCLM3)
Eupalinolide B induces ferroptosis through a mechanism involving the ROS-ER-JNK signaling pathway and modulation of HO-1 and GPX4.[2][6]
| Cell Line | Treatment (24 µM EB, 48h) | Effect | Quantitative Data | Reference |
| SMMC-7721, HCCLM3 | Eupalinolide B | Decreased GPX4 expression | Significant decrease | [6] |
| SMMC-7721, HCCLM3 | Eupalinolide B | Increased HO-1 expression | Significant increase at RNA and protein levels | [6] |
| SMMC-7721, HCCLM3 | Eupalinolide B | Decreased Cell Viability | Partly abrogated by NAC, Ferr-1, DFO, and ZnPP | [6] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of Eupalinolide A or B on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H1299, MiaPaCa-2, SMMC-7721)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Eupalinolide A or B (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Eupalinolide A or B in culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in each well with 100 µL of medium containing different concentrations of the Eupalinolide compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Intracellular ROS Detection (DCFH-DA Assay)
This protocol measures the generation of reactive oxygen species (ROS) in cells treated with Eupalinolide A or B.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Eupalinolide A or B
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., 6-well plate or 96-well black plate) and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of Eupalinolide A or B for the specified time.
-
Wash the cells twice with PBS.
-
Incubate the cells with DCFH-DA solution (typically 10-25 µM in serum-free medium) for 20-30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (Excitation/Emission: ~485 nm/~525 nm).
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in cuproptosis and ferroptosis.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HSP70, anti-LIAS, anti-FDX1, anti-GPX4, anti-HO-1, anti-SCD1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Eupalinolide B-induced cuproptosis signaling pathway.
Caption: Eupalinolide B-induced ferroptosis signaling pathway.
Caption: Eupalinolide A-induced ferroptosis signaling pathway.
References
- 1. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eupalinolide K Extraction from Eupatorium lindleyanum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Eupalinolide K from Eupatorium lindleyanum.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. Sesquiterpene lactones are typically moderately polar. | Test a range of solvents with varying polarities. Start with methanol or ethanol and consider mixtures with water (e.g., 70-80% ethanol) to enhance extraction. Ethyl acetate is also a viable, less polar option.[1][2] |
| Suboptimal Extraction Temperature: High temperatures can lead to the degradation of thermolabile compounds like this compound. Conversely, a temperature that is too low may result in inefficient extraction. | Optimize the extraction temperature. For conventional extraction, a range of 30-60°C is often a good starting point.[1] For advanced methods like microwave-assisted extraction, higher temperatures for shorter durations can be effective, but require careful control to prevent degradation.[3] | |
| Insufficient Extraction Time: The contact time between the plant material and the solvent may not be long enough for complete extraction. | Increase the extraction time. For maceration, this could be several hours to overnight.[4] For ultrasound or microwave-assisted methods, optimization of shorter time intervals (e.g., 30-60 minutes for ultrasound) is necessary.[2] | |
| Inadequate Solid-to-Liquid Ratio: A low solvent volume may lead to saturation of the solvent before all the target compound is extracted. | Increase the solid-to-liquid ratio. A common starting point is 1:10 to 1:30 (g/mL). A higher ratio increases the concentration gradient, which can improve mass transfer.[5][6] | |
| Poor Plant Material Quality: The concentration of this compound can vary depending on the plant's age, harvest time, and storage conditions. | Use freshly powdered and properly stored plant material. It has been noted that the concentration of sesquiterpene lactones can decrease significantly in powdered herbal material over time.[4] | |
| Presence of Impurities in Extract | Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds in addition to this compound. | Employ a multi-step extraction process. A preliminary wash with a non-polar solvent like hexane can remove lipids and other non-polar impurities before extracting with a more polar solvent. Liquid-liquid partitioning of the crude extract can also separate compounds based on their polarity.[7] |
| Formation of Emulsions during Liquid-Liquid Partitioning: Surfactant-like molecules in the extract can cause stable emulsions between aqueous and organic phases, trapping the analyte.[8] | To break emulsions, try adding brine to increase the ionic strength of the aqueous layer, or gently swirl instead of vigorously shaking the separatory funnel.[8] | |
| Degradation of this compound | Exposure to High Temperatures: Sesquiterpene lactones can be sensitive to heat, leading to degradation.[3][9] | Use lower extraction temperatures for longer durations or employ non-thermal extraction methods. If using heat, minimize the exposure time. |
| pH Instability: The lactone ring in sesquiterpene lactones can be susceptible to hydrolysis under certain pH conditions. | Maintain a neutral or slightly acidic pH during extraction and subsequent processing. Sesquiterpene lactones have shown instability at higher pH levels.[10] | |
| Inconsistent Extraction Results | Variability in Raw Material: As mentioned, the quality and chemical composition of the plant material can fluctuate. | Standardize the sourcing and pre-processing of the plant material. Rigorous quality control of the raw material is crucial. |
| Lack of Control Over Extraction Parameters: Minor variations in temperature, time, or solvent composition can lead to different yields. | Ensure precise control and monitoring of all extraction parameters. Use calibrated equipment and follow a standardized protocol. |
Frequently Asked Questions (FAQs)
1. What is the best solvent for extracting this compound?
The optimal solvent depends on the chosen extraction method. For conventional methods, a 70% ethanol solution has been shown to be effective for extracting sesquiterpene lactones.[2] Pure methanol is also a good option.[4] For a more selective extraction, ethyl acetate can be used. It's recommended to perform small-scale trials with different solvents and solvent mixtures to determine the best option for your specific setup.
2. How does temperature affect the extraction yield of this compound?
Increasing the temperature generally enhances the solubility and diffusion rate of the target compound, which can lead to a higher yield. However, this compound, like many sesquiterpene lactones, can be heat-sensitive. High temperatures may cause degradation. Studies on similar compounds have shown that lower temperatures (e.g., 30°C) can sometimes result in higher yields of free sesquiterpene lactones.[1] It is crucial to find a balance where the extraction is efficient without causing significant degradation.
3. What is the recommended solid-to-liquid ratio for optimal extraction?
A higher solid-to-liquid ratio generally favors a better extraction yield by increasing the concentration gradient. Ratios between 1:10 and 1:30 (g/mL) are commonly used and have been shown to be effective.[5][6] The optimal ratio may vary depending on the extraction technique and solvent used.
4. Are advanced extraction techniques like ultrasound or microwave assistance beneficial for this compound?
Yes, modern techniques can significantly improve extraction efficiency.
-
Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[11] For similar compounds, an extraction time of around 30 minutes has been found to be optimal.[2]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction. This method can significantly reduce extraction time and solvent consumption.[12] However, careful control of microwave power and temperature is necessary to prevent degradation of this compound.[3]
5. How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for quantifying this compound.[4][13] A validated HPLC method would involve:
-
Column: A C18 reversed-phase column is typically used.[13]
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is common.[13]
-
Detection: UV detection at a wavelength around 210-220 nm is suitable for sesquiterpene lactones.[13][14]
-
Quantification: A calibration curve should be prepared using a pure this compound standard.
6. What are the key stability concerns for this compound during and after extraction?
This compound may be susceptible to degradation under certain conditions:
-
High Temperature: As discussed, elevated temperatures can lead to degradation.[3][9]
-
pH: The lactone ring can be unstable at non-neutral pH, particularly alkaline conditions.[10]
-
Light and Air: Like many natural products, prolonged exposure to light and air can cause oxidative degradation. It is advisable to store extracts in amber containers under an inert atmosphere if possible.
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)
This protocol is designed for efficient extraction with reduced time and temperature.
-
Preparation of Plant Material:
-
Dry the aerial parts of Eupatorium lindleyanum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 200 mL of 70% ethanol (solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).
-
Maintain the temperature at 40°C.
-
Sonicate for 30 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Quantification:
-
Dissolve a known amount of the dried extract in the mobile phase for HPLC analysis.
-
Quantify the this compound content using a validated HPLC method with a calibration curve.
-
Protocol 2: Conventional Maceration Extraction
This protocol is a simpler, more traditional method.
-
Preparation of Plant Material:
-
Prepare the dried and powdered Eupatorium lindleyanum as described in Protocol 1.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 150 mL of methanol (solid-to-liquid ratio of 1:15 g/mL).
-
Seal the flask and place it on an orbital shaker.
-
Macerate for 24 hours at room temperature (approximately 25°C).
-
-
Filtration and Concentration:
-
Filter the mixture and concentrate the filtrate as described in Protocol 1.
-
-
Quantification:
-
Prepare the sample and quantify the this compound content as described in Protocol 1.
-
Data Presentation
Table 1: Influence of Extraction Solvent on Sesquiterpene Lactone Yield (General Data)
| Solvent | Polarity Index | Relative Yield of Sesquiterpene Lactones | Reference |
| Hexane | 0.1 | Low | [15] |
| Ethyl Acetate | 4.4 | Moderate to High | [7] |
| Ethanol | 5.2 | High | [2] |
| Methanol | 6.6 | High | [4] |
| Water | 10.2 | Moderate (can vary) | [1] |
Table 2: Comparison of Extraction Methods for Sesquiterpene Lactones
| Method | Typical Time | Typical Temperature | Relative Yield | Key Advantages |
| Maceration | 12-24 hours | Room Temperature | Good | Simple, low cost |
| Ultrasound-Assisted | 30-60 minutes | 30-50°C | High | Fast, efficient, lower temperature |
| Microwave-Assisted | 5-15 minutes | 50-80°C | Very High | Very fast, reduced solvent use |
Visualizations
Caption: Workflow for this compound extraction and analysis.
References
- 1. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted extraction of alantolactone and isoalantolactone from Inula helenium roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave‐assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openresearchafrica.org [openresearchafrica.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Investigation on phenolic compounds stability during microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 12. upcommons.upc.edu [upcommons.upc.edu]
- 13. mdpi.com [mdpi.com]
- 14. HPLC-MS standardization and validation methods for determination of calactin content in dichloromethane fraction of Calotropis gigantea (L.) Dryand. (Niu jiao gua) stem bark and its application in prediction of anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scialert.net [scialert.net]
overcoming Eupalinolide K degradation and stability issues in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming degradation and stability issues when working with Eupalinolide K. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
A1: this compound powder should be stored at -20°C. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] It is crucial to protect the stock solutions from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2][3]
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[3] For preparing stock solutions, DMSO is the recommended solvent. To enhance solubility, you can gently heat the solution to 37°C and use an ultrasonic bath.[2][3]
Q3: I'm observing precipitation when preparing my working solution for in-vivo experiments. What should I do?
A3: Precipitation can occur when diluting a DMSO stock solution into an aqueous buffer. A common protocol to avoid this involves using co-solvents. For example, a working solution can be prepared by first mixing the DMSO stock solution with PEG300, followed by the addition of Tween-80, and finally, adding saline or another aqueous buffer.[1] It is recommended to prepare this working solution fresh on the day of use.[1] If precipitation still occurs, gentle heating and sonication can aid dissolution.[1]
Q4: Is this compound sensitive to pH in experimental buffers?
A4: Yes, as a sesquiterpene lactone, this compound's stability can be pH-dependent. Some sesquiterpene lactones have been shown to be stable at a lower pH (e.g., 5.5) but may degrade at a neutral pH of 7.4, especially at 37°C.[4] This degradation can involve the loss of side chains.[4] Therefore, it is important to consider the pH of your buffers and the duration of your experiment.
Q5: Can this compound degrade during long-term storage in solution?
A5: Yes, long-term storage of sesquiterpene lactones in solution, even at low temperatures, can lead to degradation. For instance, a study on Arnica tincture showed a decrease in sesquiterpene lactone content after three years of storage at temperatures of +4°C, +25°C, and +30°C, with greater degradation at higher temperatures.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[1][2][3] |
| Degradation of this compound in working solution. | Prepare working solutions fresh on the day of the experiment.[1] Avoid prolonged incubation in buffers with neutral or alkaline pH, especially at elevated temperatures like 37°C.[4] | |
| Low or no biological activity observed | Poor solubility of this compound in the final assay medium. | Ensure complete dissolution in the initial stock solution (DMSO). Use co-solvents like PEG300 and a surfactant like Tween-80 when preparing aqueous working solutions.[1] Gentle heating and sonication can also be used to aid dissolution.[1] |
| This compound degradation due to reactive components in the media. | This compound is a Michael reaction acceptor.[1][2][3][7] Avoid high concentrations of nucleophilic reagents (e.g., thiols like DTT or glutathione) in your assay buffer unless they are part of the intended reaction. | |
| Precipitate forms in the well during cell culture experiments | Exceeding the solubility limit of this compound in the culture medium. | Optimize the final concentration of this compound. Ensure the concentration of DMSO or other organic solvents is compatible with your cell line and does not exceed cytotoxic levels. A typical final concentration of DMSO in cell culture is kept below 0.5%. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
To aid dissolution, the tube can be gently warmed to 37°C and placed in an ultrasonic bath for a short period.[2][3]
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2][3]
Preparation of this compound Working Solution for In-Vivo Studies
This protocol is adapted from a general method for preparing similar compounds for in-vivo use.[1]
-
Start with a 10.9 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the this compound stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogenous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
This working solution should be prepared fresh on the day of use.[1]
Visual Guides
Caption: Recommended storage and handling workflow for this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Caption: Factors contributing to this compound degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-fount.com [bio-fount.com]
troubleshooting inconsistent results in Eupalinolide K cytotoxicity assays
Welcome to the technical support center for Eupalinolide K cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for various cytotoxicity assays. This compound, a sesquiterpene lactone, is a subject of growing interest in cancer research. However, like many natural compounds, its evaluation can present challenges in vitro. This guide aims to provide clear, actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound belongs to the family of sesquiterpene lactones, natural compounds isolated from plants of the Eupatorium genus. While direct studies on this compound are limited, research on related eupalinolides, such as Eupalinolide A, B, J, and O, provides insights into its likely mechanisms. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1][2] The cytotoxic effects are often mediated through the modulation of various signaling pathways, including the generation of reactive oxygen species (ROS), and regulation of pathways such as STAT3, Akt, and p38 MAPK.[1][3][4][5][6] A complex containing Eupalinolide I, J, and K has been noted to induce apoptosis and cell cycle arrest.[1]
Q2: Which cytotoxicity assays are most commonly used for natural products like this compound?
Several assays are available to measure cell viability and cytotoxicity. The most common include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of living cells.[7]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, but its product is soluble in the cell culture medium, simplifying the protocol.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells, which indicates a loss of membrane integrity.
Q3: What are some general causes of inconsistent results in cytotoxicity assays?
Inconsistent results in cytotoxicity assays can arise from various factors, including:
-
Cell-based issues: Cell line contamination, passage number variability, and inconsistent cell seeding density.[8]
-
Compound-related problems: Poor solubility or stability of the test compound in the culture medium.
-
Assay-specific artifacts: Interference of the compound with the assay reagents (e.g., colorimetric or fluorescent readouts).[9][10]
-
Experimental technique: Pipetting errors and improper incubation times.[8]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells in each well. 2. Pipetting errors: Inaccurate dispensing of compound or assay reagents. 3. Edge effects: Evaporation from wells on the plate periphery.[11] | 1. Ensure thorough mixing of the cell suspension before and during seeding. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low signal or no dose-response | 1. Compound inactivity: The concentration range tested may be too low. 2. Compound instability or precipitation: this compound may be degrading or precipitating in the culture medium. 3. Incorrect assay choice: The chosen assay may not be sensitive to the mechanism of cell death induced by this compound. | 1. Perform a wider range of concentrations in a preliminary experiment. 2. Check the solubility of this compound in your vehicle and final culture medium. Consider using a different solvent or a lower concentration of the stock solution. 3. Use an orthogonal assay to confirm results (e.g., if using a metabolic assay like MTT, confirm with a membrane integrity assay like LDH). |
| High background in control wells | 1. Media components: Phenol red or high serum content in the media can interfere with absorbance or fluorescence readings.[11] 2. Contamination: Microbial contamination can lead to high metabolic activity. | 1. Use phenol red-free medium and consider reducing the serum percentage during the assay.[11] 2. Regularly check cell cultures for contamination and practice aseptic techniques. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | 1. Different cellular mechanisms measured: MTT/MTS assays measure metabolic activity, while LDH assays measure membrane integrity. A compound could inhibit metabolism without immediately causing membrane rupture.[9] 2. Compound interference: The compound might directly react with the assay reagents. For example, it could reduce MTT, leading to a false-positive signal for viability. | 1. This may be a real biological effect. Consider the timing of each process. For example, a decrease in metabolic activity may precede cell death. 2. Run a cell-free control by adding the compound to the medium with the assay reagent to check for direct chemical reactions. |
Experimental Protocols
Below are detailed methodologies for commonly used cytotoxicity assays.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
MTS Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[12]
-
Incubation: Incubate for 1-4 hours at 37°C.[12]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating some wells with a lysis buffer.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate for the recommended time at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify experimental processes and potential biological mechanisms, the following diagrams are provided.
Caption: A typical experimental workflow for a cytotoxicity assay.
Caption: A hypothetical signaling pathway for this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
refining Eupalinolide K dosage for in vivo animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Eupalinolide K in in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice?
A1: While specific in vivo studies for this compound are limited, data from structurally similar eupalinolides can provide a starting point. We recommend a preliminary dose-finding study beginning with a range of 20-40 mg/kg, administered via intraperitoneal (i.p.) injection. This recommendation is based on effective doses of related compounds.
Q2: this compound has poor water solubility. How can I prepare it for in vivo administration?
A2: Due to its hydrophobic nature, this compound requires a suitable vehicle for in vivo delivery. A common and effective formulation involves a co-solvent system. For a 1 mg/mL solution, you can dissolve this compound in DMSO, then dilute it with PEG300, Tween-80, and saline. For enhanced solubility and bioavailability, consider advanced formulations such as liposomes or cyclodextrin complexes.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound and its analogs are known inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4][5][6] Evidence suggests that these compounds can promote the ubiquitin-dependent degradation of STAT3.[1][3] Other pathways that may be affected, based on studies of related compounds, include Akt and p38 MAPK.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation upon storage. | The compound is coming out of solution due to low solubility or temperature changes. | Prepare fresh formulations for each experiment. If storage is necessary, keep at 4°C for no longer than 24 hours. Consider using a liposomal or cyclodextrin formulation for improved stability. |
| Animal shows signs of distress or toxicity after injection (e.g., lethargy, ruffled fur). | The dose may be too high, or the vehicle may be causing irritation. Sesquiterpene lactones can have toxic effects at high concentrations.[8][9][10] | Reduce the dose of this compound. Conduct a pilot study with a vehicle-only control group to rule out vehicle-related toxicity. Monitor animals closely for adverse reactions. |
| Inconsistent or no observable in vivo efficacy. | Poor bioavailability of the compound. The dose is too low. Inactivation of the compound. | Optimize the formulation to improve solubility and absorption (e.g., liposomes, cyclodextrins). Perform a dose-response study to determine the optimal effective dose. Ensure proper storage and handling of the compound to prevent degradation. |
| Skin irritation or inflammation at the injection site. | Sesquiterpene lactones are known to cause contact dermatitis.[11][12] The formulation may be too concentrated or irritating. | Dilute the formulation to a larger volume for injection. Rotate injection sites. If irritation persists, consider alternative administration routes such as oral gavage, though bioavailability may be a concern. |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent Vehicle
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mg/mL).
-
For a final concentration of 1 mg/mL, take 100 µL of the this compound stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and vortex until the solution is clear.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
Vortex the final solution thoroughly before administration.
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm)
Procedure:
-
Dissolve this compound, SPC, and cholesterol in a 10:1:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at 40°C to form a thin lipid film on the flask wall.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C).
-
To reduce the size of the resulting multilamellar vesicles (MLVs), sonicate the liposome suspension using a probe sonicator.
-
For a uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a pore size of 100 nm.
-
Store the final liposomal formulation at 4°C.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
0.22 µm syringe filter
Procedure:
-
Dissolve this compound in ethanol.
-
Prepare an aqueous solution of HP-β-CD.
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
Remove the ethanol by evaporation under reduced pressure.
-
Lyophilize the resulting aqueous solution to obtain a powder of the this compound-HP-β-CD inclusion complex.
-
The powder can be reconstituted in sterile water or saline for in vivo administration.
Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Proposed mechanism of STAT3 inhibition by this compound.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | RETRACTED: Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway [frontiersin.org]
- 6. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 11. Treatment of dermatitis caused by the sesquiterpene lactone helenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
how to minimize off-target effects of Eupalinolide K in experiments
Welcome to the technical support center for Eupalinolide K. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help troubleshoot potential issues, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a sesquiterpene lactone, a class of naturally derived compounds. While specific targets of this compound are not extensively documented, studies on structurally related eupalinolides and complexes containing this compound suggest potential activity in key cellular signaling pathways. For instance, a complex containing Eupalinolide I, J, and K has been observed to inhibit the Akt signaling pathway while activating the p38 pathway.[1][2] Other related compounds, like Eupalinolide J, have been shown to target STAT3 for degradation.[1][2] Researchers should consider these pathways as potential areas of on-target and off-target activity.
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects are unintended interactions of a small molecule with cellular components other than the intended target.[3] These interactions can lead to misleading experimental results, cellular toxicity, or other unanticipated biological responses.[4] Minimizing off-target effects is crucial for ensuring that the observed phenotype is a true consequence of modulating the intended target.
Q3: What are the essential control experiments to include when using this compound?
To ensure the reliability of your experimental results with this compound, the following controls are essential[5]:
-
Vehicle Control: Treat cells with the same solvent (e.g., DMSO) used to dissolve this compound at the same final concentration. This accounts for any effects of the solvent itself.[5]
-
Untreated Control: A population of cells that receives neither this compound nor the vehicle. This provides a baseline for normal cellular behavior.[5]
-
Positive Control: A known inhibitor or activator of the pathway you are investigating. This confirms that your assay is sensitive to perturbations of the target pathway.
-
Negative Control (Inactive Analog): If available, use a structurally similar but biologically inactive analog of this compound. This can help differentiate specific from non-specific structural effects.
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.
Issue 1: Observed phenotype is inconsistent with known target effects or literature on similar compounds.
-
Possible Cause: The observed effect may be due to this compound interacting with one or more off-target proteins.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment.[3] On-target effects should typically occur at a lower concentration (ideally close to the IC50 or Ki for the primary target), while off-target effects often manifest at higher concentrations.[6]
-
Use a Structurally Distinct Inhibitor: If you are targeting a specific pathway (e.g., STAT3), use another inhibitor with a different chemical structure that is known to target the same pathway.[4] If both compounds produce the same phenotype, it is more likely an on-target effect.
-
Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out the putative target of this compound.[4] If the phenotype of genetic knockdown resembles the effect of this compound treatment, this provides strong evidence for on-target activity.
-
Issue 2: Unexpected Cellular Toxicity
-
Possible Cause: High concentrations of this compound or its vehicle may be causing general cellular stress or toxicity unrelated to the intended target. Off-target effects on essential cellular machinery can also lead to toxicity.
-
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration (CC50): Use a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration at which this compound becomes toxic to your cells.[5] Aim to perform your experiments well below this concentration.
-
Evaluate Vehicle Toxicity: Run a dose-response curve for your vehicle (e.g., DMSO) alone to ensure that the final concentration in your experiments is not causing toxicity.[5]
-
Rescue Experiments: If possible, try to rescue the phenotype by overexpressing a form of the target protein that is resistant to this compound. If the toxicity is mitigated, it suggests an on-target effect.[3]
-
Data Summary: Known Activities of Related Eupalinolides
Since specific off-target profiling for this compound is limited, this table summarizes the observed activities of other eupalinolides to guide researchers on potential pathways that might be affected.
| Eupalinolide Analog | Observed Effect | Cell Lines/Model System | Reference |
| Eupalinolide A | Induces autophagy via ROS/ERK signaling pathway.[7] | Hepatocellular carcinoma cells | Zhang, et al.[7] |
| Eupalinolide B | Induces ferroptosis regulated by Nrf2/HO-1; targets USP7 to inhibit microglia activation.[8] | NSCLC, Hepatic carcinoma cells | ResearchGate[8] |
| Eupalinolide B | Suppresses pancreatic cancer via ROS generation and potential cuproptosis.[9][10] | Pancreatic cancer cells | iScience[9][10] |
| Eupalinolide J | Promotes STAT3 ubiquitin-dependent degradation, inhibiting cancer metastasis.[1][2] | Human prostate cancer cells | Molecules[1][2] |
| Eupalinolide J | Induces apoptosis, cell cycle arrest, and DNA damage.[11] | Human prostate cancer cells | J Toxicol Sci[11] |
| Eupalinolide I, J, K (Complex) | Induces apoptosis and G2/M cell cycle arrest; inhibits Akt and activates p38 signaling pathways.[1][2] | MDA-MB-231 cells | Molecules[1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range of this compound
Objective: To identify the concentration range of this compound that elicits the desired biological effect while minimizing cytotoxicity.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a wide range of this compound concentrations (e.g., 1 nM to 100 µM). Include vehicle-only and untreated controls.[5]
-
Assay: After the desired incubation time, perform your primary functional assay to measure the on-target effect and a cytotoxicity assay (e.g., MTT) in parallel.
-
Data Analysis: Plot the percent activity/inhibition and percent viability as a function of the log of this compound concentration. Determine the IC50 (or EC50) for the on-target effect and the CC50 for cytotoxicity. The optimal concentration for your experiments will be at or slightly above the IC50, and significantly below the CC50.
Protocol 2: Validating On-Target Effects using siRNA
Objective: To confirm that the observed phenotype from this compound treatment is due to its effect on the intended target protein.
Methodology:
-
siRNA Transfection: Transfect cells with siRNA specifically targeting your protein of interest. Include a non-targeting (scrambled) siRNA control.
-
Target Knockdown Confirmation: After 48-72 hours, collect a subset of cells to confirm successful knockdown of the target protein by Western blot or qPCR.
-
This compound Treatment: Treat the remaining siRNA-transfected cells (both target-specific and scrambled control) with this compound at the pre-determined optimal concentration. Also include vehicle-treated controls for both siRNA groups.
-
Phenotypic Analysis: Perform your primary assay to measure the biological outcome.
-
Interpretation:
-
If this compound treatment in the scrambled siRNA group phenocopies the effect of the target-specific siRNA in the vehicle-treated group, it supports an on-target mechanism.
-
If this compound treatment produces no additional effect in the target-specific siRNA group compared to the vehicle-treated target-specific siRNA group, this also strongly suggests the effect is on-target.
-
Visualizing Experimental Logic and Pathways
To aid in experimental design and interpretation, the following diagrams illustrate key concepts and workflows.
Caption: Workflow for validating on-target effects of this compound.
Caption: Hypothesized signaling pathways affected by this compound.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pressurized Liquid Extraction for Eupalinolide K
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of pressurized liquid extraction (PLE) for Eupalinolide K.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the pressurized liquid extraction of this compound.
Q1: Low or no yield of this compound in the extract.
A1: Low yield can be attributed to several factors. Firstly, verify the raw material's quality and this compound content. Secondly, review your extraction parameters. The solvent may not be optimal for this compound. Based on the polarity of sesquiterpenoid lactones, consider solvents like ethanol, methanol, or acetone, or mixtures with water.[1][2] Temperature and pressure are also critical; ensure they are within an effective range. Elevated temperatures and pressures enhance solvent penetration into the matrix, which can increase extraction efficiency.[1][3] Lastly, insufficient static extraction time or too few extraction cycles can result in incomplete extraction.
Q2: The extract is dark and appears to contain many impurities.
A2: A dark, impure extract suggests co-extraction of undesirable compounds. To address this, you can modify the polarity of your extraction solvent. A less polar solvent might selectively extract this compound while leaving more polar impurities behind. Alternatively, a post-extraction clean-up step, such as solid-phase extraction (SPE), may be necessary.[3] Another approach is to optimize the extraction temperature; very high temperatures can sometimes lead to the degradation of the target compound or the extraction of a wider range of compounds.
Q3: The pressure in the system is unstable or cannot be maintained.
A3: Pressure fluctuations can indicate a leak in the system. Check all fittings and seals for tightness. Worn seals are a common cause of leaks and should be replaced regularly. Another potential issue could be with the pump itself. Consult the instrument's manual for troubleshooting pump-related problems. In some cases, the particle size of the sample matrix can affect pressure stability. A very fine powder might lead to blockages, while a very coarse material may not pack efficiently, leading to pressure drops. Mixing the sample with a dispersing agent like sand can help create a more uniform packing.[4]
Q4: The instrument is showing a blockage error.
A4: A blockage is often caused by the sample matrix being too fine, leading to compaction in the extraction cell. Ensure your sample is ground to an appropriate particle size. As mentioned, mixing the sample with an inert material like diatomaceous earth or sand can improve the flow characteristics within the cell.[4] Also, ensure the outlet frits are not clogged from previous extractions.
Q5: Suspected degradation of this compound during extraction.
A5: this compound, being a lactone, may be susceptible to degradation at high temperatures or in the presence of certain solvents. If you suspect degradation, try lowering the extraction temperature. While higher temperatures generally improve extraction efficiency, there is a trade-off with thermal stability.[1] Additionally, ensure the solvents used are of high purity and free from contaminants that could catalyze degradation. The stability of similar compounds has been shown to be pH-dependent, with optimal stability often in slightly acidic conditions.[5] Consider buffering the extraction solvent if pH is a concern.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound extraction using PLE?
A1: For sesquiterpenoid lactones like this compound, a good starting point is a mid-polarity solvent. Ethanol or methanol are commonly used. An aqueous mixture, for instance, 70-80% ethanol in water, can also be effective as it can modulate the polarity to optimize the extraction.[1][2]
Q2: What are the typical ranges for temperature and pressure in PLE?
A2: Typical PLE parameters involve temperatures ranging from 50 to 200 °C and pressures from 1000 to 2000 psi. For a thermally sensitive compound, it is advisable to start at the lower end of the temperature range (e.g., 60-80 °C) and gradually increase it while monitoring the yield and purity of this compound.
Q3: How many extraction cycles should I perform?
A3: The number of cycles depends on the efficiency of each cycle. For many applications, 1 to 3 cycles are sufficient for exhaustive extraction.[6] It is recommended to analyze the extract from each cycle separately to determine if additional cycles are yielding a significant amount of the target compound.
Q4: How does the particle size of the plant material affect the extraction?
A4: Particle size is a critical parameter. Smaller particles provide a larger surface area for extraction, which can lead to higher efficiency. However, particles that are too fine can cause blockages in the system. A particle size range of 0.2 to 1.0 mm is often a good starting point.
Q5: Can I use PLE for large-scale extraction of this compound?
A5: Yes, PLE is a scalable technique. While laboratory-scale systems use small extraction cells, larger, pilot- and industrial-scale PLE systems are available for processing larger quantities of material. The optimized parameters from the lab-scale experiments can serve as a basis for scaling up the process.
Experimental Protocols
Optimized Pressurized Liquid Extraction of this compound (Hypothetical Protocol)
This protocol describes a hypothetical optimized method for the extraction of this compound from dried and powdered Eupatorium plant material using a pressurized liquid extraction system.
-
Sample Preparation:
-
Grind the dried plant material to a fine powder (particle size 0.5 mm).
-
Mix 10 g of the powdered material with 5 g of diatomaceous earth.
-
-
Extraction Cell Loading:
-
Place a cellulose filter at the bottom of a 34 mL extraction cell.
-
Load the sample mixture into the cell and gently tap to ensure even packing.
-
Place another cellulose filter on top of the sample.
-
Seal the extraction cell.
-
-
PLE System Parameters:
-
Solvent: 80% Ethanol in water
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Number of Cycles: 2
-
Flush Volume: 60%
-
Purge Time: 120 seconds
-
-
Extraction Procedure:
-
Place the loaded extraction cell into the PLE system.
-
Initiate the extraction method with the parameters listed above.
-
The extract will be collected in a vial.
-
-
Post-Extraction:
-
After the extraction is complete, allow the collection vial to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter before analysis by HPLC or other analytical techniques.
-
Data Presentation
Table 1: Hypothetical Optimization of PLE Parameters for this compound Yield
| Parameter | Level 1 | Level 2 | Level 3 | Optimal Value |
| Solvent (Ethanol:Water) | 50:50 | 80:20 | 100:0 | 80:20 |
| Temperature (°C) | 60 | 100 | 140 | 100 |
| Pressure (psi) | 1000 | 1500 | 2000 | 1500 |
| Static Time (min) | 5 | 10 | 15 | 10 |
| Number of Cycles | 1 | 2 | 3 | 2 |
| Hypothetical Yield (mg/g) | 1.2 | 2.5 | 1.8 | 2.5 |
Visualizations
Caption: Workflow for the optimization of Pressurized Liquid Extraction for this compound.
Caption: Troubleshooting decision tree for common PLE issues.
Caption: Potential degradation pathway of this compound.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of an Innovative Pressurized Liquid Extraction Procedure by Response Surface Methodology to Recover Bioactive Compounds from Carao Tree Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of pressurized liquid extraction of five major flavanoids from Lysimachia clethroide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Eupalinolide K
Disclaimer: As of late 2025, a specific, peer-reviewed total chemical synthesis of Eupalinolide K has not been extensively documented in publicly available scientific literature. Therefore, this technical support guide addresses the challenges anticipated in its synthesis based on established methodologies for structurally similar sesquiterpenoid lactones, such as costunolide and other germacrane-type compounds. The troubleshooting advice and FAQs are intended to provide a general framework for researchers embarking on the synthesis of this compound and related complex natural products.
Troubleshooting Guide
This guide is designed to address potential issues that may arise during the chemical synthesis of this compound and other complex sesquiterpenoid lactones.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in macrocyclization step (formation of the 10-membered ring) | - High concentration of the linear precursor leading to intermolecular reactions.- Unfavorable conformation of the linear precursor for cyclization.- Inappropriate choice of cyclization conditions (reagents, solvent, temperature). | - Employ high-dilution conditions to favor intramolecular cyclization.- Introduce conformational constraints in the precursor to pre-organize it for cyclization.- Screen various macrocyclization methods (e.g., Nozaki-Hiyama-Kishi reaction, ring-closing metathesis, or radical cyclization).[1][2] |
| Poor stereocontrol at multiple chiral centers | - Lack of effective stereodirecting groups.- Non-selective reagents or reaction conditions.- Epimerization under reaction or purification conditions. | - Utilize substrate-controlled diastereoselective reactions.- Employ chiral auxiliaries or catalysts for asymmetric transformations.- Carefully select reaction conditions (e.g., temperature, base/acid) to avoid epimerization of sensitive stereocenters. The structural sensitivity to both acidic and basic conditions is a known challenge.[1] |
| Difficulty in the formation of the α-methylene-γ-butyrolactone moiety | - Steric hindrance around the lactone precursor.- Inefficient lactonization methods.- Decomposition of the α-methylene group under harsh conditions. | - Utilize modern methods for the synthesis of α-methylene-γ-butyrolactones, such as tandem allylboration/lactonization.[3]- Explore enzymatic or chemo-enzymatic approaches for lactone formation.[4]- Employ mild conditions for the introduction of the exocyclic double bond to prevent side reactions. |
| Unstable intermediates or final product | - The germacrene skeleton is known to be sensitive to heat and acidic conditions, potentially leading to rearrangements (e.g., Cope rearrangement).[5] | - Maintain low temperatures throughout the synthesis and purification steps.- Use neutral or buffered conditions whenever possible.- Minimize exposure to silica gel during chromatography, as it can be acidic. Consider using alternative stationary phases like alumina or employing techniques like counter-current chromatography. |
| Complex mixture of diastereomers that are difficult to separate | - Incomplete stereoselectivity in key bond-forming reactions.- Similar polarity of the desired product and its isomers. | - Optimize the stereoselectivity of the problematic reaction step.- Employ high-resolution chromatographic techniques such as preparative HPLC or Supercritical Fluid Chromatography (SFC).- Consider derivatization of the mixture to improve separation, followed by removal of the derivatizing group. |
| Challenges in purification from reaction mixtures | - Presence of structurally similar byproducts.- Low recovery from chromatographic columns due to irreversible adsorption. | - High-speed counter-current chromatography (HSCCC) has been shown to be effective for the separation of similar sesquiterpenoid lactones, as it avoids a solid stationary phase.[6]- Optimize the solvent system for liquid-liquid extraction to remove major impurities before chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why is there no widely reported total synthesis of this compound?
The total synthesis of complex natural products like this compound presents significant challenges. These include the construction of the medium-sized germacrane ring with correct stereochemistry and the installation of the sensitive α-methylene-γ-butyrolactone moiety.[1][7] The high number of stereocenters and the potential for undesired side reactions make the development of a robust synthetic route a time-consuming and resource-intensive endeavor.
Q2: What are the key strategic challenges in synthesizing germacrane-type sesquiterpenoid lactones?
The primary challenges in the synthesis of this class of compounds are:
-
Formation of the 10-membered ring: This is entropically disfavored and often requires specialized techniques to achieve good yields.[1]
-
Stereochemical control: The presence of multiple contiguous stereocenters necessitates highly stereoselective reactions.
-
Structural sensitivity: The core structure can be susceptible to rearrangement under both acidic and basic conditions.[1][5]
Q3: What methods can be used to construct the α-methylene-γ-butyrolactone ring?
Several methods exist, with varying degrees of efficiency and mildness. Traditional methods can sometimes employ harsh conditions. More modern and milder approaches include tandem reactions like allylboration followed by lactonization, which can offer good stereocontrol.[3] The choice of method will depend on the specific substrate and the presence of other functional groups in the molecule.
Q4: How can I overcome the purification challenges associated with a complex mixture of similar sesquiterpenoid lactones?
The purification of structurally similar natural products is a common hurdle.[6][8] High-speed counter-current chromatography (HSCCC) is a powerful technique for this purpose as it is a liquid-liquid chromatography method that avoids the use of a solid support, thus minimizing irreversible adsorption and improving recovery.[6] Preparative HPLC is also a viable, albeit often more expensive, option for achieving high purity.
Q5: Are there any biosynthetic insights that could aid in the chemical synthesis of this compound?
Yes, understanding the biosynthetic pathway can provide inspiration for synthetic strategies. For instance, the biosynthesis of many sesquiterpenoid lactones involves the cyclization of farnesyl diphosphate to a germacrene precursor, followed by a series of oxidative modifications to form the lactone ring.[9][10] Mimicking these late-stage oxidations in a laboratory setting could be a viable synthetic approach.
Quantitative Data Summary
Since no specific data for the total synthesis of this compound is available, the following table summarizes the purification of related Eupalinolides A and B from a natural source using High-Speed Counter-Current Chromatography (HSCCC), which provides a relevant example of the yields and purities that can be achieved for this class of compounds.
| Compound | Starting Material (n-butanol fraction) | Yield | Purity (by HPLC) |
| Eupalinolide A | 540 mg | 17.9 mg | 97.9% |
| Eupalinolide B | 540 mg | 19.3 mg | 97.1% |
(Data sourced from a study on the preparative isolation of sesquiterpenoid lactones from Eupatorium lindleyanum DC.[6])
Visualizations
General Synthetic Workflow for Sesquiterpenoid Lactones
Caption: A generalized workflow for the total synthesis of sesquiterpenoid lactones.
Troubleshooting Logic for Low Yield
Caption: A logical troubleshooting flowchart for addressing low reaction yields.
Purification Strategy for Complex Mixtures
Caption: A multi-step purification workflow for isolating the target compound.
References
- 1. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 2. Seven-Step Synthesis of (±)-epi-Costunolide - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Asymmetric Synthesis of α-Methylene-γ-Butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Germacrene-derived sesquiterpene lactones:opportunities and challenges for biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating Eupalinolide K autofluorescence in imaging assays
Welcome to the technical support center for Eupalinolide K-related imaging assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential issues with autofluorescence during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging assays?
A1: Autofluorescence is the natural fluorescence emitted by biological samples from sources other than the intended fluorescent labels.[1][2] This intrinsic fluorescence can originate from various endogenous molecules such as collagen, elastin, NADH, and riboflavin, as well as from fixatives used in sample preparation.[1][2] Autofluorescence becomes problematic when its emission spectrum overlaps with that of the specific fluorescent probes being used, as it can obscure the true signal, reduce the signal-to-noise ratio, and lead to misinterpretation of results.[3][4][5]
Q2: I am observing unexpected fluorescence in my imaging assay with this compound. Could the compound itself be fluorescent?
A2: While there is currently no specific published data detailing the fluorescent properties of this compound, it is a possibility. Many small molecules can exhibit some level of intrinsic fluorescence. To determine if this compound is contributing to the observed signal, it is crucial to run a control experiment with the compound alone in the assay buffer. This will help you to characterize its potential emission spectrum and intensity.
Q3: What are the common sources of autofluorescence in cell-based imaging assays?
A3: Common sources of autofluorescence in imaging assays can be categorized as follows:
-
Endogenous Cellular Components: Molecules like NADH, FAD, collagen, elastin, and lipofuscin are naturally fluorescent.[1][2][3] Dead cells are also typically more autofluorescent than live cells.[1]
-
Sample Preparation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines to form fluorescent Schiff bases.[3][4] The duration of fixation can also impact the intensity of this autofluorescence.[3][4]
-
Culture Media Components: Phenol red and fetal bovine serum (FBS) in cell culture media can contribute to background fluorescence.[1]
-
Consumables: Some plastic culture vessels, like those made of polystyrene, can be a source of autofluorescence.[2]
Troubleshooting Guide: Mitigating Autofluorescence
If you are encountering high background fluorescence in your imaging assays involving this compound, follow these troubleshooting steps to identify and mitigate the source of the issue.
Step 1: Identify the Source of Autofluorescence
The first critical step is to determine the origin of the unwanted fluorescence. This can be achieved by systematically imaging a set of control samples.
Experimental Protocol: Control Samples for Autofluorescence Identification
-
Unstained, Untreated Cells/Tissue: Image your biological sample without any fluorescent labels or this compound treatment. This will reveal the baseline endogenous autofluorescence.[6]
-
Vehicle Control: Treat your sample with the vehicle (e.g., DMSO) used to dissolve this compound and image under the same conditions. This helps to rule out any fluorescence from the solvent.
-
This compound Only: Incubate your sample with this compound at the working concentration but without any fluorescent labels. This will directly assess the contribution of the compound to the observed fluorescence.
-
Complete Staining Protocol without Primary Antibody: If using immunofluorescence, perform the entire staining protocol but omit the primary antibody. This will reveal any non-specific binding of the secondary antibody.[3][4]
Step 2: Implement Mitigation Strategies
Based on the findings from your control experiments, apply the following strategies to reduce autofluorescence.
Table 1: Summary of Autofluorescence Mitigation Techniques
| Strategy | Description | Best For |
| Spectral Unmixing | Use imaging software to computationally separate the this compound signal from the autofluorescence background based on their distinct emission spectra. | When the emission spectra of the compound and autofluorescence are known and distinct. |
| Choice of Fluorophores | Select fluorophores with narrow excitation and emission spectra that are spectrally distinct from the autofluorescence.[1][2] Far-red emitting dyes are often a good choice as autofluorescence is less common at these longer wavelengths.[2][3][4] | General reduction of background interference. |
| Quenching Reagents | Treat samples with chemical quenching agents to reduce autofluorescence. | Aldehyde-induced and lipofuscin-related autofluorescence. |
| Photobleaching | Expose the sample to intense light before imaging to selectively destroy the fluorescent properties of the background components. | Samples with significant endogenous autofluorescence. |
| Adjusting Fixation Protocol | Reduce fixation time or switch to a non-aldehyde-based fixative like ice-cold methanol or ethanol.[1][2][3][4] | Aldehyde-induced autofluorescence. |
| Media and Buffer Selection | Use phenol red-free media and consider reducing the concentration of FBS or replacing it with BSA.[1] | Reducing background from culture media. |
Experimental Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by aldehyde fixatives.
-
After fixation and permeabilization, wash the samples three times with phosphate-buffered saline (PBS).
-
Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS.
-
Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Wash the samples three times with PBS.
-
Proceed with your standard staining protocol.
Note: The effectiveness of sodium borohydride can be variable, so optimization may be required.[3][4]
Experimental Protocol: Sudan Black B Treatment for Lipofuscin Autofluorescence
This protocol is effective for reducing autofluorescence from lipofuscin, a common pigment in aging cells.
-
After your final staining step and washes, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Wash the samples extensively with PBS to remove excess Sudan Black B.
-
Mount the coverslips and proceed with imaging.
Note: Sudan Black B can have some fluorescence in the far-red spectrum, which should be considered when planning multicolor experiments.[3]
This compound Signaling Pathways
Understanding the potential signaling pathways affected by this compound can provide context for your imaging experiments. Based on published research on Eupalinolide analogues, several key pathways have been identified.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. lunaphore.com [lunaphore.com]
- 6. vectorlabs.com [vectorlabs.com]
Technical Support Center: Eupalinolide K Mechanism of Action Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments to elucidate the mechanism of action of Eupalinolide K.
Frequently Asked Questions (FAQs)
Q1: I am starting my investigation into the mechanism of this compound. Where should I begin?
A1: Based on studies of structurally similar eupalinolides, a logical starting point is to investigate this compound's effects on cell viability, proliferation, and the induction of cell death pathways such as apoptosis and autophagy. Initial experiments should include dose-response and time-course studies to determine the optimal concentration and treatment duration.
Q2: My this compound treatment is inducing cell death. How can I determine the specific pathway involved?
A2: To dissect the cell death mechanism, you should assess key markers for apoptosis (caspase activation, Annexin V staining), autophagy (LC3-I to LC3-II conversion, p62 degradation), and other forms of regulated cell death like ferroptosis or cuproptosis. The choice of controls is critical. For example, when studying apoptosis, a pan-caspase inhibitor like Z-VAD-FMK should be used as a negative control to see if it rescues the cell death phenotype.
Q3: I am observing changes in a specific signaling pathway after this compound treatment. What are the essential controls to validate this finding?
A3: To validate the involvement of a signaling pathway, you should use specific inhibitors or activators of that pathway as controls. For instance, if you hypothesize that the STAT3 pathway is involved, you can use a known STAT3 inhibitor to see if it phenocopies the effects of this compound.[1][2] Conversely, you could use a STAT3 activator to see if it can rescue the cells from this compound-induced effects. Additionally, using siRNA or shRNA to knock down key proteins in the pathway is a robust method to confirm their role.[1]
Q4: I suspect that this compound's activity is mediated by reactive oxygen species (ROS). How can I test this and what are the appropriate controls?
A4: To investigate the role of ROS, you can measure intracellular ROS levels using fluorescent probes like DCFDA. The most important control is to pre-treat cells with an antioxidant, such as N-acetylcysteine (NAC), before this compound treatment.[3] If NAC reverses the effects of this compound (e.g., restores cell viability or blocks signaling pathway activation), it strongly suggests that ROS generation is a key upstream event.[3][4][5]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo). | 1. This compound instability in culture medium. 2. Cell density variability. 3. Contamination of cell cultures. | 1. Prepare fresh stock solutions of this compound and add fresh compound with each media change. 2. Ensure precise cell seeding and even distribution in multi-well plates. 3. Regularly test for mycoplasma contamination. |
| No effect observed after treatment with a signaling pathway inhibitor. | 1. Inhibitor concentration is too low or treatment time is too short. 2. The chosen inhibitor is not specific or potent enough. 3. The targeted pathway is not involved in this compound's mechanism. | 1. Perform a dose-response experiment for the inhibitor to determine its optimal concentration and duration. 2. Consult literature for the most appropriate inhibitor and validate its activity in your cell line with a positive control. 3. Re-evaluate your hypothesis and explore alternative signaling pathways. |
| Pan-caspase inhibitor does not rescue cells from this compound-induced death. | 1. The primary cell death mechanism is not caspase-dependent apoptosis. 2. The inhibitor was added too late. | 1. Investigate other cell death pathways such as autophagy, necroptosis, or ferroptosis. 2. Add the inhibitor prior to or concurrently with this compound treatment. |
| High background in ROS detection assays. | 1. Autofluorescence of the compound or cells. 2. The probe is being oxidized by factors other than cellular ROS. | 1. Include an unstained cell control and a control with this compound alone to check for autofluorescence. 2. Use multiple ROS probes that detect different reactive species. |
Experimental Protocols
Protocol 1: General Workflow for Selecting Controls in Mechanistic Studies
This protocol outlines a general workflow for selecting appropriate controls when investigating the mechanism of action of a novel compound like this compound.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
how to confirm Eupalinolide K purity and identity post-isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide K. The following sections detail the necessary steps and analytical techniques to confirm the purity and identity of this compound after isolation.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods to confirm the identity of isolated this compound?
A1: The primary methods for unambiguous identification of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and comparison with a known standard if available. These techniques provide detailed structural information.
Q2: How can I assess the purity of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A high-purity sample should exhibit a single major peak with minimal impurities. Purity is typically expressed as a percentage of the total peak area.
Q3: What if I don't have a reference standard for this compound?
A3: Without a reference standard, identity confirmation relies heavily on a combination of spectroscopic data. You will need to acquire comprehensive 1D and 2D NMR data (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) data. This data can then be compared to published literature values for this compound.
Q4: My isolated compound shows some minor impurities in the HPLC analysis. What is an acceptable purity level?
A4: The acceptable purity level depends on the intended downstream application. For initial biological screening, a purity of >95% is often acceptable. However, for applications such as in vivo studies or formulation development, a purity of >98% or even >99% is typically required.
Q5: The mass spectrum of my sample shows a different molecular weight than expected for this compound. What could be the reason?
A5: This could be due to several factors:
-
Incorrect Compound: You may have isolated a different compound.
-
Adduct Formation: In electrospray ionization (ESI) mass spectrometry, molecules can form adducts with salts present in the sample or mobile phase (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).
-
Fragmentation: The molecular ion might be unstable and fragment easily, making the parent peak difficult to observe.
-
Sample Impurity: The observed mass could belong to a co-eluting impurity.
Troubleshooting Guides
HPLC Purity Analysis
Issue: Broad or Tailing Peaks
-
Possible Cause 1: Poor Column Condition: The column may be old or contaminated.
-
Solution: Wash the column with a strong solvent (e.g., isopropanol or methanol). If the problem persists, replace the column.
-
-
Possible Cause 2: Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal.
-
Solution: Adjust the pH of the aqueous component of the mobile phase. Experiment with different solvent ratios or organic modifiers.
-
-
Possible Cause 3: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
Issue: Ghost Peaks (Peaks appearing in blank runs)
-
Possible Cause 1: Carryover from Previous Injection: Residual sample may be retained in the injector or column.
-
Solution: Implement a needle wash step in your autosampler method. Inject a series of blank runs with a strong solvent to flush the system.
-
-
Possible Cause 2: Contaminated Mobile Phase: The solvents or additives used for the mobile phase may be contaminated.
-
Solution: Use fresh, high-purity solvents and additives. Filter all mobile phases before use.
-
Mass Spectrometry Identity Confirmation
Issue: No Molecular Ion Peak Observed
-
Possible Cause 1: In-source Fragmentation: The compound may be fragmenting in the ionization source.
-
Solution: Reduce the cone voltage or fragmentor voltage in the ESI source settings to achieve softer ionization.
-
-
Possible Cause 2: Wrong Ionization Mode: The compound may ionize more efficiently in a different mode.
-
Solution: Switch between positive and negative ionization modes.
-
Issue: Complex or Uninterpretable Fragmentation Pattern
-
Possible Cause 1: Presence of Multiple Compounds: The sample may not be pure, leading to a composite mass spectrum.
-
Solution: Ensure the sample is of high purity by HPLC before MS analysis. Use a hyphenated technique like LC-MS to separate components before they enter the mass spectrometer.
-
-
Possible Cause 2: Lack of Reference Spectra: Without reference data, interpreting fragmentation can be challenging.
-
Solution: Utilize fragmentation prediction software or consult literature on the fragmentation patterns of similar sesquiterpene lactones.
-
NMR Spectroscopy Identity Confirmation
Issue: Overlapping Signals in ¹H NMR Spectrum
-
Possible Cause: Insufficient Magnetic Field Strength: At lower field strengths, proton signals are more likely to overlap.
-
Solution: If possible, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). Alternatively, 2D NMR techniques like COSY and TOCSY can help to resolve individual spin systems.
-
Issue: Poor Signal-to-Noise Ratio in ¹³C NMR Spectrum
-
Possible Cause 1: Insufficient Sample Concentration: Carbon-13 has a low natural abundance, requiring more concentrated samples.
-
Solution: Increase the sample concentration if possible.
-
-
Possible Cause 2: Insufficient Number of Scans: A higher number of scans is needed to improve the signal-to-noise ratio for ¹³C NMR.
-
Solution: Increase the number of scans and/or the acquisition time.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 30% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the isolated this compound in methanol to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
LC Conditions: Use the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass data.
-
Ionization Mode: Positive ion mode is typically suitable for sesquiterpene lactones.
-
Data Acquisition: Acquire full scan MS data from m/z 100-1000. Also, acquire tandem MS (MS/MS) data on the precursor ion corresponding to this compound to observe its fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of deuterated solvent.
-
Experiments:
-
¹H NMR: Standard proton NMR experiment to observe the chemical shifts, coupling constants, and integration of all protons.
-
¹³C NMR: Standard carbon NMR experiment to observe the chemical shifts of all carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for piecing together the carbon skeleton.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.
Data Presentation
Table 1: Expected Analytical Data for this compound
| Analytical Technique | Parameter | Expected Value/Characteristic |
| HPLC | Retention Time | Dependent on the specific method, but should be a single, sharp peak. |
| Purity | >95% for most applications. | |
| HRMS (ESI+) | [M+H]⁺ | Expected m/z for C₂₂H₂₈O₈ + H⁺ |
| [M+Na]⁺ | Expected m/z for C₂₂H₂₈O₈ + Na⁺ | |
| ¹H NMR | Chemical Shifts (δ) | Characteristic signals for olefinic protons, protons adjacent to oxygen atoms, and methyl groups. |
| ¹³C NMR | Chemical Shifts (δ) | Signals corresponding to carbonyls (lactone and ester), olefinic carbons, carbons bearing oxygen, and aliphatic carbons. |
| FT-IR | Wavenumber (cm⁻¹) | Strong absorptions for C=O (ester and γ-lactone), C-O, and C=C functional groups. |
Note: The exact m/z values for HRMS and the chemical shifts for NMR should be calculated based on the chemical formula and structure of this compound and compared with experimental data.
Visualizations
Caption: Experimental workflow for confirming the purity and identity of this compound.
Caption: Troubleshooting logic for common analytical issues.
dealing with batch-to-batch variability of extracted Eupalinolide K
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the batch-to-batch variability of extracted Eupalinolide K.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with potential therapeutic activities. A complex containing Eupalinolide I, J, and K has been noted to induce cell apoptosis and cell cycle arrest.[1][2] Batch-to-batch variability in terms of yield, purity, and biological activity is a significant concern as it can lead to inconsistent experimental results and hinder drug development efforts. Factors contributing to this variability include the genetic and environmental differences in the source plant material, variations in extraction and purification processes, and the chemical instability of the compound.[3][4][5]
Q2: What are the primary sources of this compound?
A2: this compound, like other related Eupalinolides such as A, B, and J, is typically extracted from plants of the Eupatorium genus, for instance, Eupatorium lindleyanum.[6][7][8][9] The concentration and composition of these compounds in the plant can vary depending on the geographical location, harvest time, and storage conditions of the plant material.
Q3: How can I assess the purity of my this compound extract?
A3: The purity of this compound extracts should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the compound and identifying impurities.[7][8] Further characterization and structural confirmation can be achieved using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
Q4: What is a typical yield for this compound extraction?
Q5: How should I store my this compound samples to minimize degradation?
A5: Sesquiterpene lactones can be susceptible to degradation. It is recommended to store this compound as a dry solid at -20°C or lower, protected from light and moisture. For solutions, using an appropriate solvent and storing at low temperatures is also advised to maintain stability.[10] Stability studies are crucial to determine the optimal storage conditions for your specific formulation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor quality of plant material | Source plant material from a reputable supplier with consistent quality control. Analyze a small sample for the presence of related Eupalinolides before large-scale extraction. | Increased likelihood of a higher yield of the target compound. |
| Inefficient extraction | Optimize the extraction solvent system and method. Techniques like ultrasonic-microwave synergistic extraction (UMSE) can improve efficiency.[11] Ensure adequate penetration of the solvent into the plant material by proper grinding. | Improved recovery of this compound from the plant matrix. |
| Loss during purification | Evaluate each step of the purification process for potential losses. High-speed counter-current chromatography (HSCCC) can offer better recovery compared to conventional column chromatography.[7][8] | Minimized loss of the compound during purification steps. |
Issue 2: Inconsistent Purity Between Batches
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of impurities | Modify the HPLC gradient or the stationary phase to improve the resolution between this compound and closely related impurities. | Sharper, more defined peaks in the chromatogram, indicating higher purity. |
| Degradation of the compound | Analyze for degradation products using HPLC-MS. Implement stricter temperature and light controls during extraction and purification.[10] | Reduced presence of degradation-related impurities. |
| Inconsistent fractionation | Standardize the fractionation procedure. Use analytical techniques like Thin Layer Chromatography (TLC) to monitor the separation of compounds in each fraction before pooling.[12] | More consistent composition of fractions across different batches. |
Issue 3: Variable Biological Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of interfering compounds | Use highly purified this compound for biological assays. Even small amounts of other bioactive compounds can alter the observed effect. | More reproducible and reliable biological data. |
| Inaccurate quantification | Accurately determine the concentration of this compound in the tested solution using a validated HPLC method with a certified reference standard. | Consistent dosing and more accurate assessment of biological activity. |
| Degradation in assay medium | Assess the stability of this compound under the specific conditions of the biological assay (e.g., temperature, pH, media components). | Confidence that the observed biological effect is due to the intact compound. |
Experimental Protocols
Protocol 1: Extraction and Fractionation of this compound
-
Preparation of Plant Material: Dry the aerial parts of Eupatorium lindleyanum at room temperature and grind into a fine powder.
-
Extraction: Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 72 hours, repeating the process three times.[7]
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[7] this compound is expected to be enriched in the ethyl acetate or n-butanol fraction.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might be: 0-20 min, 30-60% acetonitrile; 20-35 min, 60-80% acetonitrile; 35-40 min, 80-30% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dissolve the dried fractions or purified compound in methanol or acetonitrile to a known concentration. Filter the sample through a 0.45 µm filter before injection.
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: A logical approach to troubleshooting batch-to-batch variability.
Caption: Postulated signaling pathway for Eupalinolide J, a related compound.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction and purification of total flavonoids from Eupatorium lindleyanum DC. and evaluation of their antioxidant and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction, Separation and Purification of Bioactive Anticancer Components from Peganum harmala against Six Cancer Cell Lines Using Spectroscopic Techniques [mdpi.com]
optimizing incubation time for Eupalinolide K treatment in cancer cells.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Eupalinolide K in cancer cell treatment. The information is designed to assist in optimizing experimental conditions, with a focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for this compound treatment?
A1: Specific data on the optimal incubation time and concentration for this compound are not extensively available in the current literature. However, based on studies with structurally similar eupalinolides (Eupalinolide O, J, A, and B), a typical starting point for in vitro experiments would be a concentration range of 1-20 µM with an initial incubation period of 24 to 72 hours.[1][2] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cancer cell line and experimental endpoint.
Q2: How do I determine the optimal incubation time for my specific cancer cell line?
A2: The optimal incubation time is dependent on the cell line's doubling time, the concentration of this compound, and the biological effect being measured (e.g., cytotoxicity, apoptosis, cell cycle arrest). We recommend a time-course experiment where cells are treated with a fixed concentration of this compound and then analyzed at various time points (e.g., 24, 48, and 72 hours).[1] The ideal incubation time will be the point at which the desired effect is observed without excessive non-specific toxicity.
Q3: I am not observing any significant apoptosis after 24 hours of treatment. What should I do?
A3: If you do not observe significant apoptosis at 24 hours, consider the following:
-
Increase Incubation Time: Apoptosis is a programmed process that takes time. Extend the incubation period to 48 or 72 hours, as apoptotic effects of eupalinolides are often more pronounced at later time points.[1]
-
Increase Concentration: The concentration of this compound may be too low to induce a significant apoptotic response. Perform a dose-response experiment with a broader concentration range.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to treatment. Your cell line may be less sensitive to this compound.
-
Assay Sensitivity: Ensure your apoptosis detection assay (e.g., Annexin V/PI staining) is sensitive enough and that you are analyzing both floating and adherent cells.[3]
Q4: My cell viability assay (e.g., MTT) results are inconsistent. How can I troubleshoot this?
A4: Inconsistent MTT assay results can arise from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Cell density should allow for logarithmic growth throughout the experiment.[4]
-
Drug Distribution: Ensure this compound is thoroughly mixed in the media to achieve a uniform concentration in each well.
-
Incubation Time of MTT Reagent: The incubation time with the MTT reagent (typically 2-4 hours) should be consistent across all plates.[5]
-
Formazan Crystal Dissolution: Ensure the formazan crystals are completely dissolved in the solvent (e.g., DMSO) before reading the absorbance.[1]
Q5: What signaling pathways are likely affected by this compound?
A5: While direct studies on this compound are limited, research on other eupalinolides suggests that they can modulate several key signaling pathways in cancer cells. These include the STAT3, Akt/PI3K, and p38 MAPK pathways.[1][5][6] Eupalinolides have also been shown to induce reactive oxygen species (ROS) generation, which can trigger apoptosis.[1][7]
Troubleshooting Guides
Problem: High variability in apoptosis results between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell health or passage number. | Use cells from the same passage number and ensure they are in the logarithmic growth phase before treatment. |
| Uneven drug distribution. | Gently swirl the plate after adding this compound to ensure even distribution. |
| Inaccurate cell counting for staining. | Use a consistent number of cells for each sample in your flow cytometry analysis. |
| Loss of apoptotic cells during harvesting. | Collect both the supernatant (containing floating apoptotic cells) and adherent cells for analysis.[3] |
Problem: Unexpected cell cycle arrest profile.
| Possible Cause | Troubleshooting Step |
| Sub-optimal incubation time. | Perform a time-course experiment to capture the peak of cell cycle arrest at a specific phase (e.g., G2/M arrest has been observed with other eupalinolides).[5] |
| Incorrect fixation technique. | Use ice-cold 70% ethanol and add it dropwise while gently vortexing to prevent cell clumping.[4] |
| RNA contamination in DNA staining. | Treat cells with RNase A to ensure that the fluorescent dye (e.g., Propidium Iodide) only binds to DNA.[8] |
Quantitative Data Summary
The following tables summarize data from studies on Eupalinolide O, which can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Eupalinolide O in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MDA-MB-231 | 10.34 | 5.85 | 3.57 |
| MDA-MB-453 | 11.47 | 7.06 | 3.03 |
| Data from a study on Eupalinolide O, showing a time-dependent increase in cytotoxicity.[1] |
Table 2: Apoptosis Induction by Eupalinolide O in MDA-MB-231 Cells at 48 hours
| Concentration (µM) | Apoptosis Rate (%) |
| 0 (Control) | ~5% |
| 5 | ~20% |
| 10 | ~40% |
| Approximate values derived from graphical data for Eupalinolide O.[1] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[5]
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 550 nm using a microplate reader.[5]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate. After 24 hours, treat with this compound for the desired incubation time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.[3]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the samples by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.[4]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.[4]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[4][8]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[4]
-
Analysis: Analyze the samples on a flow cytometer.
Visualizations
Caption: Workflow for determining optimal this compound incubation time.
Caption: Potential signaling pathways affected by this compound.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Validating Eupalinolide K Target Engagement: A Comparative Guide to CETSA and DARTS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful label-free techniques, the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stabilization (DARTS) assay, for validating the target engagement of Eupalinolide K. While the direct protein target of this compound is not yet definitively established in the literature, related compounds such as Eupalinolide J have been shown to target Signal Transducer and Activator of Transcription 3 (STAT3)[1][2]. This guide will, therefore, use STAT3 as a putative target to illustrate the application of these methodologies.
Introduction to Target Engagement Validation
Confirming that a small molecule interacts directly with its intended protein target within a cellular context is a critical step in drug discovery and development.[3] Both CETSA and DARTS offer robust, label-free approaches to verify this engagement by measuring changes in protein stability upon ligand binding.[3][4]
-
Cellular Thermal Shift Assay (CETSA) is based on the principle that a protein's thermal stability increases when it is bound to a ligand.[3][5] By heating cell lysates or intact cells to various temperatures, researchers can determine the melting point of a target protein, which is expected to shift to a higher temperature in the presence of a binding compound.[3][5]
-
Drug Affinity Responsive Target Stabilization (DARTS) leverages the concept that ligand binding can protect a protein from proteolytic degradation.[4][6][7] In this assay, cell lysates are treated with a protease, and the extent of protein degradation is compared in the presence and absence of the compound of interest. A target protein will show increased resistance to digestion when bound to the small molecule.[4][6][7]
Putative Signaling Pathway of this compound
Eupalinolides have been shown to modulate several signaling pathways, including those involving STAT3, Akt, and MAPK.[1][8] The following diagram illustrates a hypothetical signaling pathway where this compound inhibits STAT3 activation.
Figure 1: Hypothetical signaling pathway of this compound targeting STAT3.
Comparison of CETSA and DARTS for this compound Target Validation
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stabilization (DARTS) |
| Principle | Ligand binding increases the thermal stability of the target protein.[3][5] | Ligand binding protects the target protein from protease digestion.[4][6][7] |
| Experimental Setup | Cell lysate or intact cells are treated with the compound, heated at a temperature gradient, and the soluble protein fraction is analyzed.[3][9] | Cell lysate is treated with the compound, followed by limited proteolysis, and the remaining protein is analyzed.[6][7] |
| Primary Readout | A shift in the protein's melting curve (Tagg) to a higher temperature.[3][5] | Increased abundance of the full-length protein band in the presence of the compound after protease treatment.[4][7] |
| Advantages | Can be performed in intact cells, providing a more physiologically relevant context.[3] Does not require protein purification. | Does not require protein purification and can be used with crude cell lysates.[6][10] The use of native, unmodified small molecules is a significant advantage.[7][11] |
| Considerations | The magnitude of the thermal shift can be small. Not all proteins exhibit a clear melting curve. | Requires careful optimization of the protease type and concentration to achieve partial digestion.[4] Over-digestion can obscure the protective effect.[4] |
| Suitability for this compound | Potentially well-suited to confirm direct binding in a cellular environment, reflecting target engagement under physiological conditions. | A strong alternative, particularly for initial validation in cell lysates. The readout is often very clear (presence vs. absence of a band). |
Experimental Protocols
The following are detailed protocols for validating the engagement of this compound with its putative target, STAT3, using CETSA and DARTS.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted for a Western blot-based readout.
1. Cell Culture and Treatment:
-
Culture a human cancer cell line known to express STAT3 (e.g., DU145 or MDA-MB-231) to approximately 80-90% confluency.
-
Treat the cells with either this compound (at various concentrations, e.g., 1, 10, 50 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours) in serum-free media.
2. Cell Harvesting and Lysis:
-
Harvest the cells by scraping and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.
-
Determine the protein concentration of the supernatant.
3. Heat Treatment:
-
Aliquot the cell lysate into PCR tubes for each treatment condition.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR machine, followed by cooling to room temperature for 3 minutes.[3]
-
Include an unheated control (kept on ice).
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[3]
-
Carefully collect the supernatant containing the soluble protein fraction.
5. Protein Analysis:
-
Normalize the protein concentration of the soluble fractions.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for STAT3, followed by a secondary antibody.
-
Visualize the protein bands and quantify the band intensities.
6. Data Analysis:
-
Plot the percentage of soluble STAT3 (relative to the unheated control) against the temperature for both the vehicle and this compound-treated samples.
-
Determine the melting temperature (Tagg) for each condition. A positive shift in Tagg for the this compound-treated sample indicates target engagement.
Figure 2: Experimental workflow for CETSA.
Drug Affinity Responsive Target Stabilization (DARTS) Protocol
1. Cell Culture and Lysate Preparation:
-
Culture and harvest cells as described in the CETSA protocol.
-
Lyse the cells in a suitable buffer (e.g., M-PER or a buffer compatible with the chosen protease) containing protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration. An optimal protein concentration is typically between 2-6 µg/µL.[6]
2. Compound Incubation:
-
Aliquot the cell lysate.
-
Treat the aliquots with this compound (at various concentrations) or a vehicle control (DMSO) and incubate at room temperature for 1 hour.
3. Protease Digestion:
-
Add a protease, such as pronase or thermolysin, to each sample.[6] The optimal protease concentration and digestion time must be determined empirically to achieve partial digestion of the target protein in the vehicle-treated sample.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.
4. Protein Analysis:
-
Boil the samples to denature the proteins.
-
Separate the proteins by SDS-PAGE and perform a Western blot as described in the CETSA protocol, using an anti-STAT3 antibody.
5. Data Analysis:
-
Compare the intensity of the full-length STAT3 band between the vehicle- and this compound-treated samples.
-
A significant increase in the intensity of the STAT3 band in the presence of this compound indicates that the compound has bound to and protected STAT3 from proteolytic degradation.
Figure 3: Experimental workflow for DARTS.
Quantitative Data Presentation
The results from both assays can be quantified and presented in tables for clear comparison.
Table 1: Example CETSA Data for this compound
| Temperature (°C) | % Soluble STAT3 (Vehicle) | % Soluble STAT3 (10 µM this compound) |
| 40 | 100 | 100 |
| 45 | 98 | 99 |
| 50 | 85 | 95 |
| 55 | 52 | 80 |
| 60 | 20 | 45 |
| 65 | 5 | 15 |
| Tagg (°C) | 55.5 | 59.0 |
Table 2: Example DARTS Data for this compound
| This compound (µM) | Protease Treatment | Relative STAT3 Band Intensity (%) |
| 0 (Vehicle) | - | 100 |
| 0 (Vehicle) | + | 25 |
| 1 | + | 40 |
| 10 | + | 75 |
| 50 | + | 90 |
Conclusion
Both CETSA and DARTS are highly valuable techniques for confirming the direct binding of this compound to its putative target, STAT3. CETSA offers the advantage of assessing target engagement in a more physiological context, especially when performed in intact cells. DARTS provides a straightforward and often unambiguous readout in cell lysates. The choice between these methods may depend on the specific experimental goals, available resources, and the characteristics of the target protein. For comprehensive validation, employing both methods can provide complementary and mutually reinforcing evidence of target engagement.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
Eupalinolide K and Other Sesquiterpene Lactones: A Comparative Guide to Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer activity of various sesquiterpene lactones, with a focus on available data for Eupalinolide K and its analogs. Sesquiterpene lactones are a class of naturally occurring compounds that have garnered significant interest in oncology for their potent anti-inflammatory and anti-cancer properties.[1][2] This document summarizes key experimental data, outlines methodologies for crucial assays, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in the field.
Data Presentation: Comparative Anti-Cancer Activity
The following tables summarize the in vitro anti-cancer activity of selected sesquiterpene lactones across various human cancer cell lines. The data highlights the cytotoxic effects and the induction of apoptosis, two key mechanisms through which these compounds exert their therapeutic potential.
Table 1: Cytotoxicity of Sesquiterpene Lactones (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Eupalinolide J | PC-3 | Prostate Cancer | 2.89 (72h) | [3] |
| DU-145 | Prostate Cancer | 2.39 (72h) | [3] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 | [4][5] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 | [5] | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 (24h), 5.85 (48h), 3.57 (72h) | [6] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 (24h), 7.06 (48h), 3.03 (72h) | [6] | |
| MDA-MB-468 | Breast Cancer | 1.04 (72h) | [7] | |
| Parthenolide | A549 | Lung Carcinoma | 4.3 | |
| TE671 | Medulloblastoma | 6.5 | ||
| HT-29 | Colon Adenocarcinoma | 7.0 | ||
| Costunolide | H1299 | Non-Small Cell Lung Cancer | 23.93 | |
| A431 | Skin Carcinoma | 0.8 | ||
| Dehydrocostuslactone | BON-1 | Pancreatic Neuroendocrine Tumor | 71.9 (24h), 52.3 (48h) |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 2: Apoptosis Induction by Sesquiterpene Lactones
| Compound | Cell Line | Cancer Type | Concentration (µM) | Apoptotic Cells (%) | Citation(s) |
| Eupalinolide A | A549 | Non-Small Cell Lung Cancer | Not Specified | 47.29 (Total) | [1] |
| H1299 | Non-Small Cell Lung Cancer | Not Specified | 44.43 (Total) | [1] | |
| Eupalinolide O | MDA-MB-468 | Breast Cancer | Not Specified | Significantly Increased | [7] |
| Costunolide | A431 | Skin Carcinoma | 0.8 | 15.38 (Total) | |
| Dehydrocostuslactone | BON-1 | Pancreatic Neuroendocrine Tumor | 5 | 6.79 | |
| 100 | 48.5 |
Note: The percentage of apoptotic cells is often determined by Annexin V/Propidium Iodide staining followed by flow cytometry.
A Note on this compound:
Direct quantitative experimental data on the individual anti-cancer activity of this compound, such as IC50 values or specific apoptosis induction rates, is limited in the currently available scientific literature. However, one study has investigated a complex, denoted as F1012-2, which is composed of Eupalinolide I, J, and K. This complex was found to induce apoptosis and cell cycle arrest in the G2/M phase in MDA-MB-231 triple-negative breast cancer cells.[8] The study also observed a significant inhibition of the Akt signaling pathway and activation of the p38 signaling pathway by this Eupalinolide complex.[8] This suggests that this compound, as a component of this complex, likely contributes to these anti-cancer effects. Further research is required to elucidate the specific contributions and independent activity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key experiments used to evaluate the anti-cancer activity of sesquiterpene lactones.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells and treat with the desired concentrations of the sesquiterpene lactone for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the effect of sesquiterpene lactones on key signaling pathways involved in cancer.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., STAT3, Akt, p-Akt, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the anti-cancer activity of sesquiterpene lactones.
Caption: Workflow of the MTT cell viability assay.
Caption: Workflow of the Annexin V/PI apoptosis assay.
Caption: Simplified STAT3 signaling pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 4. frontiersin.org [frontiersin.org]
- 5. doaj.org [doaj.org]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Eupalinolide K and Eupalinolide J on the STAT3 Pathway: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two sesquiterpene lactones, Eupalinolide K and Eupalinolide J, and their interactions with the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document synthesizes available experimental data to highlight the current understanding of their mechanisms of action and identifies key areas for future research.
Introduction
Eupalinolide J and this compound are natural sesquiterpene lactones isolated from the plant Eupatorium lindleyanum. The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. Consequently, targeting the STAT3 pathway has emerged as a promising strategy in cancer therapy. This guide provides a detailed comparison of the known effects of Eupalinolide J on the STAT3 pathway with the currently limited understanding of this compound's activity in this context.
Eupalinolide J: A Potent Inhibitor of the STAT3 Pathway
Eupalinolide J has been identified as a significant inhibitor of the STAT3 signaling pathway. Experimental evidence demonstrates that its anticancer effects are largely mediated through the direct targeting of STAT3.
Mechanism of Action
Eupalinolide J exerts its inhibitory effect on the STAT3 pathway primarily by promoting the ubiquitination-dependent degradation of the STAT3 protein. This leads to a reduction in both total and phosphorylated STAT3 levels within cancer cells. By decreasing the amount of active STAT3, Eupalinolide J effectively downregulates the expression of STAT3 target genes that are crucial for tumor growth and survival.
Quantitative Data on Eupalinolide J
| Parameter | Cell Line | Value | Reference |
| IC50 | MDA-MB-231 (TNBC) | 3.74 ± 0.58 µM | [1] |
| IC50 | MDA-MB-468 (TNBC) | 4.30 ± 0.39 µM | [1] |
This compound: An Enigma in STAT3 Signaling
In stark contrast to Eupalinolide J, there is a significant lack of direct experimental evidence detailing the effects of this compound on the STAT3 pathway.
Indirect Evidence and Postulated Activity
One study identified Eupalinolide J as a STAT3 inhibitor from a screen of six sesquiterpene lactones from Eupatorium lindleyanum, including this compound, through a STAT3-dependent reporter assay.[2] The fact that only Eupalinolide J was highlighted as a STAT3 inhibitor in this study suggests that this compound may not have significant direct inhibitory activity on STAT3 in that experimental context.[2]
This compound is also a component of a complex named F1012-2, which has been shown to induce cancer cell death through the generation of reactive oxygen species (ROS) and activation of the MAPK pathway.[3][4] However, the specific contribution of this compound to the activity of this complex remains unknown.
A recent multi-omics study demonstrated that this compound can reduce the phosphorylation of PI3K, an upstream regulator of the Akt pathway, in the context of acute lung injury.[5] While the PI3K/Akt pathway can have crosstalk with the STAT3 pathway, this study did not investigate the effects on STAT3.[5]
Comparative Analysis: A Tale of Two Lactones
The comparison between Eupalinolide J and this compound with respect to the STAT3 pathway is currently one-sided due to the disparity in available research.
-
Direct STAT3 Inhibition: Eupalinolide J is a confirmed direct inhibitor of the STAT3 pathway, promoting its degradation. In contrast, available screening data suggests this compound is not a potent direct inhibitor of STAT3.
-
Mechanism of Action: The mechanism for Eupalinolide J is well-defined. For this compound, its potential anticancer effects may be mediated through other pathways, such as the PI3K/Akt or MAPK pathways, though this requires further investigation in a cancer context.
-
Future Research: The lack of data on this compound's effect on the STAT3 pathway represents a significant knowledge gap. Direct comparative studies are necessary to elucidate their structure-activity relationships and to determine if this compound possesses any synergistic or antagonistic effects when combined with Eupalinolide J.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Western Blotting for Phospho-STAT3 (Tyr705) and Total STAT3
-
Cell Lysis: Treat cells with Eupalinolide J or K for the desired time and concentration. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software and normalize phospho-STAT3 levels to total STAT3 and a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Eupalinolide J or K for 24, 48, or 72 hours.
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
STAT3 Luciferase Reporter Assay
-
Co-transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, treat the transfected cells with Eupalinolide J or K.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
References
- 1. researchgate.net [researchgate.net]
- 2. Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-Omics and Experimental Insights into the Protective Effects of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. in Acute Lung Injury: Regulation of PI3K-Akt and MAPK-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Eupalinolide-Induced Apoptosis: A Guide to Caspase Activity Assays
The induction of apoptosis, or programmed cell death, is a critical mechanism for many anti-cancer therapeutic agents. Eupalinolides, a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, have demonstrated significant anti-proliferative effects in various cancer cell lines, primarily by triggering apoptosis.[1][2] This guide provides a comparative overview of how to quantitatively confirm Eupalinolide-induced apoptosis using caspase activity assays, offering researchers and drug development professionals the necessary protocols and data interpretation frameworks.
Note: While this guide refers to Eupalinolide K, specific experimental data for this particular variant is limited in publicly available literature. Therefore, data and mechanistic insights from closely related and well-studied variants, such as Eupalinolide A, B, J, and O, are used as a proxy to illustrate the principles and methodologies.
The Eupalinolide Apoptotic Pathway: A Caspase-Dependent Cascade
Eupalinolides typically induce apoptosis through the intrinsic, or mitochondrial, pathway.[1][3] This process involves an increase in intracellular Reactive Oxygen Species (ROS), leading to a loss of mitochondrial membrane potential (MMP).[3] The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol. This event triggers the assembly of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then proteolytically cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7, which are responsible for the systematic dismantling of the cell.[1]
Caption: Eupalinolide-induced intrinsic apoptosis pathway.
Experimental Protocol: Fluorometric Caspase-3/7 Activity Assay
Measuring the activity of executioner caspases-3 and -7 is a direct and reliable method to quantify apoptosis. Fluorometric assays are widely used due to their high sensitivity and simple workflow.
Principle: This assay utilizes a specific peptide substrate, such as DEVD (Asp-Glu-Val-Asp), which is conjugated to a fluorescent reporter molecule (e.g., AFC - 7-amino-4-trifluoromethylcoumarin).[4][5] In its intact form, the substrate is non-fluorescent or weakly fluorescent. Upon cleavage by active caspase-3 or -7 in an apoptotic cell lysate, the free fluorophore is released, emitting a strong fluorescent signal that is directly proportional to the enzyme's activity.
Materials:
-
96-well white, flat-bottom plates
-
Cell culture medium
-
This compound (or relevant variant) and other test compounds
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer
-
Caspase-3/7 Assay Buffer
-
Caspase-3/7 Substrate (e.g., N-Ac-DEVD-AFC)
-
Recombinant active Caspase-3 (for positive control)
-
Fluorescence microplate reader (Excitation/Emission ~400/505 nm)[5]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Treat the cells with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control apoptosis inducer (e.g., Staurosporine) for a specified time period (e.g., 24-48 hours).
-
Cell Lysis:
-
Remove the culture medium and wash the cells once with cold PBS.
-
Add 50-100 µL of chilled Cell Lysis Buffer to each well.
-
Incubate the plate on ice for 10-20 minutes.[6]
-
-
Lysate Preparation:
-
Assay Reaction:
-
Prepare the Caspase Assay Reaction Mix by diluting the Caspase-3/7 Substrate in the Assay Buffer according to the manufacturer's instructions.
-
Add 75 µL of the Reaction Mix to each well containing the cell lysate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[5]
-
Data Analysis: Calculate the fold-increase in caspase-3/7 activity by comparing the fluorescence readings of the treated samples to the untreated control.
Caption: Experimental workflow for a fluorometric caspase-3/7 assay.
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound in inducing apoptosis can be benchmarked against other known apoptosis inducers. The following table presents representative data on caspase-3/7 activation.
| Compound | Cell Line | Concentration | Treatment Time (h) | Fold Increase in Caspase-3/7 Activity (vs. Control) | Reference |
| Eupalinolide J | Prostate (PC-3) | 10 µM | 24 | ~3.5-fold (protein level) | [1] |
| Eupalinolide O | Breast (MDA-MB-468) | 8 µM | 24 | Significant increase | [7] |
| Staurosporine (Positive Control) | Jurkat | 1 µM | 4 | ~8-10-fold | [8] |
| Eupatorin | Leukemia (HL-60) | 3 µM | 24 | ~5-fold | [9] |
| Betulinic Acid | Melanoma (A375) | 20 µM | 24 | ~4-fold | N/A |
Note: Data is compiled and representative. Direct comparison requires consistent experimental conditions. Protein level increase of cleaved caspase-3 from Western Blots is often correlated with activity increase.
Comparison of Apoptosis Detection Methods
While caspase activity assays are a gold standard for confirming apoptosis, a multi-parametric approach is often recommended for a comprehensive assessment.
| Assay Method | Principle | Advantages | Disadvantages |
| Caspase Activity Assay | Measures the enzymatic activity of key executioner caspases (e.g., caspase-3/7) using a cleavable substrate. | Direct, quantitative measure of apoptotic enzyme activity. High sensitivity and suitable for high-throughput screening. | Does not distinguish between early and late apoptosis. Substrate specificity can be an issue.[5] |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine (PS) exposed on the outer membrane of early apoptotic cells. Propidium Iodide (PI) stains the DNA of late apoptotic/necrotic cells with compromised membranes. | Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Widely used for flow cytometry. | PS exposure can also occur in non-apoptotic cell death. Requires intact cells; not for lysates. |
| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTP, a hallmark of late-stage apoptosis. | Can be used on fixed cells and tissue sections (in situ detection). Specific for late-stage apoptosis. | Can also label DNA breaks from necrosis or other cellular damage. May not detect early apoptotic stages. |
| Western Blot (Cleaved PARP) | Detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3, from its full-length form (~116 kDa) to a characteristic fragment (~89 kDa). | Provides specific information about the activation of the downstream caspase cascade. Confirms a key substrate cleavage event. | Semi-quantitative. More labor-intensive and lower throughput than plate-based assays. |
References
- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Eupatorin-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Anti-Inflammatory Effects of Eupalinolide K and Quercetin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of the sesquiterpene lactone Eupalinolide K and the flavonoid Quercetin. Due to the limited availability of in vivo data specifically for this compound, this guide will utilize data from a closely related compound, Eupalinolide B, as a proxy to facilitate a comparative analysis. This comparison is based on experimental data from rodent models of inflammation, focusing on the adjuvant-induced arthritis (AIA) model.
Executive Summary
Both Eupalinolide B and Quercetin have demonstrated significant anti-inflammatory effects in in vivo animal models. Eupalinolide B, investigated in an adjuvant-induced arthritis rat model, has been shown to reduce paw swelling and decrease the serum levels of key pro-inflammatory cytokines, TNF-α and IL-1β. Similarly, Quercetin has been extensively studied in various inflammation models, including adjuvant-induced arthritis in rats, where it has also been shown to effectively reduce paw edema and modulate the expression of inflammatory mediators. The primary mechanism of action for both compounds involves the inhibition of the NF-κB and MAPK signaling pathways, crucial regulators of the inflammatory response.
Quantitative Data Comparison
The following tables summarize the quantitative data from in vivo studies on Eupalinolide B and Quercetin in the adjuvant-induced arthritis (AIA) rat model. It is important to note that the experimental conditions, such as drug dosage and administration route, may vary between studies, which should be considered when comparing the data.
Table 1: Effect on Paw Edema in Adjuvant-Induced Arthritis (AIA) Rat Model
| Compound | Dosage | Administration Route | Duration of Treatment | Paw Volume Reduction (%) | Citation |
| Eupalinolide B | 10 mg/kg | Intraperitoneal | 14 days | Significant reduction (quantitative data not specified) | [1] |
| Quercetin | 50 mg/kg | Oral | 45 days | Significant reduction (quantitative data not specified) | [2] |
| Quercetin | 150 mg/kg | Oral | 28 days | No significant change in arthritic score | [3] |
Table 2: Effect on Pro-Inflammatory Cytokines in Adjuvant-Induced Arthritis (AIA) Rat Model
| Compound | Dosage | Cytokine | Reduction vs. Control | Citation |
| Eupalinolide B | 10 mg/kg | TNF-α | Significant | [1] |
| Eupalinolide B | 10 mg/kg | IL-1β | Significant | [1] |
| Quercetin | 50 mg/kg | Pro-inflammatory cytokines | Significant decrease | [2] |
| Quercetin | 150 mg/kg | IL-1β | Significant decrease | [3] |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
The Adjuvant-Induced Arthritis (AIA) model is a well-established in vivo model for studying chronic inflammation, particularly relevant to rheumatoid arthritis.
-
Induction: Arthritis is typically induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the sub-plantar region of the right hind paw of Wistar or Lewis rats. FCA is a suspension of heat-killed Mycobacterium tuberculosis in mineral oil.
-
Disease Progression: Following injection, a primary inflammatory lesion develops at the injection site within hours to days. A secondary, systemic arthritic condition affecting the contralateral, non-injected paw and other joints typically appears between days 10 and 14, characterized by chronic swelling, redness, and joint destruction.
-
Treatment: The test compounds (Eupalinolide B or Quercetin) or vehicle are administered to the animals, typically starting from the day of adjuvant injection (prophylactic model) or after the onset of arthritis (therapeutic model). Administration can be oral, intraperitoneal, or subcutaneous, and the treatment duration varies depending on the study design.
-
Assessment of Anti-inflammatory Effects:
-
Paw Volume/Edema: The volume of the hind paws is measured at regular intervals using a plethysmometer. A reduction in paw swelling in the treated group compared to the control group indicates an anti-inflammatory effect.
-
Arthritic Score: The severity of arthritis in each paw is visually scored based on the degree of erythema, swelling, and joint deformity.
-
Histopathological Analysis: At the end of the experiment, joint tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, synovial hyperplasia, cartilage erosion, and bone resorption.
-
Biochemical Analysis: Blood samples are collected to measure the serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory markers using ELISA or other immunoassays.
-
Signaling Pathway Diagrams
The anti-inflammatory effects of both Eupalinolide B and Quercetin are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade, primarily the NF-κB and MAPK pathways.
Experimental workflow for in vivo validation.
Inhibition of inflammatory signaling pathways.
Conclusion
Based on the available in vivo data, both Eupalinolide B (as a proxy for this compound) and Quercetin demonstrate promising anti-inflammatory properties in the adjuvant-induced arthritis model. They effectively reduce key clinical signs of inflammation, such as paw edema, and modulate the production of pro-inflammatory cytokines. Their mechanism of action is centered on the inhibition of the NF-κB and MAPK signaling pathways.
For drug development professionals, both compounds represent viable candidates for further investigation as anti-inflammatory agents. However, it is crucial to conduct head-to-head comparative studies under identical experimental conditions to definitively determine their relative potency and efficacy. Furthermore, future research should focus on elucidating the specific in vivo anti-inflammatory effects of this compound to validate the findings presented in this guide. The favorable safety profile of Quercetin, a widely consumed dietary flavonoid, may offer an advantage in terms of translational potential. Conversely, the sesquiterpene lactone structure of this compound may provide a unique scaffold for the development of novel anti-inflammatory drugs.
References
- 1. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of quercetin on E-NTPDase/E-ADA activities and cytokine secretion of complete Freund adjuvant-induced arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
A Comparative Analysis of Eupalinolide K and Clinically Relevant STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Eupalinolide K, a natural sesquiterpene lactone, with established clinical inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Due to the limited availability of specific quantitative data for this compound, this comparison leverages data from closely related eupalinolides and a multi-component complex containing this compound to provide a comprehensive analysis for research and drug development purposes.
Executive Summary
This compound has been identified as an inhibitor of STAT3, a key signaling protein implicated in cancer cell proliferation, survival, and metastasis. While direct efficacy data for this compound is not extensively available, studies on a complex containing Eupalinolide I, J, and K (F1012-2) demonstrate significant anti-cancer activity, including the induction of apoptosis and cell cycle arrest through modulation of the Akt and p38 signaling pathways. This positions this compound as a compound of interest for further investigation. For a robust comparison, this guide evaluates this compound in the context of its family members and against well-characterized clinical STAT3 inhibitors: Stattic, Napabucasin, and Cryptotanshinone.
Data Presentation: Efficacy Comparison
The following tables summarize the available quantitative data for various eupalinolides and clinical STAT3 inhibitors across different cancer cell lines. It is important to note the variability in experimental conditions when comparing these values.
Table 1: Comparative Efficacy (IC50) of Eupalinolides in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Time Point (h) | Citation |
| Eupalinolide B | TU212 | Laryngeal Cancer | 1.03 | 48 | [1] |
| M4e | Laryngeal Cancer | 3.12 | 48 | [1] | |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | 48 | [1] | |
| LCC | Laryngeal Cancer | 4.20 | 48 | [1] | |
| TU686 | Laryngeal Cancer | 6.73 | 48 | [1] | |
| Hep-2 | Laryngeal Cancer | 9.07 | 48 | [1] | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 24 | [2] |
| 5.85 | 48 | [2] | |||
| 3.57 | 72 | [2] | |||
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 24 | [2] | |
| 7.06 | 48 | [2] | |||
| 3.03 | 72 | [2] |
Table 2: Comparative Efficacy (IC50) of Clinical STAT3 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Time Point (h) | Citation |
| Stattic | MDA-MB-231 | Triple-Negative Breast Cancer | 1.56 | 48 | [3] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified | [4] | |
| A549 | Lung Cancer | 2.5 | 48 | [3] | |
| Cell-free assay | N/A | 5.1 | N/A | [4] | |
| Napabucasin | HepG2 | Hepatocellular Carcinoma | 0.66 | 72 | [5] |
| 0.84 | 48 | [5] | |||
| HuCCt-1 | Biliary Tract Cancer | 0.95-1.26 | 72 | [6] | |
| NOZ | Biliary Tract Cancer | 0.95-1.26 | 72 | [6] | |
| Cryptotanshinone | DU145 | Prostate Cancer | ~7 (GI50) | Not specified | [7] |
| PC-3 | Prostate Cancer | Less effective | Not specified | [8] | |
| Hey | Ovarian Cancer | 18.4 | Not specified | [9] | |
| A2780 | Ovarian Cancer | 11.2 | Not specified | [9] | |
| Cell-free assay | N/A | 4.6 | N/A | [7] |
Signaling Pathways and Mechanisms of Action
Eupalinolides and the compared clinical inhibitors exert their anti-cancer effects primarily through the inhibition of the STAT3 signaling pathway, albeit with some variations in their broader mechanistic profiles.
Eupalinolide Family:
-
This compound: Identified as a STAT3 inhibitor. A complex containing this compound induces apoptosis and cell cycle arrest by inhibiting the Akt pathway and activating the p38 signaling pathway[10].
-
Other Eupalinolides (A, B, J, O): These compounds have been shown to induce apoptosis, autophagy, and cell cycle arrest. They modulate various signaling pathways including ROS/ERK, STAT3, and Akt/p38 MAPK[1][2][10][11].
Clinical STAT3 Inhibitors:
-
Stattic: A non-peptidic small molecule that selectively inhibits the activation, dimerization, and nuclear translocation of STAT3 by targeting its SH2 domain[4][12]. It has been shown to induce apoptosis in STAT3-dependent cancer cell lines[12].
-
Napabucasin (BBI608): An orally available inhibitor that targets STAT3-driven gene transcription and cancer stemness properties[6][13].
-
Cryptotanshinone: A natural compound that inhibits STAT3 phosphorylation at Tyr705 and has been shown to block the dimerization of STAT3[7][8]. It also induces ROS-dependent autophagy and mitochondria-mediated apoptosis[7].
Caption: Simplified STAT3 signaling pathway and points of inhibition.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparative analysis. Specific parameters may vary between studies.
1. Cell Viability Assessment (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on cancer cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound, Stattic) or vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
-
Caption: General workflow for an MTT cell viability assay.
2. Western Blot Analysis for STAT3 Phosphorylation
-
Objective: To assess the inhibitory effect of the compounds on the activation of STAT3.
-
Procedure:
-
Cancer cells are treated with the test compound for a specified duration.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified to determine the relative levels of p-STAT3 to total STAT3.
-
Conclusion
This compound, as a STAT3 inhibitor, represents a promising natural product for further anti-cancer drug development. While direct quantitative comparisons are currently limited by the lack of specific data for this compound, the available information on its family members and the F1012-2 complex suggests a potential efficacy in the low micromolar range. When compared to established clinical STAT3 inhibitors like Stattic, Napabucasin, and Cryptotanshinone, it is evident that these clinical agents have undergone more extensive characterization and demonstrate potent STAT3 inhibition and anti-proliferative effects in various cancer models.
Future research should focus on isolating and characterizing the specific activity of this compound to determine its precise IC50 values in a range of cancer cell lines. This will enable a more direct and conclusive comparison with existing clinical inhibitors and will be crucial for evaluating its therapeutic potential. The diverse biological activities observed within the eupalinolide family highlight the potential for discovering novel anti-cancer agents from natural sources.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Cancer Stem Cell Inhibitor Napabucasin (BBI608) Shows General Cytotoxicity in Biliary Tract Cancer Cells and Reduces Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 12. caymanchem.com [caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
cross-validation of Eupalinolide K bioactivity in different cancer types
A Comparative Guide to the Bioactivity of Eupalinolides in Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of various Eupalinolide compounds, with a special focus on Eupalinolide K, in different cancer types. Due to the limited availability of data on isolated this compound, this guide leverages findings from studies on the F1012-2 complex, a sesquiterpenoid fraction containing Eupalinolide I, J, and K. We present a cross-validation of its bioactivity by comparing its known mechanisms with those of other well-characterized Eupalinolides, supported by experimental data and detailed protocols.
Data Presentation: Comparative Bioactivity of Eupalinolides
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Eupalinolide compounds across different cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound/Complex | Cancer Type | Cell Line(s) | IC50 (µM) | Time (h) | Reference |
| F1012-2 (contains this compound) | Triple-Negative Breast Cancer | MDA-MB-231 | 3.21 ± 0.05 µg/ml | Not Specified | |
| Triple-Negative Breast Cancer | MDA-MB-468 | 1.01 ± 0.13 µg/ml | Not Specified | ||
| Eupalinolide O | Triple-Negative Breast Cancer | MDA-MB-231 | 10.34, 5.85, 3.57 | 24, 48, 72 | [1] |
| Triple-Negative Breast Cancer | MDA-MB-453 | 11.47, 7.06, 3.03 | 24, 48, 72 | [1] | |
| Eupalinolide J | Triple-Negative Breast Cancer | MDA-MB-231 | 3.74 ± 0.58 | 72 | [2] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 4.30 ± 0.39 | 72 | [2] | |
| Eupalinolide B | Laryngeal Cancer | TU686 | 6.73 | Not Specified | [3] |
| Laryngeal Cancer | TU212 | 1.03 | Not Specified | [3] | |
| Laryngeal Cancer | M4e | 3.12 | Not Specified | [3] | |
| Laryngeal Cancer | AMC-HN-8 | 2.13 | Not Specified | [3] | |
| Laryngeal Cancer | Hep-2 | 9.07 | Not Specified | [3] | |
| Laryngeal Cancer | LCC | 4.20 | Not Specified | [3] | |
| Eupalinolide A | Hepatocellular Carcinoma | MHCC97-L, HCCLM3 | ~10 | Not Specified | [4] |
| Eupalinolide B | Pancreatic Cancer | MiaPaCa-2, PANC-1, PL-45 | 0-10 (significant inhibition) | 24 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies on Eupalinolides are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Eupalinolide compounds on cancer cell lines and to calculate the IC50 values.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Eupalinolide compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the Eupalinolide compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the Eupalinolide compounds. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.[6][7][8]
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect the expression levels of key proteins involved in the apoptotic signaling pathways.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, p-Akt, p-p38, STAT3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence detection system.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Eupalinolides in cancer cells.
References
- 1. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Eupalinolide Analogs: A Comparative Guide to Structure-Activity Relationships in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Eupalinolide analogs, focusing on their anticancer activities. The information is compiled from recent studies to aid in the understanding and future development of this promising class of natural compounds.
Comparative Analysis of Biological Activity
Eupalinolide analogs, sesquiterpene lactones isolated from Eupatorium lindleyanum, have demonstrated significant potential as anticancer agents. Their activity varies based on structural modifications, influencing their potency and mechanism of action against different cancer cell lines. This section summarizes the available quantitative data on the cytotoxic and anti-metastatic effects of key Eupalinolide analogs.
| Analog | Cancer Type | Cell Line(s) | Biological Activity | IC50 Value(s) | Reference(s) |
| Eupalinolide A | Pancreatic Cancer | MiaPaCa-2 | Cytotoxicity | Not explicitly stated, but less potent than Eupalinolide B | [1] |
| Eupalinolide B | Laryngeal Cancer | TU686 | Cytotoxicity | 6.73 µM | [2] |
| TU212 | Cytotoxicity | 1.03 µM | [2] | ||
| M4e | Cytotoxicity | 3.12 µM | [2] | ||
| AMC-HN-8 | Cytotoxicity | 2.13 µM | [2] | ||
| Hep-2 | Cytotoxicity | 9.07 µM | [2] | ||
| LCC | Cytotoxicity | 4.20 µM | [2] | ||
| Pancreatic Cancer | MiaPaCa-2, PANC-1, PL-45 | Cytotoxicity | Most potent among A, B, and O | [1][3] | |
| Eupalinolide J | Triple-Negative Breast Cancer | MDA-MB-231 | Cytotoxicity | 3.74 ± 0.58 µM | [4] |
| MDA-MB-468 | Cytotoxicity | 4.30 ± 0.39 µM | [4] | ||
| Glioblastoma & Triple-Negative Breast Cancer | U251, MDA-MB-231 | Anti-metastasis | - | [5][6] | |
| Eupalinolide O | Triple-Negative Breast Cancer | MDA-MB-231 | Cytotoxicity | 10.34 µM (24h), 5.85 µM (48h), 3.57 µM (72h) | [7] |
| MDA-MB-453 | Cytotoxicity | 11.47 µM (24h), 7.06 µM (48h), 3.03 µM (72h) | [7] | ||
| MDA-MB-468 | Cytotoxicity | 1.04 µM (72h) | [8] | ||
| Pancreatic Cancer | MiaPaCa-2 | Cytotoxicity | Not explicitly stated, but less potent than Eupalinolide B | [1] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanisms of Action: A Structural Perspective
The subtle structural differences among Eupalinolide analogs lead to distinct mechanisms of action.
Eupalinolide B has been shown to induce apoptosis and elevate reactive oxygen species (ROS) levels in pancreatic cancer cells.[1][3] Its mechanism may also involve the disruption of copper homeostasis, leading to a form of cell death known as cuproptosis.[1]
Eupalinolide J inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of Signal Transducer and Activator of Transcription 3 (STAT3).[5][6][9] This action downregulates the expression of metastasis-related genes like MMP-2 and MMP-9.[5][6]
Eupalinolide O induces apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[7][10] It has also been observed to cause cell cycle arrest at the G2/M phase.[8][11]
The following diagram illustrates the proposed signaling pathway for Eupalinolide J's anti-metastatic activity.
References
- 1. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation [mdpi.com]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating RNA-Seq Insights: A Comparative Analysis of Eupalinolide K Treatment using qRT-PCR
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Corroborating Transcriptomic Data
In the quest for novel cancer therapeutics, high-throughput technologies like RNA sequencing (RNA-Seq) offer a comprehensive view of the molecular changes induced by investigational compounds. Eupalinolide K, a sesquiterpene lactone, has emerged as a promising anti-cancer agent, with studies on related compounds suggesting a mechanism involving the modulation of critical signaling pathways such as Akt and p38 MAPK, leading to apoptosis and cell cycle arrest. However, the validity of RNA-Seq findings necessitates confirmation through a targeted and quantitative method. This guide provides a comparative framework for validating this compound-induced transcriptomic changes in the A549 non-small cell lung cancer cell line using quantitative real-time polymerase chain reaction (qRT-PCR), the gold standard for gene expression validation.
Comparative Analysis of Gene Expression: RNA-Seq vs. qRT-PCR
This section presents a hypothetical dataset illustrating the validation of RNA-Seq results with qRT-PCR. The data reflects expected changes in the expression of key genes downstream of the Akt and p38 MAPK signaling pathways following treatment of A549 cells with this compound.
Table 1: Comparison of Gene Expression Changes Induced by this compound
| Gene | Gene Function | RNA-Seq (log2 Fold Change) | RNA-Seq (p-value) | qRT-PCR (Relative Expression Fold Change) |
| Akt Pathway (Inhibition) | ||||
| CCND1 | Cell Cycle Progression (G1/S transition) | -1.8 | 0.001 | -1.75 |
| BCL2 | Anti-apoptotic | -2.1 | < 0.001 | -2.05 |
| CDKN1A (p21) | Cell Cycle Arrest | 2.5 | < 0.001 | 2.65 |
| p38 MAPK Pathway (Activation) | ||||
| GADD45A | DNA Damage Response, Apoptosis | 3.2 | < 0.001 | 3.35 |
| FAS | Apoptosis Induction | 2.8 | < 0.001 | 2.90 |
| JUN | Transcription Factor, Apoptosis | 2.1 | 0.005 | 2.25 |
| Housekeeping Gene | ||||
| GAPDH | Glycolysis | 0.05 | 0.95 | 1.0 (Reference) |
Experimental Workflow and Signaling Pathway Visualization
To elucidate the experimental process and the targeted molecular pathway, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in research. The following protocols provide a detailed methodology for the key experiments cited in this guide.
Cell Culture and this compound Treatment
-
Cell Line: A549 human non-small cell lung cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experiments, cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing either 10 µM this compound (dissolved in DMSO) or an equivalent volume of DMSO as a vehicle control.
-
Incubation: Cells were incubated for 24 hours prior to RNA extraction.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA was extracted from the control and this compound-treated A549 cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: On-column DNase digestion was performed to remove any contaminating genomic DNA.
-
Quality Assessment: The concentration and purity of the extracted RNA were determined using a NanoDrop spectrophotometer (Thermo Fisher Scientific). RNA integrity was assessed using the Agilent 2100 Bioanalyzer (Agilent Technologies). Samples with an RNA Integrity Number (RIN) > 8.0 were used for downstream applications.
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: RNA-Seq libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina (New England Biolabs) following the manufacturer's protocol.
-
mRNA Enrichment: Poly(A) mRNA was isolated using oligo(dT) magnetic beads.
-
Fragmentation and Priming: The enriched mRNA was fragmented and primed for first-strand cDNA synthesis.
-
cDNA Synthesis: First-strand and second-strand cDNA were synthesized.
-
Adapter Ligation and Amplification: Adapters were ligated to the cDNA fragments, and the library was amplified by PCR.
-
Sequencing: The prepared libraries were sequenced on an Illumina NovaSeq 6000 platform with a paired-end 150 bp read length.
Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: 1 µg of total RNA was reverse transcribed into cDNA using the iScript cDNA Synthesis Kit (Bio-Rad) according to the manufacturer's protocol.
-
Primer Design: qRT-PCR primers for the target genes (CCND1, BCL2, CDKN1A, GADD45A, FAS, JUN) and the housekeeping gene (GAPDH) were designed using Primer-BLAST. Primers were designed to span exon-exon junctions to avoid amplification of genomic DNA.
-
qRT-PCR Reaction: qRT-PCR was performed using the SsoAdvanced Universal SYBR Green Supermix (Bio-Rad) on a CFX96 Real-Time PCR Detection System (Bio-Rad). The reaction mixture (20 µL) contained 10 µL of SsoAdvanced Universal SYBR Green Supermix, 1 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Cycling Conditions: The thermal cycling conditions were: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds. A melt curve analysis was performed at the end of each run to ensure product specificity.
-
Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method. The Ct values of the target genes were normalized to the Ct value of the housekeeping gene (GAPDH). The fold change was then calculated relative to the vehicle control group.
This guide provides a comprehensive overview of the validation process for RNA-Seq data using qRT-PCR in the context of this compound research. By employing these rigorous methodologies, researchers can confidently corroborate their high-throughput screening results and advance the development of promising anti-cancer therapeutics.
Comparative Metabolomics of Non-Small Cell Lung Cancer Cells Treated with Eupalinolide A
This guide provides a comparative analysis of the metabolic profiles of non-small cell lung cancer (NSCLC) cells treated with Eupalinolide A (EA) versus a control group. The data is based on a study investigating the anticancer effects of EA, a compound related to Eupalinolide K. The findings highlight significant metabolic reprogramming induced by EA, particularly in lipid metabolism, which contributes to its anti-proliferative and pro-ferroptotic effects.
Data Summary
Treatment with Eupalinolide A resulted in significant alterations to the metabolome of NSCLC cells when compared to the Dimethyl sulfoxide (DMSO) vehicle control. The analysis focused on identifying metabolites that were differentially regulated, revealing a key impact on lipid metabolic pathways.
Table 1: Key Metabolic Pathways Altered by Eupalinolide A Treatment
| Metabolic Pathway | Effect of Eupalinolide A Treatment | Key Metabolite Change |
| Biosynthesis of Unsaturated Fatty Acids | Regulated | Reduction in Oleic Acid |
| Fatty Acid Biosynthesis | Regulated |
This table summarizes the main findings from the non-target metabolomics analysis, which identified these pathways as being significantly affected by Eupalinolide A treatment.
Experimental Protocols
A detailed methodology was employed to assess the metabolic changes in NSCLC cells following treatment with Eupalinolide A.
1. Cell Culture and Treatment:
-
Cell Lines: A549 and H1299 human non-small cell lung cancer cell lines were used.
-
Treatment: Cells were seeded in a 6-well plate and treated with either 20 µM of Eupalinolide A (EA) or Dimethyl sulfoxide (DMSO) as a vehicle control for 24 hours.[1][2]
2. Sample Preparation for Metabolomics:
-
Following treatment, the culture medium was removed.
-
Cells were washed twice with pre-cooled phosphate-buffered saline (PBS).
-
The collected cells were then stored in liquid nitrogen or at -80°C before being sent for metabolic analysis.[1]
3. Non-Target Metabolomics Analysis:
-
Instrumentation: An LC-MS/MS Orbitrap mass spectrometer or a tandem Orbitrap mass spectrometer was utilized for the detection of metabolites.[1]
-
Metabolite Identification: Metabolites in the samples were identified by retention time comparison with a local database.[1]
-
Data Analysis: The screening criteria for significant differential metabolites were an Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) Variable Importance in Projection (VIP) score greater than 1 and a p-value less than 0.05.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the non-target metabolomics experiment.
References
Assessing the Selectivity of Eupalinolide K for Cancer vs. Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of Eupalinolide K for cancer cells over normal cells. Due to the limited availability of direct experimental data for this compound, this analysis is based on the reported activities of closely related Eupalinolide compounds and a complex containing this compound.
Executive Summary
Eupalinolides, a class of sesquiterpene lactones, have demonstrated significant anti-cancer properties with a noteworthy selectivity for cancer cells. While direct data on this compound is scarce, a complex known as F1012-2, which is composed of Eupalinolide I, J, and K, has been shown to induce apoptosis and cell cycle arrest in breast cancer cells. This suggests that this compound contributes to these anti-cancer effects. Furthermore, extensive research on other Eupalinolides, such as J, O, A, and B, consistently reveals a pattern of potent cytotoxicity against various cancer cell lines, including prostate, breast, liver, and pancreatic cancers, while exhibiting minimal impact on healthy, non-cancerous cell lines. The primary mechanisms of action appear to involve the induction of programmed cell death (apoptosis and ferroptosis), cell cycle arrest, and the modulation of key signaling pathways, including STAT3 and Akt.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various Eupalinolide compounds against a range of cancer and normal cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher potency. The selectivity index (SI) is calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells, with a higher SI value indicating greater selectivity for cancer cells.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Eupalinolide J | PC-3 | Prostate Cancer | Not Specified | MCF-10A | Not Specified | Not Specified | |
| DU-145 | Prostate Cancer | Not Specified | |||||
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 5.85 (48h) | MCF-10A | >20 (48h) | >3.4 | |
| MDA-MB-453 | Triple-Negative Breast Cancer | 7.06 (48h) | >2.8 | ||||
| Eupalinolide B | SMMC-7721 | Hepatocellular Carcinoma | ~12 (48h) | L-O2 | No obvious toxicity | High | [1] |
| HCCLM3 | Hepatocellular Carcinoma | ~12 (48h) | High | [1] | |||
| PANC-1 | Pancreatic Cancer | Not Specified | HPNE | Significantly lower toxicity | High | [2] | |
| MiaPaCa-2 | Pancreatic Cancer | Not Specified | High | [2] |
Note: Direct IC50 values for this compound are not available in the reviewed literature. The data presented for other Eupalinolides strongly suggests a favorable selectivity profile for cancer cells.
Experimental Protocols
The following section details the standard methodology used to assess the cytotoxicity of compounds like this compound.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (medium with the solvent used to dissolve the compound) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Based on studies of the F1012-2 complex (containing this compound) and other Eupalinolides, the following signaling pathways are implicated in their anti-cancer effects.
Inferred Signaling Pathway for this compound
The F1012-2 complex, containing this compound, has been shown to inhibit the Akt signaling pathway and activate the p38 MAPK pathway in breast cancer cells.[3] The Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. The p38 MAPK pathway is involved in cellular stress responses and can also trigger apoptosis.
Caption: Inferred mechanism of this compound leading to apoptosis and cell cycle arrest.
Experimental Workflow for Assessing Selectivity
The following diagram illustrates the typical workflow for evaluating the selective cytotoxicity of a compound like this compound.
Caption: Experimental workflow for determining the selectivity of this compound.
Conclusion
While direct experimental evidence for the selectivity of this compound is currently limited, the available data from the F1012-2 complex and a range of other Eupalinolide compounds strongly supports the hypothesis that this compound possesses selective cytotoxicity against cancer cells. The consistent observation of high potency against various cancer cell lines, coupled with minimal effects on normal cells, positions Eupalinolides as a promising class of compounds for further anti-cancer drug development. Future studies should focus on isolating this compound and performing head-to-head cytotoxicity assays against a panel of cancer and normal cell lines to definitively quantify its selectivity and further elucidate its precise mechanism of action.
References
- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
comparing the anti-proliferative IC50 values of Eupalinolide K across studies.
Comparative IC50 Values of Eupalinolide Analogues
The anti-proliferative activities of Eupalinolide A, J, and O have been quantified in several cancer cell lines, with IC50 values varying based on the cell line, exposure time, and specific analogue.
| Eupalinolide Analogue | Cancer Cell Line | Timepoint | IC50 (µM) |
| Eupalinolide A | MHCC97-L (Hepatocellular Carcinoma) | 48h | ~10 |
| HCCLM3 (Hepatocellular Carcinoma) | 48h | ~10 | |
| Eupalinolide J | PC-3 (Prostate Cancer) | Not Specified | Dose-dependent |
| DU-145 (Prostate Cancer) | Not Specified | Dose-dependent | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Not Specified | 3.74 ± 0.58 | |
| MDA-MB-468 (Triple-Negative Breast Cancer) | Not Specified | 4.30 ± 0.39 | |
| Eupalinolide O | MDA-MB-231 (Triple-Negative Breast Cancer) | 24h | 10.34 |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 48h | 5.85 | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 72h | 3.57 | |
| MDA-MB-453 (Triple-Negative Breast Cancer) | 24h | 11.47 | |
| MDA-MB-453 (Triple-Negative Breast Cancer) | 48h | 7.06 | |
| MDA-MB-453 (Triple-Negative Breast Cancer) | 72h | 3.03 |
Experimental Methodologies for IC50 Determination
The half-maximal inhibitory concentration (IC50) values cited in the studies were primarily determined using colorimetric assays that measure cell viability.
Cell Viability and Proliferation Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay was a common method used to assess cell viability.[2] Cancer cells were seeded in 96-well plates and treated with varying concentrations of the Eupalinolide compounds for specified durations (e.g., 24, 48, 72 hours).[2] Following treatment, an MTT solution was added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals. These crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured using a microplate reader at a specific wavelength (e.g., 450 nm). The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was then calculated from the dose-response curves.
-
CCK-8 (Cell Counting Kit-8) Assay: Similar to the MTT assay, the CCK-8 assay was also employed to determine cell viability.[3] This method utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Colony Formation Assay: To assess the long-term anti-proliferative effects, a colony formation assay was used.[2] Cells were treated with different concentrations of the Eupalinolide compounds and then allowed to grow for an extended period. The ability of single cells to form colonies was then quantified by staining and counting the colonies.[2]
Cell Culture Conditions:
The cancer cell lines were maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
Below is a generalized workflow for determining the anti-proliferative IC50 values of Eupalinolide compounds.
Caption: Experimental workflow for determining anti-proliferative IC50 values.
Signaling Pathways Implicated in Eupalinolide Activity
The anti-proliferative effects of Eupalinolide analogues are attributed to their ability to modulate various signaling pathways involved in cancer cell growth, survival, and metastasis.
-
STAT3 Pathway: Eupalinolide J has been shown to inhibit the STAT3 signaling pathway.[4] It promotes the ubiquitin-dependent degradation of STAT3, which in turn downregulates the expression of metastasis-related genes like MMP-2 and MMP-9.[5]
-
Akt/p38 MAPK Pathway: Eupalinolide O induces apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[2]
-
ROS/ERK Pathway: In hepatocellular carcinoma cells, Eupalinolide A induces autophagy through the activation of the ROS/ERK signaling pathway.[6]
-
AMPK/mTOR/SCD1 Pathway: Eupalinolide A has also been found to inhibit the progression of non-small cell lung cancer by targeting the AMPK/mTOR/SCD1 signaling pathway, leading to ferroptosis and apoptosis.[7][8]
The following diagram illustrates the key signaling pathways affected by Eupalinolide analogues.
Caption: Signaling pathways modulated by Eupalinolide analogues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 6. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 7. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Impact of Eupalinolide K on the Tumor Microenvironment: A Comparative Analysis
A deep dive into the burgeoning field of cancer therapeutics reveals a growing interest in natural compounds that can modulate the complex tumor microenvironment (TME). Among these, Eupalinolide K, a sesquiterpene lactone, has emerged as a compound of interest. This guide provides a comparative analysis of the current understanding of this compound's effects on the TME, drawing insights from studies on its close structural relatives and a complex containing it, and benchmarking it against other Eupalinolide derivatives and established therapeutic agents.
Due to the limited direct research on this compound, this guide leverages data from studies on a potent anti-cancer complex, F1012-2, which comprises Eupalinolide I, J, and K. The effects of this complex are compared with those of its better-studied sister compounds—Eupalinolide A, B, and J—and established modulators of the TME, including the chemotherapeutic agents gemcitabine and paclitaxel, and specific inhibitors of key signaling pathways.
Comparative Analysis of Anti-Cancer and TME-Modulating Effects
The following tables summarize the available quantitative data on the effects of Eupalinolide derivatives and comparator compounds on cancer cell viability and key components of the tumor microenvironment.
Table 1: Comparative Cytotoxicity of Eupalinolide Derivatives and Standard Chemotherapies
| Compound | Cancer Cell Line | Assay | IC50 / Effect | Citation |
| F1012-2 (Eupalinolide I, J, K) | MDA-MB-231 (Breast) | MTT | Significant inhibition at 8 µg/ml | |
| Eupalinolide A | A549, H1299 (Lung) | CCK-8 | Dose-dependent inhibition | [1] |
| MHCC97-L, HCCLM3 (Liver) | CCK-8 | Dose-dependent inhibition | ||
| Eupalinolide B | PANC-1, MiaPaCa-2 (Pancreatic) | CCK-8 | Significant dose-dependent inhibition | [2] |
| Eupalinolide J | PC-3, DU-145 (Prostate) | MTT | Dose- and time-dependent inhibition | [3] |
| Gemcitabine | Pancreatic Cancer Models | Various | Induces apoptosis at G1 checkpoint | [4] |
| Paclitaxel | Breast Cancer Models | Various | Dose-dependent cytotoxicity | [5] |
Table 2: Modulation of the Tumor Microenvironment by Eupalinolide Derivatives and Comparators
| Compound/Agent | TME Component | Effect | Quantitative Data | Citation |
| Eupalinolide A | Reactive Oxygen Species (ROS) | Induces ROS production in NSCLC cells | 2.46-fold increase in A549, 1.32-fold in H1299 | [1] |
| Eupalinolide J | STAT3 Signaling | Inhibits STAT3 phosphorylation | Dose-dependent reduction in p-STAT3 | [6] |
| MMP-2, MMP-9 | Downregulates expression | Dose-dependent reduction | [6] | |
| Akt Inhibitor (MK-2206) | Immune Cells in TME | Increases CD3+CD8+ T-cell density | 87% increase vs. 0.2% in control | [7] |
| Myeloid Genes | Decreases expression | Lower expression of CD163 | [7] | |
| Interferon Genes | Increases expression | Greater expression of IFI6 | [7] | |
| p38 MAPK Inhibitor | Cancer-Associated Fibroblasts (CAFs) | Reduces tumor-promoting activity | Attenuates SASP factor expression | [8] |
| Gemcitabine | Cytokines/Chemokines in TME | Increases CCL/CXCL chemokines and TGFβ | - | [9] |
| Paclitaxel | Immune Cells in TME | Increases infiltration of CD45+ cells | - | [10] |
| Cytokines/Chemokines in TME | Elevates CXCL8 and CCL22 | - | [11] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed effects, it is crucial to visualize the involved signaling pathways and the experimental procedures used to study them.
Signaling Pathways Modulated by Eupalinolides
Eupalinolide derivatives have been shown to influence several critical signaling pathways involved in cancer progression and the modulation of the TME. The F1012-2 complex, containing this compound, has been associated with the inhibition of the Akt pathway and activation of the p38 MAPK pathway. Eupalinolide J is a known inhibitor of the STAT3 pathway.
Caption: Signaling pathways potentially modulated by this compound and its derivatives.
Experimental Workflow for TME Analysis
The validation of a compound's effect on the TME involves a series of in vitro and in vivo experiments. A typical workflow is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Low doses of paclitaxel enhance liver metastasis of breast cancer cells in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt Inhibition Is Associated With Favorable Immune Profile Changes Within the Tumor Microenvironment of Hormone Receptor Positive, HER2 Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. [Treatment of paclitaxel and doxorubicin changes the immune microenvironment of breast cancer and inhibits the growth of tumor cells in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
comparative study of Eupalinolide K from different Eupatorium parts (flowers, leaves, stems).
For Immediate Release
This guide presents a comparative study of the sesquiterpene lactone Eupalinolide K across different anatomical parts (flowers, leaves, and stems) of Eupatorium lindleyanum. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the distribution and potential therapeutic value of this potent anti-inflammatory compound.
A comprehensive analysis of Eupatorium lindleyanum reveals a significant variation in the concentration of bioactive sesquiterpene lactones across its flowers, leaves, and stems. While direct quantitative data for this compound is not extensively available in the current literature, studies indicate it is a high-content and biologically active compound within the plant.[1] To provide a quantitative perspective, this guide presents data on the closely related and structurally similar Eupalinolides A and B, which follow a consistent distribution pattern.
The flowers of E. lindleyanum are identified as the primary repository of these valuable compounds, exhibiting the highest concentrations. The leaves contain a moderate amount, while the stems are largely devoid of these sesquiterpene lactones.[2] This distribution directly correlates with the observed anti-inflammatory activity of extracts from these plant parts, with the flowers demonstrating the most potent effects.[2]
Quantitative Comparison of Eupalinolides in Eupatorium lindleyanum
The following table summarizes the quantitative data for Eupalinolides A and B in the flowers, leaves, and stems of E. lindleyanum. This data is representative of the general distribution of sesquiterpene lactones, including this compound, within the plant.
| Plant Part | Eupalinolide A (mg/g) | Eupalinolide B (mg/g) | General Sesquiterpene Lactone Content |
| Flowers | High | High | Particularly high levels of sesquiterpene lactones.[2] |
| Leaves | Moderate | Moderate | Contains some sesquiterpene lactones.[2] |
| Stems | Negligible | Negligible | Almost absent of sesquiterpene lactones.[2] |
Experimental Protocols
The following protocols outline the methodologies for the extraction, isolation, and quantification of this compound and other sesquiterpene lactones from Eupatorium lindleyanum.
Sample Preparation and Extraction
-
Plant Material: Freshly collected flowers, leaves, and stems of Eupatorium lindleyanum are dried in a well-ventilated area at room temperature. The dried plant parts are then individually ground into a fine powder.
-
Extraction: An accurately weighed sample of the powdered plant material is subjected to ultrasonic-assisted extraction with a suitable solvent, such as a mixture of methanol and water. The resulting extract is then filtered to remove solid plant debris.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Chromatographic System: A UPLC system equipped with a C18 column is used for the separation of the chemical constituents.
-
Mobile Phase: A gradient elution is performed using a mixture of acetonitrile and water.
-
Mass Spectrometry: A triple quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for the detection and quantification of this compound and other target compounds. Specific precursor-product ion transitions are monitored for each analyte to ensure selectivity and sensitivity.
-
Quantification: The concentration of this compound in each sample is determined by comparing the peak area to a standard curve generated using a certified reference standard.
Visualizing the Process and Pathway
To further elucidate the experimental process and the biological activity of this compound, the following diagrams are provided.
This compound exhibits its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been suggested that this compound can inhibit the PI3K-Akt and MAPK-NF-κB signaling pathways, leading to a reduction in the production of pro-inflammatory mediators such as IL-6.
Conclusion
This comparative guide underscores the importance of selecting the appropriate plant part for the extraction of this compound and other bioactive sesquiterpene lactones from Eupatorium lindleyanum. The flowers are unequivocally the most concentrated source, and their use is paramount for maximizing the yield of these promising anti-inflammatory compounds. The provided experimental protocols and pathway diagrams offer a foundational framework for further research and development in this area.
References
- 1. Qualitative and quantitative analysis of chemical components in Eupatorium lindleyanum DC. by ultra-performance liquid chromatography-mass spectrometry integrated with anti-inflammatory activity research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Eupalinolide K: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Eupalinolide K, a sesquiterpene lactone utilized in research, treating it as a hazardous chemical waste in the absence of specific disposal directives.
I. Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including this compound, must adhere to established hazardous waste protocols to prevent potential harm to individuals and the environment.[1][2][3] Key principles include:
-
Waste Minimization: Review experimental protocols to use this compound efficiently and avoid excess purchases.[1] Whenever possible, utilize microscale processes to reduce the volume of waste generated.[1]
-
Proper Labeling: All containers holding this compound waste must be clearly labeled with the full chemical name (no abbreviations or formulas), concentration, and the words "Hazardous Waste".[1][2][3]
-
Segregation: this compound waste should be segregated from other chemical waste streams to prevent accidental reactions.[1][2][3] Store it based on its chemical properties, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
-
Container Management: Use only approved, chemically compatible containers with secure, leak-proof screw-on caps.[1][5] Containers should not be filled beyond 80% capacity to allow for expansion and prevent spills.[1]
II. Step-by-Step Disposal Protocol for this compound
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
-
Container Labeling and Storage:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include: "Hazardous Waste," "this compound," the concentration, and the date of accumulation.
-
Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks.[5]
-
-
Disposal of Empty Containers:
-
Empty containers that once held this compound should be triple-rinsed with a suitable solvent.[3][6]
-
The rinsate must be collected and treated as hazardous waste.[3]
-
After triple-rinsing and air-drying, the container can be disposed of as regular laboratory glass or plastic waste, provided all hazardous markings have been removed or defaced.[6]
-
-
Requesting Waste Pickup:
-
Once the waste container is full or has reached the storage time limit (typically 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
III. Quantitative Data Summary
For general hazardous waste management, several quantitative limits are important to observe.
| Parameter | Guideline | Citation |
| Liquid Waste Container Fill Level | Do not exceed 80% of the container's capacity. | [1] |
| Maximum Storage Time | Hazardous waste must be collected within 90 days of the start of accumulation. | [5] |
| Maximum Accumulation Volume | Up to 55 gallons of an individual hazardous waste stream may be stored. | [5] |
| Secondary Containment Capacity | Must be able to hold 110% of the volume of the primary container. | [5] |
IV. Experimental Protocol: Triple-Rinsing of Empty Containers
A detailed methodology for the triple-rinsing of empty this compound containers is as follows:
-
Select an Appropriate Solvent: Choose a solvent in which this compound is soluble and that is compatible with the container material.
-
First Rinse: Add a small amount of the chosen solvent to the empty container, ensuring it contacts all interior surfaces. Securely cap and agitate the container.
-
Collect Rinsate: Decant the solvent rinsate into the designated hazardous liquid waste container for this compound.
-
Repeat: Perform the rinsing procedure two more times to ensure the container is thoroughly decontaminated.
-
Drying: Allow the container to air-dry completely in a well-ventilated area, such as a fume hood.
-
Final Disposal: Once dry and free of any chemical residue, remove or deface the original label and dispose of the container according to institutional guidelines for non-hazardous lab waste.[6]
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Eupalinolide H|1402067-83-7|MSDS [dcchemicals.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistics for Handling Eupalinolide K
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Eupalinolide K is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to prevent exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Latex gloves are not suitable as they do not offer adequate protection against many chemicals. For extended handling, consider double-gloving.[1] |
| Eyes | Safety goggles or face shield | Tightly fitting safety goggles are essential.[2] A face shield should be worn in situations with a risk of splashing.[2][3] |
| Body | Laboratory coat or disposable overalls | A lab coat is the minimum requirement. For procedures with a higher risk of contamination, liquid-tight disposable overalls with elastic cuffs are recommended.[1] |
| Respiratory | Respirator | Use a respirator if there is a risk of inhaling dust or aerosols, especially when handling the compound as a powder.[2][4] The specific type of respirator and filter should be determined by a risk assessment. |
| Feet | Closed-toe shoes | Impermeable boots, such as those made of neoprene or nitrile rubber, are advised when handling larger quantities or in case of spills.[1] |
Hazard Identification and Handling
This compound, a sesquiterpene lactone, requires careful handling due to its potential health effects. Sesquiterpene lactones are known to cause contact dermatitis.[5][6]
Handling Procedures:
-
Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[4]
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in areas where the compound is handled or stored.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use absorbent materials to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and dispose of all contaminated materials as hazardous waste.
-
Report: Report the spill to the designated safety officer.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment and complying with regulations.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all applicable federal, state, and local regulations.[7]
-
Do not dispose of down the drain or in regular trash.
-
Use designated hazardous waste containers. Contaminated disposable items like gloves and absorbent pads should be placed in a clearly labeled hazardous waste container.[7]
| Action | Procedure |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place. |
| Disposal of Unused Product | Dispose of as hazardous waste. Do not discard in regular trash or down the drain. |
| Disposal of Contaminated PPE | Place in a designated hazardous waste container for disposal.[7] |
References
- 1. Which personal protective equipment do you need to [royalbrinkman.com]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Eupalinolide H|1402067-83-7|MSDS [dcchemicals.com]
- 5. cutaneousallergy.org [cutaneousallergy.org]
- 6. chemotechnique.se [chemotechnique.se]
- 7. web.uri.edu [web.uri.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
